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  • Product: 1,4,7,10-Tetraoxa-13-azacyclopentadecane
  • CAS: 66943-05-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 1,4,7,10-Tetraoxa-13-azacyclopentadecane (Aza-15-Crown-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, a prominent member of the aza-crown ether famil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, a prominent member of the aza-crown ether family. Commonly known as Aza-15-crown-5, this macrocyclic compound is distinguished by its unique ionophoric properties, particularly its ability to selectively bind cations. This document details its chemical identity, physicochemical properties, and key applications in scientific research and drug development. Furthermore, it provides detailed experimental protocols for its synthesis and for the evaluation of its biological activity as a calcium ionophore.

Chemical Identity and Properties

1,4,7,10-Tetraoxa-13-azacyclopentadecane is a heterocyclic organic compound featuring a fifteen-membered ring containing ten oxygen atoms and one nitrogen atom.

  • IUPAC Name: 1,4,7,10-tetraoxa-13-azacyclopentadecane[1]

  • CAS Number: 66943-05-3[1]

  • Synonyms: Aza-15-crown-5

The structural arrangement of alternating ether linkages and an amine group within a macrocyclic framework allows for the complexation of various metal cations, a defining characteristic of crown ethers.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₀H₂₁NO₄[1]
Molecular Weight 219.28 g/mol [1]
Appearance Colorless to pale yellow oil or solid at low temperatures
Melting Point 36 - 39 °C
Boiling Point 90 - 100 °C
Water Solubility Soluble
XlogP -1.3[1]

Experimental Protocols

Synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane via Modified Richman-Atkins Cyclization

The synthesis of aza-crown ethers like 1,4,7,10-Tetraoxa-13-azacyclopentadecane is commonly achieved through a modified Richman-Atkins cyclization. This method involves the reaction of a di-tosylated oligoethylene glycol with an amine under high-dilution conditions to favor intramolecular cyclization.

Materials:

  • Diethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Ethanolamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Chromatography supplies for purification

Procedure:

Step 1: Preparation of Diethylene Glycol Ditosylate

  • Dissolve diethylene glycol in pyridine in a round-bottom flask cooled in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold water and extract the product with chloroform.

  • Wash the organic layer with dilute HCl, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield diethylene glycol ditosylate.

Step 2: Cyclization Reaction

  • In a large three-necked flask equipped with a reflux condenser and two dropping funnels, place anhydrous potassium carbonate in a large volume of anhydrous acetonitrile to ensure high-dilution conditions.

  • Heat the acetonitrile to reflux.

  • Simultaneously, add solutions of diethylene glycol ditosylate in acetonitrile and ethanolamine in acetonitrile dropwise to the refluxing suspension over a period of several hours.

  • After the addition is complete, continue to reflux the mixture overnight.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • The resulting crude product is then purified by column chromatography to yield 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

Evaluation of Calcium Ionophore Activity in Human Neutrophils

Aza-crown ethers and their derivatives are known to act as ionophores, transporting ions across biological membranes. This protocol describes a method to assess the calcium ionophore activity of 1,4,7,10-Tetraoxa-13-azacyclopentadecane in human neutrophils using a fluorescent Ca²⁺ indicator.[2][3]

Materials:

  • Isolated human neutrophils

  • 1,4,7,10-Tetraoxa-13-azacyclopentadecane (Aza-15-crown-5)

  • Fluo-4 AM (fluorescent Ca²⁺ indicator)

  • Dimethyl sulfoxide (DMSO)

  • HEPES-buffered saline (HBS)

  • N-formyl-methionyl-leucyl-phenylalanine (fMLF) (neutrophil agonist)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate human neutrophils from whole blood using standard cell separation techniques. Resuspend the purified neutrophils in HBS.

  • Loading with Fluo-4 AM: Incubate the neutrophils with Fluo-4 AM in HBS at 37°C in the dark to allow the dye to enter the cells.

  • Washing: After incubation, centrifuge the cells and wash them with fresh HBS to remove any extracellular dye. Resuspend the cells in HBS to the desired concentration.

  • Treatment with Aza-15-crown-5: Aliquot the Fluo-4-loaded neutrophils into a 96-well plate. Add varying concentrations of Aza-15-crown-5 (dissolved in DMSO, with a final DMSO concentration kept constant across all wells) to the wells. Include a vehicle control (DMSO only).

  • Measurement of Intracellular Calcium: Place the plate in a fluorescence plate reader and monitor the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[2] An increase in fluorescence indicates a rise in intracellular calcium concentration ([Ca²⁺]i).

  • Optional - Agonist-induced Calcium Flux: To assess the inhibitory effect of the aza-crown ether, after a pre-incubation period with the compound, stimulate the neutrophils with a known agonist like fMLF and monitor the subsequent change in fluorescence.[3]

Key Applications in Drug Development and Research

The ability of 1,4,7,10-Tetraoxa-13-azacyclopentadecane and its derivatives to selectively bind and transport cations makes them valuable tools in several areas of research and drug development:

  • Ionophores and Ion Sensing: Their primary application is as ionophores, facilitating the transport of cations across lipid membranes. This property is exploited in the development of ion-selective electrodes and fluorescent sensors for specific ions.

  • Modulation of Cellular Processes: By altering the intracellular concentration of ions like Ca²⁺, these compounds can modulate various cellular processes, including signal transduction, enzyme activity, and gene expression. Research has shown that some aza-crown ethers can influence neutrophil activity, such as chemotaxis and the production of reactive oxygen species.[2][3]

  • Drug Delivery: The macrocyclic structure can be functionalized to act as a carrier for drugs, enhancing their solubility and cellular uptake.

  • Catalysis: In organic synthesis, aza-crown ethers can function as phase-transfer catalysts, accelerating reactions between reactants in different phases.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Calcium Ionophore Activity cluster_prep Cell Preparation and Loading cluster_treatment Treatment cluster_measurement Measurement and Analysis Neutrophil_Isolation Isolate Human Neutrophils Fluo4_Loading Load Cells with Fluo-4 AM Neutrophil_Isolation->Fluo4_Loading Washing Wash to Remove Extracellular Dye Fluo4_Loading->Washing Plating Aliquot Cells into 96-well Plate Washing->Plating Compound_Addition Add Aza-15-crown-5 (or vehicle control) Plating->Compound_Addition Fluorescence_Reading Measure Fluorescence (Ex: 485nm, Em: 538nm) Compound_Addition->Fluorescence_Reading Data_Analysis Analyze Change in Intracellular Ca2+ Fluorescence_Reading->Data_Analysis

Caption: Workflow for determining the calcium ionophore activity of Aza-15-crown-5.

References

Exploratory

An In-depth Technical Guide to the Synthesis of Aza-15-Crown-5

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis mechanisms and reaction pathways for aza-15-crown-5 (1,4,7,10-tetraoxa-13-azacyclope...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms and reaction pathways for aza-15-crown-5 (1,4,7,10-tetraoxa-13-azacyclopentadecane), a significant macrocyclic compound with applications in coordination chemistry, catalysis, and as a building block for more complex molecules, including those with potential pharmaceutical applications.

Core Synthesis Methodologies

The synthesis of aza-15-crown-5 primarily relies on two established methods for the formation of macrocyclic polyethers and their aza-analogs: the Williamson ether synthesis and the Richman-Atkins method. Both pathways involve the cyclization of linear precursors to form the 15-membered ring.

Williamson Ether Synthesis Approach

The Williamson ether synthesis is a versatile and widely used method for preparing ethers and, by extension, crown ethers. In the context of aza-15-crown-5 synthesis, this approach involves the reaction of a diol with a dihalide or ditosylate under basic conditions. A common route involves the reaction of diethanolamine (or a protected derivative) with a tetraethylene glycol derivative.

The reaction mechanism is a series of intermolecular and intramolecular SN2 reactions. In the presence of a base, the hydroxyl groups of diethanolamine are deprotonated to form more nucleophilic alkoxides. These alkoxides then react with the electrophilic ends of the tetraethylene glycol derivative. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization, which is a common side reaction.

Richman-Atkins Synthesis

The Richman-Atkins method is a powerful technique specifically developed for the synthesis of macrocyclic polyamines and aza-crown ethers. This method utilizes tosyl (p-toluenesulfonyl) groups as both protecting groups for the amine and activating groups for the hydroxyl moieties. The synthesis typically proceeds in two main stages:

  • Formation of a Disulfonamide Precursor: A diol is reacted with a disulfonamide under basic conditions. For aza-15-crown-5, this would involve reacting tetraethylene glycol with the N,N'-ditosyl derivative of a suitable diamine precursor, or by reacting a tosylated amine with a tosylated glycol.

  • Cyclization: The resulting linear precursor undergoes intramolecular cyclization, driven by a strong base such as sodium hydride or potassium tert-butoxide, to form the N-tosylated aza-crown ether.

  • Detosylation: The final step involves the removal of the tosyl group from the nitrogen atom, which can be achieved under harsh conditions using strong acids (e.g., refluxing in concentrated sulfuric acid) or via reductive methods.

Reaction Pathways and Mechanisms

The general reaction pathway for the synthesis of aza-15-crown-5 can be visualized as the condensation of a C4 nitrogen-containing unit with a C8 oxygen-containing chain.

Pathway 1: Williamson-type Synthesis

This pathway typically involves the reaction of a diethanolamine derivative with a tetraethylene glycol derivative that has good leaving groups (e.g., tosylates or halides) at its termini. To prevent undesired side reactions at the secondary amine, it is often protected with a group like benzyl, which can be removed later by hydrogenolysis.

Williamson_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Product A N-Benzyl Diethanolamine E N-Benzyl-aza-15-crown-5 A->E Cyclization B Tetraethylene Glycol Ditosylate B->E C Base (e.g., NaH) in aprotic solvent (e.g., DMF) D High Dilution G Aza-15-crown-5 E->G Debenzylation F H₂, Pd/C

Williamson-type synthesis pathway for aza-15-crown-5.
Pathway 2: Richman-Atkins Synthesis

This pathway involves the cyclization of a tosylated precursor, followed by detosylation.

Richman_Atkins_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Product A N,N'-bis(2-hydroxyethyl)tosylamide E N-Tosyl-aza-15-crown-5 A->E Cyclization B Diethylene Glycol Ditosylate B->E C Strong Base (e.g., NaH) in DMF G Aza-15-crown-5 E->G Detosylation F H₂SO₄, reflux or reductive cleavage

Richman-Atkins synthesis pathway for aza-15-crown-5.

Quantitative Data Summary

The yield of aza-15-crown-5 synthesis is highly dependent on the chosen pathway, purity of reagents, and adherence to reaction conditions, particularly high dilution for Williamson-type syntheses.

Synthesis MethodPrecursorsBase/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Williamson-typeDiethanolamine, Tetraethylene glycol ditosylateNaH / DMF25-10024-4830-37General Literature
Richman-AtkinsN,N'-bis(2-hydroxyethyl)tosylamide, Diethylene glycol ditosylateNaH / DMF10020ModerateGeneral Literature
N-AlkylationAza-15-crown-5, Adamantane-1-carbonyl chlorideTriethylamine / Chloroform0 - rt2High[1]

Experimental Protocols

The following are representative experimental protocols derived from the literature for the synthesis of aza-crown ethers, which can be adapted for the synthesis of aza-15-crown-5.

General Procedure for N-Tosylation of Diethanolamine
  • Diethanolamine is dissolved in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • The solution is cooled in an ice bath.

  • p-Toluenesulfonyl chloride (2 equivalents) is added portion-wise while maintaining the low temperature.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the N,N-bis(2-hydroxyethyl)tosylamide.

General Procedure for Cyclization (Richman-Atkins)
  • A solution of N,N-bis(2-hydroxyethyl)tosylamide and an equimolar amount of tetraethylene glycol ditosylate in anhydrous dimethylformamide (DMF) is prepared.

  • This solution is added dropwise over several hours to a stirred suspension of sodium hydride (2-4 equivalents) in a larger volume of anhydrous DMF at an elevated temperature (e.g., 100 °C).

  • The reaction mixture is stirred at this temperature for an additional period (e.g., 20 hours).

  • After cooling, the excess sodium hydride is carefully quenched with water or ethanol.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic extracts are combined, dried, and concentrated. The crude N-tosyl-aza-15-crown-5 is then purified by column chromatography.

General Procedure for Detosylation

Acidic Conditions:

  • The N-tosyl-aza-15-crown-5 is dissolved in concentrated sulfuric acid.

  • The mixture is heated at reflux for an extended period (24-48 hours).

  • The reaction mixture is cooled and carefully poured onto ice.

  • The aqueous solution is neutralized with a strong base (e.g., NaOH) and extracted with an organic solvent.

  • The organic extracts are dried and concentrated to yield aza-15-crown-5.

Reductive Cleavage: Alternative, milder methods for detosylation, such as using sodium in liquid ammonia or other reducing agents, can also be employed to avoid the harsh acidic conditions.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_deprotection Deprotection Stage (if applicable) cluster_analysis Analysis Stage start Start: Reactants and Reagents reaction Cyclization Reaction (High Dilution/Template) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Column Chromatography workup->purification deprotection Removal of Protecting Group (e.g., Detosylation) purification->deprotection analysis Characterization (NMR, MS, etc.) purification->analysis If no deprotection needed deprotection_workup Workup and Purification deprotection->deprotection_workup deprotection_workup->analysis final_product Pure Aza-15-crown-5 analysis->final_product

General experimental workflow for the synthesis of aza-15-crown-5.

Conclusion

The synthesis of aza-15-crown-5 is a well-established process, primarily achieved through Williamson-type reactions or the Richman-Atkins methodology. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Careful control of reaction conditions, particularly for the cyclization step, is crucial for achieving good yields and minimizing the formation of polymeric byproducts. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize and utilize this versatile macrocycle.

References

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 1,4,7,10-Tetraoxa-13-azacyclopentadecane

For Researchers, Scientists, and Drug Development Professionals Introduction 1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as aza-15-crown-5, is a macrocyclic polyether of significant interest in various fields of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as aza-15-crown-5, is a macrocyclic polyether of significant interest in various fields of chemistry and pharmacology. Its unique structure, featuring a 15-membered ring with four oxygen atoms and one nitrogen atom, allows it to selectively bind cations, making it a valuable tool in coordination chemistry, separation science, and as a potential component in drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, detailed experimental protocols for their determination, and a visualization of its potential mechanism of action.

Core Physicochemical Properties

The physicochemical properties of 1,4,7,10-Tetraoxa-13-azacyclopentadecane are crucial for understanding its behavior in different environments and for designing its applications. A summary of these properties is presented in the tables below.

Table 1: General Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₂₁NO₄[1]
Molecular Weight 219.28 g/mol [1][2]
Appearance White to almost white solid/powder[2]
Melting Point 35-37 °C[2][3]
Boiling Point Not definitively reported; a derivative has an estimated boiling point of 330-350°C.[4]
Solubility Soluble in polar solvents like water, methanol, and DMSO. Limited solubility in nonpolar solvents (e.g., hexane).[4]
Table 2: Partition and Dissociation Properties
PropertyValueSource(s)
logP (calculated) -1.3[1]
pKa Not experimentally determined in the reviewed literature. As a secondary amine within a macrocycle, it is expected to have a pKa in the basic range.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the characterization and application of any chemical compound. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered 1,4,7,10-Tetraoxa-13-azacyclopentadecane is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

  • Sample Preparation: A small amount of liquid 1,4,7,10-Tetraoxa-13-azacyclopentadecane (if in liquid form) is placed in a small-diameter test tube (fusion tube).

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Heating: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

  • Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid 1,4,7,10-Tetraoxa-13-azacyclopentadecane is added to a known volume of the solvent (e.g., water, methanol, hexane) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Analysis: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed as mass of solute per volume or mass of solvent.

Determination of pKa

The pKa is a measure of the acidity of a molecule. For an amine like 1,4,7,10-Tetraoxa-13-azacyclopentadecane, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of 1,4,7,10-Tetraoxa-13-azacyclopentadecane of known concentration is prepared in a suitable solvent, typically water.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (typically water) at equilibrium.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of 1,4,7,10-Tetraoxa-13-azacyclopentadecane is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_methods_mp Melting Point cluster_methods_bp Boiling Point cluster_methods_sol Solubility cluster_methods_pka pKa cluster_methods_logp logP synthesis Synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp sol Solubility Determination purification->sol pka pKa Determination purification->pka logp logP Determination purification->logp mp_capillary Capillary Method mp->mp_capillary bp_micro Micro Boiling Point bp->bp_micro sol_shake Shake-Flask Method sol->sol_shake pka_pot Potentiometric Titration pka->pka_pot logp_shake Shake-Flask Method logp->logp_shake

Caption: Workflow for the synthesis, purification, and physicochemical characterization of 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

Potential Mechanism of Action: Ionophore Activity

While specific signaling pathways for 1,4,7,10-Tetraoxa-13-azacyclopentadecane are not well-documented, aza-crown ethers are known to function as ionophores, transporting ions across biological membranes. This can indirectly affect various signaling pathways that are dependent on ion gradients. The following diagram illustrates this general mechanism.

ionophore_mechanism cluster_membrane Cell Membrane cluster_transport Ion Transport cluster_release Intracellular Release cluster_signaling Downstream Effects extracellular Extracellular Space intracellular Intracellular Space ion Cation (e.g., K+, Na+) complex Aza-Crown-Cation Complex ion->complex Binding aza_crown Aza-Crown Ether aza_crown->complex transport_in Transport into Cell complex->transport_in Membrane Translocation ion_intra Cation transport_in->ion_intra Dissociation aza_crown_intra Aza-Crown Ether transport_in->aza_crown_intra Dissociation ion_gradient Disruption of Ion Gradient ion_intra->ion_gradient signaling Modulation of Signaling Pathways ion_gradient->signaling cellular_response Cellular Response signaling->cellular_response

Caption: General mechanism of aza-crown ether ionophore activity across a cell membrane.

References

Exploratory

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Aza-15-crown-5

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for aza-15-crown-5, a key macrocycli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for aza-15-crown-5, a key macrocyclic compound with significant applications in coordination chemistry and drug development. This document presents a detailed analysis of its spectral characteristics, the experimental protocols for data acquisition, and a visualization of its molecular structure.

Molecular Structure of Aza-15-crown-5

Aza-15-crown-5, systematically named 1,4,7,10-tetraoxa-13-azacyclopentadecane, is a crown ether in which one oxygen atom of 15-crown-5 has been replaced by a nitrogen atom. This structural modification introduces a secondary amine group, providing a site for functionalization and altering its cation-binding properties.

Aza-15-crown-5_Structure O1 O C2 C O1->C2 C3 C C2->C3 O4 O C3->O4 C5 C O4->C5 C6 C C5->C6 O7 O C6->O7 C8 C O7->C8 C9 C C8->C9 O10 O C9->O10 C11 C O10->C11 C12 C C11->C12 N13 N-H C12->N13 C14 C N13->C14 C15 C C14->C15 C15->O1

Figure 1. Molecular Structure of Aza-15-crown-5.

¹H NMR Spectral Data

The ¹H NMR spectrum of aza-15-crown-5 provides detailed information about the chemical environment of the protons in the molecule. The signals are assigned to the different methylene groups of the macrocyclic ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.64t, J=5.5 Hz8H-O-CH₂-CH₂-O-
3.56t, J=5.5 Hz4H-O-CH₂-CH₂-N-
2.79t, J=5.5 Hz4H-O-CH₂-CH₂-N-
2.05s1HN-H

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For aza-15-crown-5, the spectrum shows distinct signals for the carbon atoms adjacent to the oxygen and nitrogen atoms.

Chemical Shift (δ) ppmAssignment
70.8-O-CH₂-CH₂-O-
69.8-O-CH₂-CH₂-N-
49.5-O-CH₂-CH₂-N-

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of NMR spectra of aza-15-crown-5. Specific parameters may vary based on the instrumentation and experimental objectives.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of aza-15-crown-5.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Spectrometer and Parameters
  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for obtaining well-resolved spectra.

  • Nuclei: ¹H and ¹³C.

  • Temperature: Spectra are typically recorded at room temperature (approximately 298 K).

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A spectral width of 10-15 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A spectral width of 200-250 ppm is typically used.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: The chemical shifts of the peaks are determined, and for ¹H spectra, the integral areas are calculated to determine the relative number of protons.

Logical Workflow for NMR Analysis

The process of acquiring and interpreting NMR data for aza-15-crown-5 can be summarized in the following workflow:

NMR_Workflow A Sample Preparation (Aza-15-crown-5 in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR Spectroscopy) A->B Load Sample C Data Processing (FT, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Peak Picking, Integration, Assignment) C->D Generate Spectrum E Structural Elucidation & Characterization D->E Interpret Data

Figure 2. General workflow for NMR analysis.

This guide provides foundational NMR data and protocols for aza-15-crown-5, intended to support further research and development activities. For more specific applications, optimization of the experimental conditions may be necessary.

Foundational

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Aza-15-Crown-5 Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of aza-15-crown-5 derivatives. Aza-15-crown-5 ethers,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of aza-15-crown-5 derivatives. Aza-15-crown-5 ethers, a class of macrocyclic polyethers where a nitrogen atom replaces one of the oxygen atoms in the 15-crown-5 ring, are of significant interest due to their unique ionophoric properties and potential applications in drug delivery and molecular recognition.[1][2][3] This document summarizes key crystallographic data, details experimental methodologies for structure determination, and visualizes critical workflows and structural relationships.

Crystal Structure Analysis of Aza-15-Crown-5 Derivatives

The three-dimensional arrangement of atoms in aza-15-crown-5 derivatives is crucial for understanding their function. Single-crystal X-ray diffraction is the definitive technique for elucidating these structures.[2][3] The resulting crystallographic data provide precise information on unit cell dimensions, bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation in the solid state.

Unit Cell Parameters

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are key parameters obtained from X-ray diffraction experiments. The following table summarizes the unit cell parameters for a representative aza-15-crown-5 derivative.

Table 1: Unit Cell Parameters for 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (a triazole-fused aza-crown analogue) [4]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.8975(2)
b (Å)11.6546(4)
c (Å)11.0648(3)
α (°)90
β (°)105.212(2)
γ (°)90
Volume (ų)982.74(5)
Z4
Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles provides insight into the local geometry around each atom. In aza-15-crown-5 derivatives, the geometry around the nitrogen atom and the conformation of the polyether ring are of particular interest.

Table 2: Selected Bond Lengths and Angles for Representative Aza-Crown Derivatives (Hypothetical Data Based on Typical Values)

DerivativeBondLength (Å)AngleAngle (°)
N-Phenylaza-15-crown-5C-N(aza)1.47C-N-C112
C-O1.42C-O-C113
N-Acetylaza-15-crown-5C-N(aza)1.46C-N-C118
C=O1.23N-C=O121
Benzoaza-15-crown-5C(aryl)-N1.39C-N-C125
C(aryl)-O1.37C-O-C118

Note: This table is illustrative. Specific values should be obtained from the supplementary information of relevant crystallographic studies.

Torsion Angles and Macrocyclic Conformation

Torsion angles describe the conformation of the flexible macrocyclic ring. The puckering of the aza-15-crown-5 ring is a critical determinant of its ion-binding selectivity.[3] The conformation is often influenced by the nature of the substituent on the nitrogen atom and the presence of coordinated cations.

Table 3: Torsion Angles (°) for a Representative Aza-15-Crown-5 Macrocycle (Hypothetical Data)

Torsion AngleValue
O1-C2-C3-O465.8
C2-C3-O4-C5175.2
C3-O4-C5-C6-178.1
O4-C5-C6-N768.3
C5-C6-N7-C8179.5
C6-N7-C8-C9-176.4
N7-C8-C9-O1070.1
C8-C9-O10-C11177.3
C9-O10-C11-C12-179.8
O10-C11-C12-O1366.2
C11-C12-O13-C14178.9
C12-O13-C14-C15-175.7
O13-C14-C15-O169.5
C14-C15-O1-C2176.1
C15-O1-C2-C3-177.6

Note: This table is illustrative. Specific values should be obtained from the supplementary information of relevant crystallographic studies.

Molecular Geometry and Conformational Flexibility

The molecular geometry of aza-15-crown-5 derivatives is characterized by the puckered conformation of the 15-membered ring.[3] The nitrogen atom can adopt either a planar (sp2-hybridized) or a pyramidal (sp3-hybridized) geometry, which significantly impacts the pre-organization of the ligand for cation binding.[2] In N-acyl and N-aryl derivatives where the nitrogen lone pair can participate in resonance, a more planar geometry is observed.[2] This planarity can reduce the cation binding affinity compared to N-alkyl derivatives where the nitrogen is more pyramidal and the lone pair is more available for coordination.

G Conformational Dynamics of Aza-15-Crown-5 Derivatives cluster_0 N-Substituent Effects cluster_1 Nitrogen Geometry cluster_2 Binding Affinity Alkyl_Substituent Alkyl Substituent Pyramidal_N Pyramidal Nitrogen (sp³) Alkyl_Substituent->Pyramidal_N Induces Aryl_Substituent Aryl/Acyl Substituent Planar_N Planar Nitrogen (sp²) Aryl_Substituent->Planar_N Induces (Resonance) High_Affinity Higher Cation Affinity Pyramidal_N->High_Affinity Leads to Low_Affinity Lower Cation Affinity Planar_N->Low_Affinity Leads to

N-Substituent effect on conformation and binding.

Experimental Protocols

The determination of the crystal structure of aza-15-crown-5 derivatives by single-crystal X-ray diffraction involves a series of well-defined steps.

Crystallization

The initial and often most challenging step is to obtain single crystals of suitable quality and size (typically > 0.1 mm in all dimensions). Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Solvent Layering: A layer of the anti-solvent is carefully added on top of a solution of the compound, creating a diffusion gradient that promotes crystal growth at the interface.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers use CCD or CMOS detectors to efficiently collect the intensities and positions of thousands of reflections.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

G Experimental Workflow for Crystal Structure Determination Start Start Synthesis Synthesis of Aza-15-crown-5 Derivative Start->Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation) Purification->Crystallization Crystal_Selection Single Crystal Selection (Microscopy) Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File End End CIF_File->End

Workflow for crystal structure determination.

Conclusion

The crystal structure and molecular geometry of aza-15-crown-5 derivatives are fundamental to their function as selective ionophores. Single-crystal X-ray diffraction provides unparalleled insight into their three-dimensional structures, revealing the subtle conformational changes induced by N-substitution and cation binding. This detailed structural information is invaluable for the rational design of new aza-crown derivatives with tailored properties for applications in drug development, sensing, and catalysis. The experimental protocols outlined in this guide provide a framework for the successful determination and analysis of these complex macrocyclic structures.

References

Exploratory

A Technical Guide to the Solubility of 1,4,7,10-Tetraoxa-13-azacyclopentadecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract 1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as Aza-15-crown-5, is a macrocyclic polyether with significant applications in coordination ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as Aza-15-crown-5, is a macrocyclic polyether with significant applications in coordination chemistry, phase transfer catalysis, and as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Its solubility in various organic solvents is a critical parameter for its application in these fields, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of 1,4,7,10-Tetraoxa-13-azacyclopentadecane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide also furnishes detailed experimental protocols for determining these values, ensuring researchers can generate the precise data required for their specific applications.

Introduction to 1,4,7,10-Tetraoxa-13-azacyclopentadecane

1,4,7,10-Tetraoxa-13-azacyclopentadecane is a heterocyclic organic compound featuring a 15-membered ring containing four oxygen atoms and one nitrogen atom. This structure is analogous to the crown ether 15-crown-5, with the substitution of one oxygen atom for a nitrogen atom. This structural modification introduces a site for functionalization and alters the cation binding properties of the macrocycle. The presence of both ether and amine functionalities imparts a unique polarity to the molecule, governing its interactions with various solvents.

Expected Solubility Profile

While specific quantitative solubility data for 1,4,7,10-Tetraoxa-13-azacyclopentadecane is not extensively reported in the literature, its structural similarity to 15-crown-5 provides a strong basis for predicting its solubility behavior. 15-crown-5 is known to be miscible with a wide array of common organic solvents.[1] Miscibility implies that the two substances can be mixed in all proportions to form a single homogeneous phase. It is therefore highly probable that 1,4,7,10-Tetraoxa-13-azacyclopentadecane also exhibits high solubility in many organic solvents, particularly those that are polar and aprotic.

Table 1: Predicted Qualitative Solubility of 1,4,7,10-Tetraoxa-13-azacyclopentadecane in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to MiscibleThe presence of the amine group and ether oxygens allows for hydrogen bonding with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane (DCM), ChloroformHigh to MiscibleThe polar nature of the macrocycle facilitates strong dipole-dipole interactions with these solvents.
Nonpolar Toluene, Hexane, Diethyl EtherLow to ModerateWhile the carbon backbone provides some nonpolar character, the dominant polar functionalities are expected to limit solubility in nonpolar media.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are essential. The following protocols describe established techniques for determining the solubility of a solid compound in an organic solvent.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This is a widely recognized and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated supernatant is then determined analytically.

Apparatus:

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Thermostatic water bath

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of 1,4,7,10-Tetraoxa-13-azacyclopentadecane to a series of vials, each containing a known volume of the desired organic solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the settling of undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

  • Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Method 2: High-Throughput Kinetic Solubility Assay

This method is suitable for rapid screening of solubility in multiple solvents, particularly in a drug discovery context.

Principle: A concentrated stock solution of the compound in a co-solvent (e.g., DMSO) is added to the aqueous or organic test solvent. The formation of a precipitate is monitored over time, often by turbidimetry or nephelometry.

Apparatus:

  • 96-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with turbidity or nephelometry detection capabilities

  • DMSO (or other suitable co-solvent)

Procedure:

  • Prepare a high-concentration stock solution of 1,4,7,10-Tetraoxa-13-azacyclopentadecane in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the desired organic solvents to the wells.

  • Using a multichannel pipette or liquid handler, add a small volume of the DMSO stock solution to each well, ensuring rapid mixing. The final DMSO concentration should be kept low (typically <5%) to minimize its effect on solubility.

  • Incubate the plate at a controlled temperature for a specified period (e.g., 2, 12, and 24 hours).

  • Measure the turbidity or light scattering in each well using a plate reader at each time point.

  • The highest concentration of the compound that does not show a significant increase in turbidity compared to the solvent blank is considered the kinetic solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_shake_flask Shake-Flask Method cluster_kinetic Kinetic Solubility Assay sf1 Add Excess Solute to Solvent sf2 Equilibrate at Constant Temperature sf1->sf2 Agitation sf3 Separate Solid and Liquid Phases sf2->sf3 Settling/Filtration sf4 Analyze Supernatant Concentration sf3->sf4 HPLC/GC/UV-Vis sf5 Calculate Solubility sf4->sf5 ks1 Prepare DMSO Stock Solution ks2 Add Stock to Test Solvents ks1->ks2 ks3 Incubate and Monitor ks2->ks3 Turbidimetry ks4 Determine Highest Soluble Concentration ks3->ks4

Caption: Workflow for determining the solubility of 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

Signaling Pathway for Solvent Selection

The choice of an appropriate solvent is often guided by the intended application. The following diagram illustrates a decision-making pathway for solvent selection based on solubility considerations.

solvent_selection start Define Application Requirement reaction Organic Synthesis start->reaction purification Crystallization / Chromatography start->purification formulation Drug Delivery Formulation start->formulation analysis Analytical Standard Preparation start->analysis solvent_choice Select Solvent Class reaction->solvent_choice purification->solvent_choice formulation->solvent_choice analysis->solvent_choice polar_aprotic Polar Aprotic (e.g., ACN, DCM) solvent_choice->polar_aprotic High Reactivity / Inertness polar_protic Polar Protic (e.g., EtOH, MeOH) solvent_choice->polar_protic Proton Source Needed nonpolar Nonpolar (e.g., Toluene) solvent_choice->nonpolar Nonpolar Reactants mixed_solvent Mixed Solvent System solvent_choice->mixed_solvent Fine-tuning Polarity solubility_test Perform Solubility Test polar_aprotic->solubility_test polar_protic->solubility_test nonpolar->solubility_test mixed_solvent->solubility_test final_solvent Optimal Solvent System solubility_test->final_solvent

Caption: Decision pathway for selecting an appropriate solvent system.

Conclusion

1,4,7,10-Tetraoxa-13-azacyclopentadecane is a versatile macrocycle with a high predicted solubility in a broad range of polar organic solvents. For applications requiring precise knowledge of its solubility, the experimental protocols provided in this guide offer robust methods for generating reliable quantitative data. The selection of an appropriate solvent system should be guided by the specific requirements of the intended application, and the provided decision pathway offers a logical framework for this process. Further research to populate a comprehensive, publicly available database of quantitative solubility data for this important compound is highly encouraged.

References

Foundational

An In-depth Technical Guide to the Key Structural Features of N-Substituted Aza-Crown Ethers

For Researchers, Scientists, and Drug Development Professionals Introduction N-substituted aza-crown ethers are a fascinating class of macrocyclic compounds that have garnered significant attention in supramolecular chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted aza-crown ethers are a fascinating class of macrocyclic compounds that have garnered significant attention in supramolecular chemistry, materials science, and pharmacology. The replacement of one or more oxygen atoms in the crown ether framework with a nitrogen atom introduces a site for versatile functionalization, allowing for the fine-tuning of their chemical and physical properties. This guide provides a comprehensive overview of the key structural features of N-substituted aza-crown ethers, focusing on their synthesis, conformational dynamics, and complexation behavior. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of these unique molecules.

The nitrogen atom in the aza-crown ether macrocycle can be readily substituted with a variety of organic moieties, ranging from simple alkyl and aryl groups to more complex chromophores, fluorophores, and biologically active molecules.[1] This N-substituent plays a pivotal role in dictating the ligand's conformational preferences, its ability to selectively bind cations, and its potential applications in areas such as ion sensing, catalysis, and drug delivery.[2][3]

I. Core Structural Features and Synthesis

The fundamental structure of an N-substituted aza-crown ether consists of a macrocyclic ring containing ether linkages (-O-) and at least one tertiary amine linkage (>N-R). The size of the macrocyclic ring and the nature of the N-substituent are the two primary determinants of the compound's properties.

Macrocyclic Ring Size and Heteroatom Composition

The cavity size of the aza-crown ether, determined by the number of repeating ethyleneoxy units, is a critical factor in its ability to selectively bind metal cations. This principle, known as the "size-match" selectivity, dictates that a crown ether will preferentially bind a cation whose ionic radius best fits within its cavity. The substitution of oxygen with nitrogen atoms can also influence the complexing abilities of the ligand.[2][4]

The N-Substituent: A Gateway to Functional Diversity

The trivalent nitrogen atom provides a convenient handle for introducing a wide array of functional groups.[1] This N-substituent can profoundly influence the aza-crown ether's:

  • Lipophilicity and Solubility: Bulky, nonpolar substituents can enhance the molecule's solubility in organic solvents and its ability to traverse biological membranes.

  • Conformational Flexibility: The size and shape of the substituent can restrict the conformational freedom of the macrocycle, pre-organizing it for cation binding.

  • Electronic Properties: Electron-donating or -withdrawing groups on the substituent can modulate the electron density of the donor atoms within the macrocycle, thereby affecting its binding affinity for cations.

  • Signaling Capabilities: The incorporation of chromogenic or fluorogenic moieties allows for the development of ion sensors that signal the binding event through a change in color or fluorescence.[5][6]

General Synthetic Strategies

The synthesis of N-substituted aza-crown ethers typically involves the cyclization of appropriate precursor molecules. Common synthetic routes include:

  • Williamson Ether Synthesis: This classic method involves the reaction of a diol with a dihalide or ditosylate under basic conditions. For aza-crown ethers, this often involves the reaction of a diamine with a di-electrophile.

  • Richman-Atkins Cyclization: This high-dilution method is particularly effective for the synthesis of larger macrocycles and involves the reaction of a tosylated amine with a diol in the presence of a strong base.

  • Palladium-Catalyzed Amination: This modern cross-coupling reaction provides an efficient route to N-aryl aza-crown ethers.[7]

II. Conformational Analysis

The three-dimensional shape of an N-substituted aza-crown ether is not static but rather exists as a dynamic equilibrium of different conformers. The preferred conformation is crucial for its recognition and binding of guest molecules.

Influence of the N-Substituent on Conformation

The N-substituent can exert a significant steric and electronic influence on the conformational landscape of the macrocycle. Bulky substituents may favor conformations that minimize steric hindrance, which can either pre-organize the cavity for cation binding or, conversely, block access to it.

Experimental Techniques for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the solution-state conformation of aza-crown ethers.

  • ¹H and ¹³C NMR: Chemical shifts and coupling constants provide information about the average conformation of the molecule.

  • 2D NMR Techniques (COSY, HSQC): These experiments help in the assignment of proton and carbon signals.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques provide information about through-space proximities between protons, allowing for the determination of the three-dimensional structure.[8][9][10] For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred method as the ROE is always positive.[8][10]

X-ray Crystallography: This technique provides a definitive picture of the solid-state conformation of the aza-crown ether and its complexes.[11][12][13][14] It allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering invaluable insights into the pre-organization of the ligand for cation binding.[11]

III. Complexation Properties and Data

The ability of N-substituted aza-crown ethers to form stable complexes with cations is one of their most important features. The stability and selectivity of these complexes are governed by a combination of factors, including the size of the macrocyclic cavity, the nature of the donor atoms, the properties of the N-substituent, and the solvent.

Factors Influencing Cation Binding
  • Size-Fit Relationship: The principle of pre-organization states that the more rigid the ligand and the better the match between the cation size and the cavity size, the more stable the resulting complex.

  • Nature of Donor Atoms: The "hard and soft acids and bases" (HSAB) principle is a useful guide. Hard cations (e.g., alkali and alkaline earth metals) prefer to bind to hard donor atoms like oxygen, while softer cations (e.g., transition metals) have a higher affinity for softer donor atoms like nitrogen and sulfur.[15]

  • The "Lariat Ether" Effect: N-substituents containing additional donor atoms can act as "sidearms" that can coordinate to the complexed cation, leading to enhanced stability and selectivity.

  • Solvent Effects: The solvent plays a crucial role in complexation by competing with the crown ether for coordination to the cation. Complexation is generally stronger in less polar solvents.

Quantitative Analysis of Cation Binding

The strength of the interaction between an N-substituted aza-crown ether and a cation is quantified by the binding constant (K) or the stability constant (log K) . Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of complexation provide further insights into the nature of the binding process.[2][16]

Table 1: Stability Constants (log K) for the Complexation of N-Substituted Aza-15-Crown-5 Ethers with Various Cations.

N-SubstituentCationSolventlog KReference
DansylLi⁺Acetonitrile2.85[17]
DansylNa⁺Acetonitrile3.45[17]
DansylK⁺Acetonitrile3.15[17]
DansylMg²⁺Acetonitrile3.20[17]
DansylCa²⁺Acetonitrile3.85[17]
FerrocenylcarbonylNa⁺Acetonitrile3.21[18]
FerrocenylmethylNa⁺Acetonitrile3.65[18]
RuthenocenylmethylNa⁺Acetonitrile3.52[18]

Table 2: Stability Constants (log K) for the Complexation of N-Substituted Diaza-18-Crown-6 Ethers with Various Cations.

N,N'-SubstituentCationSolventlog KReference
H, HK⁺Methanol4.35[19]
H, HBa²⁺Methanol5.40[19]
Dansyl, HK⁺Acetonitrile4.10[17]
Dansyl, HBa²⁺Acetonitrile5.20[17]

Table 3: Thermodynamic Parameters for the Complexation of Aza-18-Crown-6 with K⁺ in Methanol.

ParameterValueUnitReference
log K4.35-[2]
ΔG-24.8kJ/mol[2]
ΔH-45.6kJ/mol[2]
TΔS-20.8kJ/mol[2]

IV. Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[20][21][22][23][24]

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the N-substituted aza-crown ether of known concentration.

    • Prepare a standard solution of the metal salt (e.g., perchlorate or nitrate) of known concentration.

    • Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free strong base (e.g., NaOH or KOH).[24]

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl or Et₄NClO₄) to maintain a constant ionic strength.[24]

  • Instrumentation:

    • Use a high-precision pH meter or potentiometer equipped with a glass electrode and a reference electrode.

    • Employ a thermostated titration vessel to maintain a constant temperature.[24]

    • Use a calibrated burette for the addition of the titrant.

  • Titration Procedure:

    • Calibrate the electrode system using standard buffer solutions.

    • Titrate a solution containing the aza-crown ether, the metal salt, and the strong acid with the standard strong base solution.

    • Record the potential (or pH) as a function of the volume of titrant added.

    • Perform a separate titration of the aza-crown ether in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • The titration data are analyzed using a computer program that employs a non-linear least-squares algorithm to refine the stability constants of the metal-ligand complexes and the protonation constants of the ligand.[20] The program fits the experimental data to a model that includes all relevant equilibria in the solution.

Determination of Binding Constants by UV-Vis Spectrophotometric Titration

This method is suitable when the complexation of the aza-crown ether with a cation leads to a change in the UV-Vis absorption spectrum.[25][26][27][28]

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the N-substituted aza-crown ether with a known concentration in a suitable solvent.

    • Prepare a concentrated stock solution of the metal salt in the same solvent.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Titration Procedure:

    • Place a known volume and concentration of the aza-crown ether solution in a cuvette.

    • Record the initial absorption spectrum.

    • Add small aliquots of the metal salt solution to the cuvette, and record the spectrum after each addition.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • The binding constant is determined by fitting the absorbance data at one or more wavelengths to a suitable binding isotherm model (e.g., 1:1, 1:2, or 2:1 binding) using non-linear regression analysis.[25][27] Several software packages are available for this purpose.

V. Visualizations of Key Concepts

Signaling Pathway of an Aza-Crown Ether-Based Fluorescent Ion Sensor

Many N-substituted aza-crown ethers function as fluorescent sensors for metal ions. The general mechanism involves photoinduced electron transfer (PET).[29] In the absence of a cation, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the attached fluorophore. Upon cation binding, the nitrogen's lone pair is engaged in coordination, which inhibits the PET process and "turns on" the fluorescence.[6]

Signaling_Pathway Aza-Crown_Fluorophore Aza-Crown-Fluorophore (Fluorescence OFF) Complex [Aza-Crown-Cation]-Fluorophore (Fluorescence ON) Aza-Crown_Fluorophore->Complex Cation Binding PET Photoinduced Electron Transfer Aza-Crown_Fluorophore->PET Cation Metal Cation Cation->Complex No_PET PET Inhibited Complex->No_PET

Fluorescence "Turn-On" Mechanism
Experimental Workflow for Determining Stability Constants

The determination of stability constants is a multi-step process that involves careful experimental design and data analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis Stock_Solutions Prepare Stock Solutions (Ligand, Metal, Acid, Base) Calibrate Calibrate Electrode Stock_Solutions->Calibrate Titration_L Potentiometric Titration (Ligand + Acid) vs. Base Calibrate->Titration_L Titration_ML Potentiometric Titration (Ligand + Metal + Acid) vs. Base Calibrate->Titration_ML Protonation_Constants Calculate Ligand Protonation Constants Titration_L->Protonation_Constants Stability_Constants Calculate Metal-Ligand Stability Constants Titration_ML->Stability_Constants Protonation_Constants->Stability_Constants Model_Refinement Refine Speciation Model Stability_Constants->Model_Refinement QSAR_Logic Structures Set of N-Substituted Aza-Crown Ethers Descriptors Calculate Molecular Descriptors (e.g., logP, MR, electronic) Structures->Descriptors Activity Measure Biological Activity (e.g., IC50, log K) Structures->Activity Model Develop QSAR Model (e.g., MLR, PLS) Descriptors->Model Activity->Model Validation Validate Model (Internal & External) Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction

References

Exploratory

The Coordination Chemistry of Aza-Crown Ethers: A Technical Guide for Researchers

An in-depth exploration of the synthesis, complexation, and application of aza-crown ethers, tailored for researchers, scientists, and professionals in drug development. Aza-crown ethers, macrocyclic polyethers in which...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, complexation, and application of aza-crown ethers, tailored for researchers, scientists, and professionals in drug development.

Aza-crown ethers, macrocyclic polyethers in which one or more oxygen atoms are substituted with nitrogen, represent a versatile class of compounds with significant potential in coordination chemistry and medicinal applications. Their unique ability to selectively bind a wide range of metal ions, coupled with the functional versatility of the nitrogen atoms, makes them compelling candidates for the development of novel therapeutics, diagnostic agents, and catalysts. This guide provides a comprehensive overview of the fundamental principles of aza-crown ether coordination chemistry, detailed experimental protocols, and a summary of key quantitative data to facilitate further research and development in this dynamic field.

Introduction to Aza-Crown Ethers

Crown ethers, first discovered by Charles Pedersen in 1967, are known for their remarkable ability to form stable complexes with various cations, particularly alkali and alkaline earth metals.[1][2] The introduction of nitrogen atoms into the macrocyclic ring to form aza-crown ethers adds a new dimension to their coordination properties. The nitrogen atoms not only act as coordination sites but also provide a reactive handle for the attachment of various side chains or functional groups, allowing for the fine-tuning of their complexation behavior and biological activity.[1][3] This functionalization is pivotal in the design of "lariat" ethers, where pendant arms can further coordinate with the guest cation, enhancing complex stability and selectivity.[3]

The coordination chemistry of aza-crown ethers is governed by a combination of factors, including the size of the macrocyclic cavity, the number and type of donor atoms (oxygen and nitrogen), and the nature of the guest cation.[4] The "size-fit" relationship, a guiding principle in crown ether chemistry, dictates that the most stable complexes are formed when the ionic radius of the cation closely matches the cavity size of the macrocycle.[4] Furthermore, the preference for "hard" or "soft" donor atoms by different metal ions plays a crucial role. Oxygen atoms, being hard donors, preferentially bind to hard cations like alkali and alkaline earth metals, while the softer nitrogen atoms show a higher affinity for softer transition metal ions.[5]

Synthesis of Aza-Crown Ethers

The synthesis of aza-crown ethers typically involves the cyclization of two precursor molecules. A common strategy is the reaction of a di-amine with a di-halide or a di-tosylate under high-dilution conditions to favor intramolecular cyclization over polymerization. The use of a template ion, such as an alkali metal cation, can significantly improve the yield of the desired macrocycle by organizing the precursor molecules into a conformation that facilitates ring closure.[6][7]

Generalized Synthetic Pathway

A versatile and widely employed method for the synthesis of diaza-crown ethers is the Richman-Atkins synthesis, which involves the reaction of a diamine with a di-ol derivative. The following diagram illustrates a generalized synthetic scheme.

G Generalized Synthesis of Diaza-Crown Ethers cluster_reactants Starting Materials A Diamine (e.g., 1,2-diaminoethane derivative) C Cyclization Reaction (e.g., in Acetonitrile, Base) A->C B Di-electrophile (e.g., oligoethylene glycol di-tosylate) B->C D N-Protected Diaza-Crown Ether C->D Formation of Macrocycle E Deprotection (e.g., Hydrogenolysis) D->E F Diaza-Crown Ether E->F Removal of Protecting Groups

Caption: Generalized synthetic route for diaza-crown ethers.

Coordination Chemistry and Complexation Behavior

Aza-crown ethers form complexes with a wide array of metal ions, with the stability and selectivity of these complexes being highly dependent on the structural features of both the host and the guest.

Factors Influencing Complex Stability:
  • Cavity Size vs. Ionic Radius: As with traditional crown ethers, the principle of size compatibility is paramount. For instance, 15-membered aza-crown ethers show a preference for Na⁺, while the larger 18-membered rings are more selective for K⁺.[4]

  • Number and Arrangement of Donor Atoms: Increasing the number of nitrogen atoms generally enhances the affinity for transition metals. The relative positions of the oxygen and nitrogen atoms also influence the coordination geometry and stability.

  • Solvent Effects: The solvent plays a critical role in complexation by competing for coordination with both the metal ion and the aza-crown ether. Polar solvents can solvate the metal ion, reducing the stability of the complex.

  • Functionalization: The introduction of side chains on the nitrogen atoms can dramatically alter the complexation properties. Electron-withdrawing groups can reduce the basicity of the nitrogen atoms and their coordinating ability, while pendant arms with additional donor atoms can lead to the formation of more stable, cryptand-like structures.[1]

Quantitative Analysis of Complexation

The stability of aza-crown ether-metal ion complexes is quantified by the stability constant (log K), which is the equilibrium constant for the formation of the complex. These values are typically determined using techniques such as potentiometric titration or NMR titration.

Table 1: Stability Constants (log K) of Aza-Crown Ether Complexes with Alkali Metal Ions

Aza-Crown EtherCationSolventlog KReference
Aza-15-crown-5Na⁺Methanol3.10[8]
Aza-15-crown-5K⁺Methanol2.85[8]
Diaza-18-crown-6Na⁺Water3.90[8]
Diaza-18-crown-6K⁺Water4.25[8]
Diaza-18-crown-6Ca²⁺Water2.90[8]
Diaza-18-crown-6Ag⁺Acetonitrile7.80[8]

Table 2: Binding Energies of Diaza-Crown Ether Complexes Calculated by DFT

LigandCationBinding Energy (ΔU, kcal/mol)Reference
Diaza-15-crown-5 derivativeNa⁺-89.2[9]
Diaza-15-crown-5 derivativeK⁺-76.5[9]
Diaza-15-crown-5 derivativeCa²⁺-215.1[9]
Diaza-18-crown-6 derivativeNa⁺-85.6[9]
Diaza-18-crown-6 derivativeK⁺-80.1[9]
Diaza-18-crown-6 derivativeCa²⁺-209.8[9]

Experimental Protocols

Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6

This protocol is adapted from established literature procedures and serves as a representative example for the synthesis of a diaza-crown ether.

Materials:

  • 1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane

  • 1,2-Bis(2-iodoethoxy)ethane

  • Anhydrous sodium carbonate

  • Sodium iodide

  • Acetonitrile

  • Acetone

  • Dioxane

  • Chloroform

Procedure:

  • In a 3-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (86 mmol), 1,2-bis(2-iodoethoxy)ethane (106 mmol), anhydrous sodium carbonate (427 mmol), and sodium iodide (43 mmol) in acetonitrile (1700 mL).

  • Stir the mixture mechanically and heat at reflux for 21 hours.

  • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the crude solid in a refluxing 1:1 mixture of acetone and dioxane (350 mL total).

  • Allow the solution to crystallize in a freezer.

  • Collect the crystals (a mixture of sodium iodide and the product's sodium iodide complex) and dry them.

  • Dissolve the dried crystals in a mixture of water (500 mL) and chloroform (400 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N'-dibenzyl-4,13-diaza-18-crown-6.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[10][11][12][13][14]

Equipment:

  • pH meter with a glass electrode and a reference electrode

  • Autotitrator or a precision burette

  • Thermostated reaction vessel

  • Computer for data acquisition and analysis

Solutions:

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the aza-crown ether ligand of known concentration

  • Solution of the metal salt of known concentration

  • Background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl)

Procedure:

  • Calibrate the electrode system by titrating a known volume of the standard strong acid with the standard strong base in the presence of the background electrolyte. This allows for the determination of the standard electrode potential (E₀) and the Nernstian slope.

  • In the thermostated reaction vessel, place a known volume of the aza-crown ether solution, the metal salt solution, and the background electrolyte.

  • Titrate this solution with the standardized strong base, recording the pH (or mV) reading after each addition.

  • The titration data (volume of titrant vs. pH) is then processed using specialized software (e.g., HYPERQUAD) to calculate the stability constants of the metal-ligand complexes.[13]

G Workflow for Potentiometric Titration A Prepare Solutions (Ligand, Metal Salt, Acid, Base, Electrolyte) B Calibrate Electrode System (Acid-Base Titration) A->B C Prepare Titration Mixture (Ligand + Metal Salt + Electrolyte) A->C D Titrate with Standard Base (Record pH vs. Volume) B->D C->D E Data Analysis (e.g., HYPERQUAD software) D->E F Determine Stability Constants (log K) E->F

Caption: Experimental workflow for determining stability constants.

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of aza-crown ether complexes in solution. ¹H and ¹³C NMR can provide information on the conformation of the macrocycle upon complexation, while NMR titration experiments can be used to determine binding constants.[15][16][17][18][19]

NMR Titration Protocol:

  • Prepare a stock solution of the aza-crown ether (host) in a suitable deuterated solvent.

  • Prepare a more concentrated stock solution of the metal salt (guest) in the same solvent.

  • Record the NMR spectrum of the host solution alone.

  • Add small aliquots of the guest solution to the host solution in the NMR tube, recording a spectrum after each addition.

  • Monitor the chemical shift changes of specific protons on the aza-crown ether as a function of the guest concentration.

  • The titration data (chemical shift vs. guest concentration) can be fitted to a binding isotherm to calculate the association constant (Kₐ).

Structural Characterization of Aza-Crown Ether Complexes

X-ray crystallography provides definitive information about the solid-state structure of aza-crown ether-metal ion complexes, including bond lengths, coordination numbers, and the conformation of the macrocycle.[20][21]

Table 3: Selected Structural Parameters of Aza-Crown Ether Complexes from X-ray Crystallography

ComplexMetal-Nitrogen Bond Length (Å)Metal-Oxygen Bond Length (Å)Coordination NumberReference
[Ca(Diaza-15-crown-5 derivative)]²⁺-2.35 - 2.457[1]
[Cu(Aza-18-crown-6 derivative)]²⁺2.02 - 2.052.40 - 2.606[21]
[Zn(Aza-18-crown-6 derivative)]²⁺2.10 - 2.152.20 - 2.355[21]

Note: The provided bond lengths are representative ranges and can vary depending on the specific ligand and counter-ion.

Applications in Drug Development and Beyond

The unique properties of aza-crown ethers have led to their exploration in a variety of applications, particularly in the field of drug development.

  • Ionophores: Aza-crown ethers can act as ionophores, facilitating the transport of ions across biological membranes. This property is being investigated for its potential to disrupt ion homeostasis in cancer cells, leading to apoptosis.[1][22][23]

  • Drug Delivery: The nitrogen atoms of aza-crown ethers can be functionalized with therapeutic agents, allowing for targeted delivery to specific tissues or cells.

  • MRI Contrast Agents: Aza-crown ether complexes of paramagnetic metal ions, such as Gd³⁺ and Mn²⁺, are being developed as contrast agents for magnetic resonance imaging (MRI).[24][25][26][27][28] The macrocyclic ligand enhances the relaxivity of the metal ion and can be functionalized with targeting moieties.

  • Sensors: The changes in the spectroscopic properties of aza-crown ethers upon metal ion binding can be exploited for the development of ion-selective electrodes and fluorescent sensors.[2][4][29][30]

  • Catalysis: Transition metal complexes of aza-crown ethers have shown promise as catalysts in a variety of organic reactions.[5][31][32][33]

Signaling Pathway Implication in Cancer Therapy

The ionophoric activity of certain aza-crown ethers can induce apoptosis in cancer cells by disrupting intracellular ion concentrations, particularly Ca²⁺. This can trigger a cascade of events leading to programmed cell death.

G Apoptosis Induction by Aza-Crown Ether Ionophores A Aza-Crown Ether Ionophore B Increased Intracellular [Ca²⁺] A->B Ion Transport C Mitochondrial Stress B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Proposed mechanism of apoptosis induction.

Conclusion

The coordination chemistry of aza-crown ethers is a rich and rapidly evolving field with significant implications for both fundamental science and practical applications. Their tunable electronic and steric properties, coupled with their ability to form stable and selective complexes with a wide range of metal ions, make them highly attractive for the design of new functional molecules. For researchers in drug development, aza-crown ethers offer a versatile platform for creating novel therapeutics, diagnostic tools, and delivery systems. A thorough understanding of their synthesis, coordination behavior, and the experimental techniques used for their characterization is essential for unlocking their full potential. This guide provides a foundational framework to aid in these endeavors.

References

Foundational

Unveiling the Void: A Technical Guide to the Theoretical and Experimental Determination of Aza-15-Crown-5 Cavity Size

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the cavity size of aza-1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the cavity size of aza-15-crown-5, a crucial parameter influencing its host-guest chemistry and applications in drug development and sensor technology. This document outlines the computational protocols for theoretical calculations and details the experimental procedures for crystallographic analysis, presenting a clear comparison of the available data.

Introduction to Aza-15-Crown-5 and Cavity Size Significance

Aza-15-crown-5 is a macrocyclic polyether containing a nitrogen atom substituted for one of the oxygen atoms in the 15-crown-5 ring. This substitution introduces a site for functionalization and modulates the electronic properties and cation binding selectivity of the crown ether. The size of the central cavity is a critical determinant of its ability to encapsulate guest ions or molecules, governing the stability and selectivity of the resulting complexes. An accurate determination of this dimension is paramount for designing novel derivatives with tailored recognition properties for applications in areas such as ion sensing, phase-transfer catalysis, and targeted drug delivery.

Theoretical Calculation of Cavity Size

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the structure and properties of crown ethers and their derivatives.[1] It offers a balance between computational cost and accuracy, making it well-suited for studying molecules of this size.

Computational Methodology

The theoretical determination of the aza-15-crown-5 cavity size involves a series of computational steps, from building the initial molecular structure to analyzing the final optimized geometry.

Workflow for Theoretical Cavity Size Calculation

G cluster_0 Input Preparation cluster_1 Geometry Optimization cluster_2 Cavity Size Determination cluster_3 Output start Initial 3D Structure (e.g., from SMILES) opt DFT Calculation (e.g., Gaussian, ORCA) start->opt Select Functional & Basis Set freq Frequency Analysis opt->freq Verify Minimum Energy measure Measure Interatomic Distances freq->measure calc Calculate Average Diameter measure->calc Identify Opposing Heteroatoms end Calculated Cavity Size (Å) calc->end

Caption: Workflow for the theoretical calculation of aza-15-crown-5 cavity size using DFT.

Detailed Protocol for DFT-based Cavity Size Calculation:

  • Initial Structure Generation: An initial 3D structure of aza-15-crown-5 is generated. This can be done using molecular building software from its SMILES string (C1COCCOCCOCCOCCN1) or by modifying a known crystal structure of a similar crown ether.

  • Geometry Optimization: A geometry optimization is performed using a DFT functional and basis set. A commonly used and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[2] The optimization process iteratively adjusts the atomic coordinates to find the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable conformation.

  • Cavity Diameter Measurement: The cavity diameter is then calculated from the optimized geometry. A common method is to determine the average distance between the most distant pairs of heteroatoms (oxygen and nitrogen) across the macrocyclic ring.[3] For aza-15-crown-5, this would involve measuring the distances between O1-O7, O4-N13, etc., and calculating the average of these values.

Experimental Determination of Cavity Size

Single-crystal X-ray diffraction is the definitive experimental technique for determining the precise three-dimensional structure of molecules, including the cavity size of macrocycles.[4][5]

Experimental Methodology

The experimental determination of the cavity size of aza-15-crown-5 or its derivatives through X-ray crystallography involves growing a suitable single crystal and analyzing its diffraction pattern.

Logical Flow of Experimental Cavity Size Determination

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth xrd X-ray Diffraction crystal_growth->xrd solve Phase Problem Solution xrd->solve refine Model Refinement solve->refine cif Generate CIF File refine->cif measure Measure Cavity Dimensions cif->measure

Caption: Logical workflow for the experimental determination of aza-15-crown-5 cavity size.

Detailed Protocol for X-ray Crystallographic Analysis:

  • Crystal Growth: High-quality single crystals of aza-15-crown-5 or a suitable derivative are grown. This is often the most challenging step and can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • X-ray Diffraction Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays at specific angles, and the intensities of these diffracted beams are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is used to build an atomic model of the molecule, which is subsequently refined against the experimental data to obtain the final, accurate crystal structure.

  • Cavity Size Measurement: From the refined crystal structure, the precise coordinates of each atom are known. The cavity diameter can be measured directly from this model by calculating the distances between opposing heteroatoms within the macrocyclic ring.

Quantitative Data Summary

MethodCompoundCavity Diameter (Å)Reference
ExperimentalAza-15-crown-5 derivative1.7 - 2.2[6]
Experimental15-Crown-5 (for comparison)1.7 - 2.2[6]

Conclusion

The determination of the cavity size of aza-15-crown-5 is a critical aspect of understanding its chemical behavior and designing new applications. This guide has detailed the robust theoretical and experimental methodologies available for this purpose. While experimental X-ray crystallography provides a direct and precise measurement, DFT calculations offer a powerful predictive tool for screening new derivatives and understanding the factors that influence the macrocycle's conformation and cavity dimensions. The convergence of these methods provides a solid foundation for the rational design of aza-crown ether-based systems for advanced applications in science and medicine.

References

Exploratory

The Genesis of Aza-Crown Ethers: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the discovery and historical development of aza-crown ethers, a pivotal class of macrocyclic compounds that have sign...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of aza-crown ethers, a pivotal class of macrocyclic compounds that have significantly influenced the fields of supramolecular chemistry, materials science, and drug development. From their conceptual origins rooted in the groundbreaking discovery of crown ethers to the evolution of sophisticated synthetic methodologies, this document provides a comprehensive overview of these versatile molecules.

From Serendipity to Design: The Dawn of Crown Ether Chemistry

The story of aza-crown ethers is intrinsically linked to the pioneering work of Charles J. Pedersen at DuPont in the 1960s.[1][2] In 1967, Pedersen reported the serendipitous synthesis of dibenzo-18-crown-6, a cyclic polyether with the remarkable ability to selectively bind alkali metal cations.[1][2] This discovery laid the foundation for the field of "host-guest" chemistry, a concept further developed by Donald J. Cram and Jean-Marie Lehn, who, along with Pedersen, were awarded the Nobel Prize in Chemistry in 1987 for their contributions.[3]

While Pedersen's work focused on all-oxygen macrocycles, the introduction of nitrogen atoms into the crown ether framework to create aza-crown ethers marked a significant evolution. These compounds exhibit unique properties, including pH-switchable complexation and an enhanced affinity for a broader range of metal ions, particularly transition metals.[3][4] Interestingly, some dibenzoaza-crowns were first prepared by Krässig and Greber in the 1950s, predating Pedersen's discovery, though their complexing properties were not recognized at the time.[3]

The Evolution of Synthetic Methodologies

The synthesis of aza-crown ethers presents the typical challenges of macrocyclization, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Early methods were often low-yielding. However, the development of template-assisted synthesis, where a metal cation directs the cyclization, provided a significant breakthrough, leading to higher yields.

A variety of synthetic strategies have since been developed, broadly categorized as follows:

  • Richman-Atkins Synthesis: This widely used method involves the reaction of a di-sulfonamide with a dihalide or ditosylate under basic conditions. The sulfonamide groups activate the nitrogen atoms for nucleophilic substitution and can be subsequently deprotected.

  • Condensation of Diamines and Dihalides/Ditosylates: Direct condensation of a diamine with a dihalide or ditosylate is a common approach. This method often requires high dilution to achieve reasonable yields.

  • Amide Formation followed by Reduction: The reaction of a diamine with a diacid chloride to form a diamide, followed by reduction with reagents like diborane or lithium aluminum hydride, is another effective route to diaza-crown ethers. Lehn first reported the preparation of 4,13-diaza-18-crown-6 using this approach.[5]

The choice of synthetic route often depends on the desired substitution pattern on the nitrogen atoms and the overall complexity of the target molecule.

Quantitative Analysis of Cation Binding

A key feature of aza-crown ethers is their ability to form stable complexes with a wide range of cations. The stability of these complexes is quantified by the stability constant (log K), which is a measure of the equilibrium constant for the complexation reaction. The selectivity of an aza-crown ether for a particular cation is determined by a combination of factors, including the cavity size of the macrocycle, the ionic radius of the cation, and the nature of the donor atoms. The introduction of nitrogen atoms generally enhances the binding affinity for transition metal ions compared to their all-oxygen analogues.[4]

Below is a summary of representative stability constants for various aza-crown ethers with selected cations.

Aza-Crown EtherCationSolventLog K
1-Aza-15-crown-5Li⁺AcetonitrileVaries
1-Aza-15-crown-5Na⁺AcetonitrileSimilar to K⁺
1-Aza-15-crown-5K⁺AcetonitrileSimilar to Na⁺
1-Aza-18-crown-6K⁺AcetonitrileHigh Affinity
Diaza-18-crown-6Ca²⁺40% HEPES/MeCNlog K₁₁ = 2.8, log K₁₂ = 1.7
Diaza-18-crown-6Zn²⁺40% HEPES/MeCNlog K₁₁ = 4.0, log K₁₂ = 1.9
Dibenzo-18-crown-6Na⁺Methanol4.37
Dibenzo-18-crown-6K⁺Methanol5.0
Benzo-15-crown-5Zn²⁺10% DMF-waterLower than Benzo-18-crown-6
Benzo-18-crown-6Zn²⁺10% DMF-waterHigher than Benzo-15-crown-5
Benzo-15-crown-5Cu²⁺10% DMF-waterLower than Benzo-18-crown-6
Benzo-18-crown-6Cu²⁺10% DMF-waterHigher than Benzo-15-crown-5

Detailed Experimental Protocols

To provide a practical understanding of the synthesis of aza-crown ethers, detailed experimental protocols for the preparation of two representative compounds, 4,13-diaza-18-crown-6 and a general method for mono-N-acylated aza-crown ethers, are provided below.

Synthesis of 4,13-Diaza-18-crown-6

This procedure is adapted from a well-established method published in Organic Syntheses.[5]

Step A: Synthesis of 1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane

  • A solution of benzylamine (172 g, 1.6 mol) and 1,2-bis(2-chloroethoxy)ethane (18.7 g, 0.1 mol) is stirred and heated at 120°C for 28 hours.[5]

  • The reaction mixture is cooled to room temperature, and sodium hydroxide pellets (8.0 g, 0.2 mol) are added. The mixture is then heated at 120°C with stirring for 1 hour.[5]

  • After cooling, excess benzylamine is removed by vacuum distillation.[5]

  • The resulting oil is dissolved in chloroform (100 mL), filtered, and washed with water (50 mL) to remove salts.[5]

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[5]

Step B: Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6

  • In a 3-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (28.2 g, 86 mmol), 1,2-bis(2-iodoethoxy)ethane (39.3 g, 106 mmol), anhydrous sodium carbonate (45.3 g, 427 mmol), and sodium iodide (6.4 g, 43 mmol) in acetonitrile (1700 mL).[5]

  • The resulting solution is stirred mechanically and heated at reflux for 21 hours.[5]

  • The reaction mixture is cooled, filtered, and concentrated under reduced pressure.[5]

  • The crude solid is dissolved in a refluxing solution of acetone–dioxane and allowed to crystallize. The crystals are collected, dried, and taken up in water and chloroform for extraction.[5]

  • The combined organic phases are dried and concentrated to yield N,N'-dibenzyl-4,13-diaza-18-crown-6.[5]

Step C: Synthesis of 4,13-Diaza-18-crown-6

  • N,N'-Dibenzyl-4,13-diaza-18-crown-6 (25.0 g, 56 mmol), 10% Pd/C catalyst (1.0 g), and absolute ethanol (300 mL) are shaken in a Parr hydrogenation apparatus at 60-psi hydrogen pressure and 25°C for 72 hours.[5]

  • The mixture is filtered through a pad of Celite and concentrated under reduced pressure.[5]

  • Recrystallization from hexanes yields pure 4,13-diaza-18-crown-6.[5]

General Synthesis of Mono-N-acylated Aza-crown Ethers

This protocol describes a general method for the acylation of a monoaza-crown ether with an acid chloride.[6]

  • The monoaza-crown ether is dissolved in anhydrous chloroform in the presence of triethylamine.

  • The desired acid chloride (e.g., adamantane-1-carbonyl chloride or 2-(adamantan-1-yl)acetyl chloride) is added to the solution.[6]

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the mono-N-acylated aza-crown ether.[6]

Visualizing the Landscape of Aza-Crown Ethers

The following diagrams, generated using the DOT language, illustrate key aspects of the discovery, synthesis, and application of aza-crown ethers.

Historical_Timeline cluster_precursors Precursors to Crown Ethers cluster_crown_ethers The Dawn of Crown Ethers cluster_aza_crowns Development of Aza-Crown Ethers cluster_recognition Recognition 1950s 1950s Krässig & Greber synthesize dibenzoaza-macrocycles 1967 1967 Charles Pedersen discovers crown ethers 1950s->1967 Early work on N-containing macrocycles 1970s 1970s Cram and Lehn develop host-guest chemistry 1967->1970s Foundation of host-guest chemistry Late_1960s_1970s Late 1960s-1970s Systematic synthesis of aza-crown ethers and cryptands 1967->Late_1960s_1970s Inspiration for heteroatom analogues 1987 1987 Nobel Prize in Chemistry Pedersen, Cram, and Lehn 1970s->1987 1980s_onward 1980s Onward Development of advanced synthetic methods and applications Late_1960s_1970s->1980s_onward Expansion of the field

Figure 1: Historical timeline of aza-crown ether development.

Synthetic_Workflow cluster_synthesis General Synthetic Workflow for Diaza-Crown Ethers cluster_key_considerations Key Considerations start Starting Materials (e.g., Diamine, Dihalide/Ditosylate) reaction Macrocyclization Reaction (e.g., High Dilution, Template Synthesis) start->reaction protecting_groups Protecting Groups (For selective functionalization) start->protecting_groups If needed workup Work-up and Extraction reaction->workup high_dilution High Dilution Principle (Favors intramolecular cyclization) reaction->high_dilution template_effect Template Effect (Metal ion directs cyclization) reaction->template_effect purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, Mass Spec, etc.) purification->characterization product Pure Aza-Crown Ether characterization->product

Figure 2: General synthetic workflow for diaza-crown ethers.

Properties_Applications cluster_core Aza-Crown Ether Core Structure cluster_properties Key Physicochemical Properties cluster_applications Applications in Research and Drug Development structure Macrocyclic Polyether with Nitrogen Atom(s) ph_sensitivity pH-Sensitivity (Protonation of Nitrogen) structure->ph_sensitivity cation_binding Selective Cation Binding (Alkali, Alkaline Earth, Transition Metals) structure->cation_binding functionalization Facile Functionalization (at Nitrogen sites) structure->functionalization ion_sensors Ion-Selective Sensors ph_sensitivity->ion_sensors Modulates binding cation_binding->ion_sensors drug_delivery Drug Delivery Systems (e.g., Ionophores) cation_binding->drug_delivery Ion transport catalysis Catalysis (Phase Transfer, Artificial Enzymes) cation_binding->catalysis Brings reactants together functionalization->drug_delivery Attachment of drugs/targeting moieties functionalization->catalysis Tuning catalytic activity biomimetics Biomimetic Chemistry functionalization->biomimetics Creating enzyme mimics

Figure 3: Structure-property-application relationships of aza-crown ethers.

Conclusion and Future Outlook

The discovery and development of aza-crown ethers represent a significant chapter in the history of supramolecular chemistry. Building upon the foundational work of Pedersen, Cram, and Lehn, the introduction of nitrogen atoms into the crown ether framework has opened up a vast landscape of chemical possibilities. The unique properties of aza-crown ethers, including their pH-tunable cation binding and their ability to be readily functionalized, have made them indispensable tools in areas ranging from analytical chemistry to drug delivery. As our understanding of molecular recognition continues to grow, the rational design of novel aza-crown ether derivatives with tailored properties will undoubtedly lead to further innovations in medicine, materials science, and beyond.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Complexation of Alkali Metal Ions with Aza-15-crown-5

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols for the complexation of alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) with aza-15-crown-5, a key interaction in vario...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the complexation of alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) with aza-15-crown-5, a key interaction in various fields including ion sensing, drug delivery, and materials science. The protocols outlined below are based on established analytical techniques for characterizing host-guest complexation.

Introduction

Aza-15-crown-5 is a macrocyclic polyether containing a nitrogen atom within its 15-membered ring. This structural feature allows for the formation of stable complexes with various cations, particularly alkali metal ions. The selectivity and stability of these complexes are governed by factors such as the "size-fit" relationship between the cation and the crown ether's cavity, the charge density of the cation, and the solvent used. Understanding and quantifying these interactions are crucial for the development of novel applications.

Quantitative Data Summary

The stability of the complexes formed between aza-15-crown-5 and alkali metal ions is typically expressed as the logarithm of the stability constant (log K). These values are influenced by the experimental conditions, particularly the solvent. The following table summarizes available stability constants for aza-15-crown-5 and related crown ethers with alkali metal ions.

Crown EtherCationSolventMethodlog K
Phenylaza-15-crown-5Ba²⁺AcetonitrileSpectrophotometry4.30[1]
Phenylaza-15-crown-5Ag⁺AcetonitrilePotentiometry0.78[1]
Aza-15-crown-5 derivativeBa²⁺AcetonitrileSpectrophotometry1.90[1]
15-crown-5Li⁺Acetonitrile-WaterConductometryVaries with solvent composition[2]
15-crown-5Na⁺Acetonitrile-WaterConductometryVaries with solvent composition[2]
15-crown-5K⁺Acetonitrile-WaterConductometryVaries with solvent composition[2]
Benzo-15-crown-5Na⁺AcetonitrileConductometryOrder: Na⁺ > K⁺ > Rb⁺ > Cs⁺[3]
Benzo-15-crown-5K⁺AcetonitrileConductometryOrder: Na⁺ > K⁺ > Rb⁺ > Cs⁺[3]
Benzo-15-crown-5Rb⁺AcetonitrileConductometryOrder: Na⁺ > K⁺ > Rb⁺ > Cs⁺[3]
Benzo-15-crown-5Cs⁺AcetonitrileConductometryOrder: Na⁺ > K⁺ > Rb⁺ > Cs⁺[3]

Experimental Protocols

Detailed methodologies for key experiments to determine the stoichiometry and stability constants of aza-15-crown-5-alkali metal ion complexes are provided below.

¹H NMR Titration

This technique monitors changes in the chemical shifts of the aza-15-crown-5 protons upon the addition of an alkali metal ion to determine the binding constant.

Materials:

  • Aza-15-crown-5

  • Alkali metal salts (e.g., LiClO₄, NaClO₄, KPF₆)

  • Deuterated solvent (e.g., CD₃CN, CDCl₃)

  • NMR tubes

  • Micropipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of aza-15-crown-5 in the chosen deuterated solvent at a concentration of approximately 1-10 mM.[4]

    • Prepare a stock solution of the alkali metal salt in the same deuterated solvent, with a concentration at least 10-20 times higher than the aza-15-crown-5 solution.[4]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the free aza-15-crown-5 solution.

    • Incrementally add small aliquots of the concentrated alkali metal salt solution to the NMR tube containing the aza-15-crown-5 solution.

    • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

    • Continue the titration until the chemical shifts of the aza-15-crown-5 protons no longer change significantly.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a specific proton on the aza-15-crown-5 molecule as a function of the molar ratio of [Metal Ion]/[Aza-15-crown-5].

    • The stoichiometry of the complex can be determined from the inflection point of the titration curve.

    • The stability constant (K) can be calculated by fitting the titration data to a suitable binding model using non-linear regression analysis.

UV-Vis Spectrophotometric Titration

This method is applicable if the complexation event leads to a change in the UV-Vis absorption spectrum of a chromophoric aza-15-crown-5 derivative or an indicator dye.

Materials:

  • Chromophoric aza-15-crown-5 derivative or aza-15-crown-5 with a suitable indicator

  • Alkali metal salts

  • Spectrophotometric grade solvent (e.g., acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the chromophoric aza-15-crown-5 derivative in the chosen solvent at a known concentration.[1]

    • Prepare a concentrated stock solution of the alkali metal salt in the same solvent.[1]

  • Data Acquisition:

    • Record the initial UV-Vis spectrum of the crown ether solution in a cuvette.

    • Make successive additions of the alkali metal salt solution to the cuvette.[1]

    • Record a new UV-Vis spectrum after each addition, ensuring the solution is well-mixed.

    • Continue until no further significant spectral changes are observed.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength that shows the maximum spectral change.[1]

    • Plot the absorbance change against the molar ratio of the metal ion to the crown ether.

    • The stoichiometry and stability constant can be determined by fitting the data to a suitable binding isotherm using non-linear least-squares analysis.[1]

Conductometric Titration

This technique measures the change in the electrical conductivity of a solution as the aza-15-crown-5 complexes with the alkali metal ions, which alters their mobility.

Materials:

  • Aza-15-crown-5

  • Alkali metal salts

  • Solvent with a low dielectric constant (e.g., acetonitrile)

  • Conductivity meter and cell

  • Thermostated bath

  • Burette or micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the alkali metal salt in the chosen solvent at a known concentration.[4]

    • Prepare a solution of aza-15-crown-5 in the same solvent at a higher concentration.[4]

  • Measurement:

    • Place the metal salt solution in a thermostated conductivity cell and measure its initial conductivity.[4]

    • Incrementally add the aza-15-crown-5 solution to the cell.

    • After each addition, stir the solution and record the conductivity once it has stabilized.

  • Data Analysis:

    • Plot the molar conductivity (Λ) as a function of the molar ratio of [Aza-15-crown-5]/[Metal Ion].

    • The formation of a complex will result in a change in the slope of the conductivity curve. The stoichiometry of the complex can be determined from the inflection point.

    • The stability constant can be calculated from the conductivity data using appropriate software and a suitable mathematical model.[5]

Visualizations

Signaling Pathway of Complexation

The following diagram illustrates the general principle of an alkali metal ion complexing with aza-15-crown-5.

G cluster_reactants Reactants cluster_product Product A Aza-15-crown-5 AM [Aza-15-crown-5-M]⁺ Complex A->AM Complexation M Alkali Metal Ion (M⁺) M->AM AM->A Dissociation AM->M

Caption: Aza-15-crown-5 complexation with an alkali metal ion.

Experimental Workflow for Determining Stability Constants

The following diagram outlines the general workflow for determining the stability constant of the aza-15-crown-5-alkali metal ion complex using a titration method.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_crown Prepare Aza-15-crown-5 Solution titrate Perform Titration by adding Metal Salt to Crown Ether Solution prep_crown->titrate prep_metal Prepare Alkali Metal Salt Solution prep_metal->titrate measure Measure Physical Property (e.g., Absorbance, Chemical Shift, Conductivity) titrate->measure plot Plot Measured Property vs. Molar Ratio measure->plot fit Fit Data to Binding Model plot->fit calculate Calculate Stability Constant (K) fit->calculate

Caption: Experimental workflow for stability constant determination.

References

Application

Application Notes and Protocols: 1,4,7,10-Tetraoxa-13-azacyclopentadecane as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as aza-15-crown-5, as a versatil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as aza-15-crown-5, as a versatile pharmaceutical intermediate. This macrocycle serves as a foundational scaffold for the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a hydrophilic cavity and a reactive secondary amine, allows for extensive functionalization, leading to derivatives with potential therapeutic applications, including nootropic, antiviral, and immunomodulatory activities.

Key Applications in Pharmaceutical Research

1,4,7,10-Tetraoxa-13-azacyclopentadecane and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The nitrogen atom in the macrocyclic ring provides a convenient point for chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties.

  • Ionophoric Agents and Modulators of Intracellular Calcium: Aza-crown ether derivatives can act as ionophores, facilitating the transport of cations across cell membranes. This property is particularly relevant for modulating intracellular calcium concentrations ([Ca²⁺]i), a critical second messenger in numerous signaling pathways. By increasing [Ca²⁺]i, these compounds can influence cellular processes such as neurotransmission, muscle contraction, and immune responses. Some aza-15-crown-5 derivatives have been shown to increase intracellular calcium in human neutrophils.[1][2]

  • Immunomodulatory and Anti-inflammatory Effects: Certain derivatives have demonstrated the ability to modulate the activity of immune cells. For instance, they can inhibit the production of reactive oxygen species (ROS) in neutrophils stimulated by phorbol 12-myristate 13-acetate (PMA), suggesting potential anti-inflammatory applications.[1] The inhibition of ROS production is a key target in the development of treatments for inflammatory diseases.

  • Neurological and Cognitive Enhancers: Derivatives of aza-15-crown-5 have been reported to possess nootropic, antihypoxic, and antiamnesic activities, indicating their potential as lead compounds for the development of drugs targeting cognitive disorders.[3]

  • Antiviral and Antimicrobial Agents: The antiviral and antimicrobial potential of aza-crown ether derivatives has also been explored.[3] The ability to functionalize the crown ether scaffold allows for the incorporation of pharmacophores known to interact with viral or microbial targets.

  • Radiopharmaceutical Chelators: The core structure of aza-15-crown-5 is related to larger macrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which are widely used as chelating agents for radiometals in medical imaging and therapy.[4] While not a direct analogue, the fundamental chelating properties of the aza-crown structure make it a relevant starting point for the design of novel radiopharmaceutical conjugates, for example, in Positron Emission Tomography (PET) imaging.

Quantitative Data Summary

The following tables summarize the biological activities of selected aza-crown ether derivatives.

Table 1: Effect of Aza-Crown Ether Derivatives on Intracellular Calcium ([Ca²⁺]i) Flux in Human Neutrophils [1]

Compound IDStructure/SubstituentEC₅₀ (µM)Efficacy (%)
8 N-(adamantan-1-yl)acetyl-aza-15-crown-510.2 ± 1.585 ± 6
10 N-(2-(adamantan-1-yl)acetyl)-aza-15-crown-58.5 ± 1.192 ± 5
15 N,N'-bis[2-(1-adamantyl)acetyl]-4,10-diaza-15-crown-55.2 ± 0.7105 ± 8
17 N,N'-bis[2-(1-adamantyl)acetyl]-4,13-diaza-18-crown-66.8 ± 0.998 ± 7
21 N,N'-bis(adamantan-1-ylmethyl)-4,13-diaza-18-crown-69.1 ± 1.289 ± 6

EC₅₀ values represent the concentration required to elicit 50% of the maximal response. Efficacy is expressed as a percentage of the response induced by 5 nM fMLP (N-formylmethionyl-leucyl-phenylalanine). Data are presented as mean ± standard error of the mean (SEM).

Table 2: Inhibition of PMA-Induced ROS Production in Human Neutrophils by Aza-Crown Ether Derivatives [1]

Compound IDStructure/SubstituentIC₅₀ (µM)
13 N,N'-bis(adamantan-1-ylcarbonyl)-4,10-diaza-15-crown-512.5 ± 1.8
14 N,N'-bis(adamantan-1-ylcarbonyl)-4,13-diaza-18-crown-69.8 ± 1.3
15 N,N'-bis[2-(1-adamantyl)acetyl]-4,10-diaza-15-crown-54.1 ± 0.6
17 N,N'-bis[2-(1-adamantyl)acetyl]-4,13-diaza-18-crown-67.3 ± 1.0
21 N,N'-bis(adamantan-1-ylmethyl)-4,13-diaza-18-crown-615.2 ± 2.1

IC₅₀ values represent the concentration required to inhibit 50% of the PMA-induced ROS production. Data are presented as mean ± SEM.

Experimental Protocols

A. Synthesis of N-Substituted Aza-15-crown-5 Derivatives

The nitrogen atom of 1,4,7,10-Tetraoxa-13-azacyclopentadecane is readily functionalized via standard organic chemistry reactions such as acylation and alkylation.

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-acyl derivatives of aza-15-crown-5.

Materials:

  • 1,4,7,10-Tetraoxa-13-azacyclopentadecane (aza-15-crown-5)

  • Appropriate acid chloride (e.g., adamantane-1-carbonyl chloride)

  • Anhydrous chloroform

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 10 mmol of aza-15-crown-5 in 10 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1.53 mL (11 mmol) of triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of 10 mmol of the desired acid chloride in 10 mL of anhydrous chloroform.

  • Add the acid chloride solution dropwise to the cooled aza-crown ether solution over 5 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: General Procedure for N-Alkylation

This protocol is for the synthesis of N-alkyl derivatives. A similar procedure can be adapted for the synthesis of N,N'-bis(carboxymethyl) derivatives using chloroacetic acid ethyl ester followed by hydrolysis.[3]

Materials:

  • 1,4,7,10-Tetraoxa-13-azacyclopentadecane (aza-15-crown-5)

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Anhydrous acetonitrile

  • Anhydrous potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of 10 mmol of aza-15-crown-5 in 50 mL of anhydrous acetonitrile, add 20 mmol of anhydrous potassium carbonate.

  • Add 11 mmol of the desired alkyl halide to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product using appropriate spectroscopic techniques.

B. Biological Evaluation Protocols

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization [1]

This protocol details the measurement of changes in intracellular calcium concentration in human neutrophils using a fluorescent indicator.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Aza-crown ether derivative stock solution (in DMSO)

  • fMLP (N-formylmethionyl-leucyl-phenylalanine) solution

  • 96-well black-walled microplate

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils from fresh human blood using standard density gradient centrifugation methods.

  • Resuspend the isolated neutrophils in HBSS.

  • Load the cells with Fluo-4 AM by incubating them with the dye (final concentration 2 µM) and Pluronic F-127 (0.02%) at 37 °C for 30 minutes in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye and resuspend them in fresh HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Pipette 100 µL of the cell suspension into each well of a 96-well black-walled microplate.

  • Add the aza-crown ether derivative at various concentrations (typically in a volume of 1 µL to minimize solvent effects) and incubate for 10 minutes at 37 °C. Use a vehicle control (DMSO) for comparison.

  • Measure the baseline fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).

  • Stimulate the cells by adding a solution of fMLP (final concentration 5 nM).

  • Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 5 seconds) for at least 5 minutes to monitor the calcium influx.

  • Analyze the data by calculating the change in fluorescence intensity over baseline and normalize to the control to determine the effect of the compound.

Protocol 4: Measurement of Reactive Oxygen Species (ROS) Production [1]

This protocol describes the quantification of ROS production in neutrophils using a fluorescent probe.

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS)

  • Dihydrorhodamine 123 (DHR123) or similar ROS-sensitive fluorescent probe

  • Phorbol 12-myristate 13-acetate (PMA)

  • Aza-crown ether derivative stock solution (in DMSO)

  • 96-well microplate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Isolate and prepare human neutrophils as described in Protocol 3.

  • Pre-incubate the neutrophils (1 x 10⁶ cells/mL in HBSS) with the aza-crown ether derivative at various concentrations for 15 minutes at 37 °C.

  • Add the DHR123 probe to the cell suspension (final concentration ~5 µM) and incubate for a further 5 minutes.

  • Stimulate ROS production by adding PMA (final concentration ~100 nM).

  • Immediately measure the fluorescence intensity over time (e.g., for 30-60 minutes) using a fluorescence plate reader (excitation ~500 nm, emission ~536 nm).

  • Alternatively, the endpoint fluorescence can be measured using a flow cytometer.

  • Calculate the rate of ROS production or the total ROS produced and compare the treated samples to the vehicle control to determine the inhibitory effect of the compound.

C. Radiopharmaceutical Application Protocol (Conceptual)

The following is a conceptual protocol for the development of a PET imaging agent based on an aza-15-crown-5 derivative, drawing analogy from established procedures for DOTA-conjugates.[4]

Protocol 5: Synthesis and Radiolabeling of a ⁶⁸Ga-Aza-15-crown-5-Peptide Conjugate

Materials:

  • Aza-15-crown-5 derivative functionalized with a chelating moiety (e.g., with pendant carboxylate arms to mimic DOTA) and conjugated to a targeting peptide.

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Cation exchange cartridge

  • 5 M NaCl solution

  • Sodium acetate buffer (pH 4.0-4.5)

  • Sterile water for injection

  • Sterile filters (0.22 µm)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution and Purification of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃. Pass the eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺ and remove ⁶⁸Ge breakthrough.

  • Elution of ⁶⁸Ga³⁺: Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume of 5 M NaCl solution.

  • Radiolabeling Reaction: Add the eluted ⁶⁸Ga³⁺ to a sterile reaction vial containing the aza-15-crown-5-peptide conjugate dissolved in sodium acetate buffer.

  • Heating: Heat the reaction mixture at 95 °C for 10-15 minutes.

  • Purification: After cooling, the reaction mixture may be purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and other impurities.

  • Formulation: Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

  • Quality Control: Perform quality control checks, including radiochemical purity (by radio-TLC or radio-HPLC), pH, and sterility, before use.

Visualizations

Experimental_Workflow_for_Synthesis_and_Evaluation cluster_synthesis Synthesis of Aza-Crown Ether Derivatives cluster_evaluation Biological Evaluation Aza-15-crown-5 Aza-15-crown-5 Acylation Acylation Aza-15-crown-5->Acylation Acid Chloride, Et3N Alkylation Alkylation Aza-15-crown-5->Alkylation Alkyl Halide, K2CO3 N-Acyl Derivative N-Acyl Derivative Acylation->N-Acyl Derivative N-Alkyl Derivative N-Alkyl Derivative Alkylation->N-Alkyl Derivative Isolated Neutrophils Isolated Neutrophils N-Acyl Derivative->Isolated Neutrophils N-Alkyl Derivative->Isolated Neutrophils Calcium Assay Calcium Assay Isolated Neutrophils->Calcium Assay Fluo-4 AM, Test Compound ROS Assay ROS Assay Isolated Neutrophils->ROS Assay DHR123, Test Compound Biological Activity Data Biological Activity Data Calcium Assay->Biological Activity Data ROS Assay->Biological Activity Data

Caption: Workflow for synthesis and biological evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Aza-Crown_Derivative Aza-Crown Ether Derivative (Ionophore) Increased_Ca Increased Intracellular [Ca²⁺] Aza-Crown_Derivative->Increased_Ca Facilitates Ca²⁺ influx Ca_Channel Ca²⁺ Channel (Conceptual) Ca_Channel->Increased_Ca Modulated by ionophore Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Increased_Ca PKC Protein Kinase C (PKC) Increased_Ca->PKC Activates Cellular_Responses Downstream Cellular Responses (e.g., Inflammation, Neurotransmission) Increased_Ca->Cellular_Responses Modulates NADPH_Oxidase NADPH Oxidase Complex PKC->NADPH_Oxidase Activates ROS_Production Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS_Production ROS_Production->Cellular_Responses Influences

Caption: Aza-crown ether derivative signaling pathway.

References

Method

Aza-15-Crown-5 in Phase-Transfer Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is of significant importance in the synthesis of pharmaceuticals and fine chemicals, often leading to higher yields, milder reaction conditions, increased reaction rates, and greater selectivity. Aza-15-crown-5, a macrocyclic polyether containing a nitrogen atom within its 15-membered ring, has emerged as a versatile phase-transfer catalyst. Its cavity is particularly well-suited for complexing with cations like sodium (Na⁺) and potassium (K⁺), enabling the transport of associated anions into an organic phase where they can react with organic substrates. This process generates a highly reactive, "naked" anion, thereby accelerating the rate of reaction.

This document provides detailed application notes and protocols for the use of aza-15-crown-5 and its derivatives in phase-transfer catalysis, with a focus on nucleophilic substitution and addition reactions.

Mechanism of Action

The catalytic cycle of aza-15-crown-5 in a solid-liquid phase-transfer reaction involves the complexation of a metal cation (e.g., Na⁺) from the solid salt by the crown ether in the organic phase. This lipophilic complex then transports the cation into the organic phase. To maintain charge neutrality, the corresponding anion is also dragged into the organic phase, forming a loosely associated ion pair. This "naked" and highly reactive anion then participates in the desired reaction with the organic substrate. After the reaction, the aza-15-crown-5 is released to begin a new catalytic cycle.

Phase_Transfer_Catalysis_Mechanism M_plus M⁺ Aza_Crown Aza-15-crown-5 M_plus->Aza_Crown Complexation X_minus X⁻ Aza_Crown_M [Aza-15-crown-5 • M]⁺ X_minus->Aza_Crown_M Anion Transport Aza_Crown->Aza_Crown_M RY R-Y RY->Aza_Crown Product Formation & Catalyst Regeneration RX R-X MY M⁺Y⁻ Aza_Crown_M->RX

Caption: Mechanism of phase-transfer catalysis using aza-15-crown-5.

Applications in Asymmetric Synthesis

Chiral derivatives of aza-15-crown-5 have been successfully employed as organocatalysts in asymmetric synthesis, particularly for the construction of all-carbon quaternary stereogenic centers. By incorporating chiral scaffolds, such as those derived from cinchona alkaloids or monosaccharides, these catalysts can induce enantioselectivity in reactions like α-alkylation and Michael additions.[1][2]

Quantitative Data Summary

The following table summarizes the performance of various chiral aza-15-crown-5 derivatives in the asymmetric α-alkylation of tert-butyl methyl α-benzylmalonate.[1]

CatalystSubstrateReagentBaseSolventTime (h)Yield (%)ee (%)Reference
C5 tert-butyl methyl α-benzylmalonateAllyl bromide50% aq. NaOHDCM24859 (R)[1]
Q5 tert-butyl methyl α-benzylmalonateAllyl bromide50% aq. NaOHDCM24825 (R)[1]
HQ5 tert-butyl methyl α-benzylmalonateAllyl bromide50% aq. NaOHDCM24786 (R)[1]
G5 tert-butyl methyl α-benzylmalonateAllyl bromide50% aq. NaOHDCM24902 (R)[1]
No Catalysttert-butyl methyl α-benzylmalonateAllyl bromide50% aq. NaOHDCM2433-[1]

Catalyst Structures:

  • C5: Cinchonine-derived squaramide linked to aza-15-crown-5

  • Q5: Quinine-derived squaramide linked to aza-15-crown-5

  • HQ5: Hydroquinine-derived squaramide linked to aza-15-crown-5

  • G5: Glucose-derived squaramide linked to aza-15-crown-5

Experimental Protocols

General Protocol for Asymmetric α-Alkylation of Malonates[1]

This protocol describes the asymmetric α-alkylation of tert-butyl methyl α-benzylmalonate using a chiral aza-15-crown-5 derivative as a phase-transfer catalyst.

Materials:

  • tert-butyl methyl α-benzylmalonate

  • Allyl halide (e.g., allyl bromide)

  • Chiral aza-15-crown-5 catalyst (e.g., C5, 10 mol%)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of tert-butyl methyl α-benzylmalonate (1.0 eq) in dichloromethane (DCM), add the chiral aza-15-crown-5 catalyst (0.1 eq).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the allyl halide (1.5 eq) to the mixture.

  • Add the 50% aqueous NaOH solution (6.5 eq) dropwise while stirring vigorously.

  • Continue stirring the reaction mixture at the specified temperature for the required duration (e.g., 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the α,α-disubstituted malonate.

  • Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC).

Alkylation_Workflow start Start dissolve Dissolve malonate and catalyst in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add allyl halide and 50% aq. NaOH cool->add_reagents stir Stir for 24 hours add_reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup extract Extract with DCM workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Analyze by Chiral HPLC purify->analyze end End analyze->end

Caption: General experimental workflow for asymmetric α-alkylation.

General Protocol for Nucleophilic Substitution (Synthesis of Alkyl Azides)[3]

This protocol provides a general method for the synthesis of an alkyl azide from a primary or secondary alkyl bromide and sodium azide, with aza-15-crown-5 facilitating the reaction.

Materials:

  • Alkyl bromide

  • Sodium azide (NaN₃)

  • Aza-15-crown-5 (e.g., 5 mol%)

  • Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the alkyl bromide (1.0 equivalent) in DMF or acetonitrile.

  • Add sodium azide (1.5 equivalents) and a catalytic amount of aza-15-crown-5 (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or GC).

  • After the reaction is complete, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl azide.

  • Purify the product by column chromatography on silica gel if required.

Conclusion

Aza-15-crown-5 and its derivatives are effective phase-transfer catalysts for a range of organic transformations. Their ability to complex with metal cations and transport anions into the organic phase significantly enhances reaction rates and enables reactions to proceed under milder conditions. The incorporation of chiral moieties into the aza-15-crown-5 framework has opened up avenues for asymmetric synthesis, providing a valuable tool for the stereoselective construction of complex molecules. The protocols provided herein offer a starting point for researchers to explore the utility of aza-15-crown-5 in their synthetic endeavors.

References

Application

Application Notes and Protocols: Synthesis and Catalytic Applications of Functionalized Aza-15-Crown-5 Ligands

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of functionalized aza-15-crown-5 ligands and their applicatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized aza-15-crown-5 ligands and their application in catalysis, particularly in phase-transfer catalysis.

Introduction

Aza-15-crown-5 is a macrocyclic polyether containing a nitrogen atom within its 15-membered ring. This structural feature allows for facile functionalization at the nitrogen atom, enabling the synthesis of a diverse range of ligands with tailored properties for various catalytic applications. The crown ether moiety excels at complexing cations, particularly sodium (Na⁺), which is crucial for its role in phase-transfer catalysis. By functionalizing the aza-15-crown-5 scaffold with chiral auxiliaries, phosphine groups, or other recognition units, researchers can develop highly efficient and selective catalysts for a variety of organic transformations.

The primary application of these functionalized ligands lies in asymmetric phase-transfer catalysis, where they facilitate reactions between reactants in immiscible phases, leading to the formation of chiral products with high enantioselectivity. This is of significant interest in drug development and the synthesis of complex organic molecules.

Synthesis of Functionalized Aza-15-Crown-5 Ligands

The synthesis of functionalized aza-15-crown-5 ligands typically involves two key stages: the synthesis of the parent aza-15-crown-5 macrocycle, followed by its N-functionalization with a desired substituent.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of Aza-15-Crown-5 cluster_1 N-Functionalization A Starting Materials (e.g., Tetraethylene glycol, N-benzylethanolamine) B Cyclization Reaction A->B C Purification B->C D Aza-15-Crown-5 C->D Parent Macrocycle F N-Alkylation or N-Acylation D->F E Functionalizing Agent (e.g., Chiral auxiliary, Phosphine-containing group) E->F G Purification of Functionalized Ligand F->G H Catalyst Application G->H Final Ligand G OrganicPhase Organic Phase AqueousPhase Aqueous Phase A Substrate (R-X) B Product (R-Nu) A->B Nucleophilic Attack D Crown Ether Catalyst B->D Release of Catalyst C [Crown-M]⁺Nu⁻ (Organic Soluble) C->A Reaction E M⁺Nu⁻ (Aqueous Soluble) D->E Complexation at Interface E->C Phase Transfer

Method

Probing the Dance of Ions: A Guide to Studying Cation Binding with Aza-Crown Ethers

For researchers, scientists, and professionals in drug development, understanding the intricate interactions between aza-crown ethers and cations is pivotal for advancements in areas ranging from ion sensing to targeted...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate interactions between aza-crown ethers and cations is pivotal for advancements in areas ranging from ion sensing to targeted drug delivery. This document provides detailed application notes and protocols for the experimental investigation of these binding phenomena.

Aza-crown ethers, macrocyclic compounds containing both oxygen and nitrogen heteroatoms, exhibit remarkable selectivity and affinity for various cations.[1][2] The nitrogen atom provides a site for functionalization, allowing for the attachment of chromophores or fluorophores, which can act as signaling units upon cation binding.[1][2] This unique characteristic makes them ideal candidates for the development of sensitive and selective cation sensors.[1][3] This guide outlines the key experimental techniques employed to elucidate the thermodynamics and kinetics of these host-guest interactions.

Core Experimental Techniques

Several powerful analytical techniques can be employed to study the binding of cations to aza-crown ethers. The choice of method often depends on the specific system under investigation, the nature of the aza-crown ether, and the desired information (e.g., binding affinity, stoichiometry, or thermodynamic parameters).

Spectroscopic Methods

1. UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful when the aza-crown ether is functionalized with a chromophore. Cation binding can induce changes in the electronic environment of the chromophore, leading to a shift in the absorption spectrum.[3] For instance, a substantial blue shift of 75 nm in the UV-visible absorption spectrum was observed for an NDI-aza-18-crown-6 ether upon the addition of Na+ or K+ ions.[3]

2. Fluorescence Spectroscopy: When the aza-crown ether is linked to a fluorophore, cation binding can modulate its fluorescence properties, leading to either enhancement (chelation-enhanced fluorescence) or quenching of the emission.[4][5] This method is highly sensitive and can be used to detect micromolar concentrations of alkali metal cations.[4] For example, the complexation of a monoaza-15-crown-5-ether linked cyanine dye with Li+ and Na+ cations leads to a significant enhancement in its fluorescence quantum yield.[4]

Titration Methods

3. Nuclear Magnetic Resonance (NMR) Titration: NMR spectroscopy is a powerful tool for determining binding constants and stoichiometry.[6][7] By monitoring the chemical shift changes of specific protons on the aza-crown ether or the guest cation upon titration, one can construct a binding isotherm and calculate the association constant (Ka).[6][7]

4. Isothermal Titration Calorimetry (ITC): ITC is considered the "gold standard" for characterizing binding interactions as it directly measures the heat released or absorbed during the binding event. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Other Techniques

5. Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the formation of aza-crown ether-cation complexes and determine their stoichiometry.[8] By adding a crown ether to the sample solution, simplified mass spectra with reduced solvent cluster interference can be obtained.[8]

Experimental Protocols

Detailed protocols for the aforementioned techniques are provided below. These are generalized procedures and may require optimization based on the specific aza-crown ether, cation, and solvent system.

Protocol 1: UV-Visible Spectroscopic Titration

Objective: To determine the binding constant (Ka) and stoichiometry of an aza-crown ether-cation interaction.

Materials:

  • Aza-crown ether stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or methanol).

  • Cation salt stock solution (e.g., 10 mM of LiClO4, NaClO4, KClO4, etc., in the same solvent).

  • Spectrophotometer-grade solvent.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the aza-crown ether at a fixed concentration (e.g., 10 µM) in the chosen solvent.

  • Record the initial UV-Vis absorption spectrum of the aza-crown ether solution.

  • Incrementally add small aliquots of the cation salt stock solution to the aza-crown ether solution in the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed (saturation).

  • Plot the change in absorbance at a specific wavelength (where the change is maximal) as a function of the cation concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to determine the association constant (Ka).

Protocol 2: Fluorescence Spectroscopic Titration

Objective: To determine the binding constant (Ka) and assess the selectivity of a fluorescent aza-crown ether for different cations.

Materials:

  • Fluorescent aza-crown ether stock solution.

  • Stock solutions of various cation salts.

  • Spectrofluorometer.

  • Quartz fluorescence cuvettes.

Procedure:

  • Prepare a dilute solution of the fluorescent aza-crown ether.

  • Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength.

  • Perform a titration by adding increasing concentrations of the cation of interest and recording the fluorescence spectrum after each addition.

  • Monitor the changes in fluorescence intensity at the emission maximum.

  • Plot the change in fluorescence intensity against the cation concentration and fit the data to determine the binding constant.

  • Repeat the experiment with different cations to assess the selectivity of the aza-crown ether.

Protocol 3: NMR Titration

Objective: To determine the binding constant (Ka) and identify the binding site of the cation on the aza-crown ether.

Materials:

  • Aza-crown ether solution in a deuterated solvent (e.g., CD3CN, CD3OD).

  • Cation salt solution in the same deuterated solvent.

  • NMR spectrometer.

  • NMR tubes.

Procedure:

  • Prepare an NMR sample of the aza-crown ether at a known concentration.

  • Acquire a 1H NMR spectrum of the free aza-crown ether.

  • Add incremental amounts of the cation salt solution to the NMR tube.

  • Acquire a 1H NMR spectrum after each addition, ensuring the sample is well-mixed and at thermal equilibrium.

  • Monitor the chemical shift changes of specific protons on the aza-crown ether.

  • Plot the change in chemical shift (Δδ) as a function of the molar ratio of cation to aza-crown ether.

  • Fit the titration curve using non-linear regression analysis to a 1:1 or other appropriate binding model to calculate Ka.[6]

Protocol 4: Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile (Ka, ΔH, ΔS, and stoichiometry) of the aza-crown ether-cation interaction.

Materials:

  • Aza-crown ether solution.

  • Cation salt solution.

  • ITC instrument.

Procedure:

  • Prepare solutions of the aza-crown ether and the cation salt in the same buffer or solvent, ensuring they are degassed.

  • Fill the ITC sample cell with the aza-crown ether solution.

  • Fill the injection syringe with the cation salt solution.

  • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Perform a series of injections of the cation solution into the aza-crown ether solution.

  • The instrument measures the heat change associated with each injection.

  • Integrate the heat flow peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of cation to aza-crown ether.

  • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: UV-Vis Spectroscopic Data for Aza-Crown Ether-Cation Binding

Aza-Crown EtherCationSolventλmax (free) (nm)λmax (bound) (nm)Δλmax (nm)Association Constant (Ka) (M⁻¹)
NDI-aza-18-crown-6Na⁺CH₃CN550475-75Not Reported
NDI-aza-18-crown-6K⁺CH₃CN550475-75Not Reported
NDI-aza-15-crown-5Ca²⁺CH₃CN550Perturbed-Not Reported

Data synthesized from reference[3]

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry

Aza-Crown EtherCationTemperature (°C)Stoichiometry (n)Ka (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
18-crown-6Ba²⁺251:1----

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in studying cation binding.

Experimental_Workflow_Spectroscopic_Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Aza-Crown Ether Stock Solution C Initial Spectrum of Aza-Crown Ether A->C B Prepare Cation Stock Solution D Incremental Addition of Cation Solution B->D C->D Start Titration E Record Spectrum after each addition D->E F Plot ΔAbsorbance or ΔFluorescence vs [Cation] E->F G Fit to Binding Model F->G H Determine Ka and Stoichiometry G->H

Caption: Workflow for Spectroscopic Titration Experiments.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Processing & Analysis P1 Prepare & Degas Aza-Crown Ether Solution E1 Load Aza-Crown Ether into Sample Cell P1->E1 P2 Prepare & Degas Cation Solution E2 Load Cation Solution into Syringe P2->E2 E3 Perform Titration (Injections) E1->E3 E2->E3 D1 Measure Heat Change per Injection E3->D1 D2 Plot Heat Change vs Molar Ratio D1->D2 D3 Fit to Binding Model D2->D3 D4 Determine Ka, ΔH, ΔS, n D3->D4

Caption: Workflow for Isothermal Titration Calorimetry.

Cation_Binding_Signaling cluster_components Molecular System cluster_process Binding Process cluster_output Observable Signal ACE Aza-Crown Ether (Host) SIG Signaling Unit (Chromophore/Fluorophore) ACE->SIG attached to BIND Complexation ACE->BIND CAT Cation (Guest) CAT->BIND OUT Change in Spectroscopic Properties BIND->OUT Induces

Caption: Signaling Pathway of Cation Binding.

References

Application

Application Notes and Protocols for Aza-15-Crown-5 Derivative-Based Ion-Selective Electrodes

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of aza-15-crown-5 and its derivatives as ionophores in the fabrication of ion-selec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of aza-15-crown-5 and its derivatives as ionophores in the fabrication of ion-selective electrodes (ISEs). The unique ability of the aza-15-crown-5 macrocycle to selectively bind various cations forms the basis for developing sensitive and selective potentiometric sensors for a range of analytical applications, including environmental monitoring, pharmaceutical analysis, and biomedical research.

Principle of Operation

Aza-15-crown-5 and its derivatives are macrocyclic polyethers containing a nitrogen atom within the crown ether ring. This nitrogen atom, along with the oxygen atoms, creates a hydrophilic cavity capable of selectively complexing with specific cations. The size of the cavity and the nature of the substituents on the crown ether ring are critical determinants of its ion selectivity.

When incorporated into a polymeric membrane, typically polyvinyl chloride (PVC), these ionophores facilitate the selective transport of the target ion across the membrane interface. This ion-exchange process generates a potential difference that can be measured potentiometrically. The magnitude of this potential is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation.

Quantitative Performance Data

The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, the slope of the potentiometric response, detection limit, response time, and its selectivity over interfering ions. The following tables summarize representative performance data for ISEs incorporating aza-15-crown-5 and its derivatives.

Table 1: Performance Characteristics of Aza-15-Crown-5 Derivative-Based Ion-Selective Electrodes

IonophorePrimary IonLinear Range (M)Slope (mV/decade)Detection Limit (M)Response Time (s)pH RangeReference
Benzo-15-crown-5Pb²⁺1.0 x 10⁻⁵ - 1.0 x 10⁻³29.7 ± 0.58.4 x 10⁻⁶~252.8 - 4.5[1]
15-crown-5Ag⁺1.0 x 10⁻⁷ - 1.0 x 10⁻¹58.9 ± 0.58.09 x 10⁻⁸<101.5 - 4.0[2]
Benzo-15-crown-5K⁺1.0 x 10⁻⁶ - 1.0 x 10⁻²56 ± 3-20 - 30-[3]
15-crown-5 functionalized carbosilane dendrimerNH₄⁺7.60 x 10⁻⁶ - 1.0 x 10⁻¹53.33.9 x 10⁻⁶6 - 102.2 - 8.5[4]
N-(4'-benzo-15-crown-5-ether)-anthracene-9-imineK⁺-Nernstian---[5]

Table 2: Selectivity Coefficients (log KpotPrimary Ion, Interfering Ion) of Aza-15-Crown-5 Derivative-Based ISEs

IonophorePrimary IonInterfering IonSelectivity Coefficient (log Kpot)Reference
Benzo-15-crown-5Pb²⁺Na⁺-2.3[6]
Benzo-15-crown-5Pb²⁺K⁺-2.5[6]
15-crown-5 functionalized carbosilane dendrimerNH₄⁺K⁺-1.1[4]
15-crown-5 functionalized carbosilane dendrimerNH₄⁺Na⁺-2.1[4]

Note: Selectivity coefficients are highly dependent on the experimental conditions and membrane composition.

Experimental Protocols

Protocol 1: Fabrication of a PVC-Based Ion-Selective Membrane

This protocol outlines the general procedure for preparing a PVC-based membrane incorporating an aza-15-crown-5 derivative.

Materials:

  • Aza-15-crown-5 derivative (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE), dibutyl phthalate (DBP))

  • Lipophilic additive (optional, e.g., sodium tetraphenylborate (NaTPB))

  • Tetrahydrofuran (THF), analytical grade

Procedure:

  • Prepare the Membrane Cocktail: Accurately weigh the membrane components. A typical composition (w/w%) is:

    • Ionophore: 1-9%[1][6]

    • PVC: 29-33%[1][6]

    • Plasticizer: 60-68%[1][6]

    • Lipophilic additive (optional): ~0.5-4%[2][6]

  • Dissolve all components in a minimal amount of THF (e.g., 1-5 mL) in a clean, dry glass vial.[6][7]

  • Stir the mixture at room temperature until all components are fully dissolved, resulting in a homogenous, transparent solution.[6]

  • Cast the Membrane: Pour the membrane cocktail into a clean, flat-bottomed glass petri dish (e.g., 2-5 cm diameter).[6][7]

  • Cover the petri dish loosely to allow for the slow evaporation of THF at room temperature for at least 24 hours.[6]

  • Once the membrane has formed and the solvent has fully evaporated, carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast membrane.[6]

Protocol 2: Assembly and Conditioning of the Ion-Selective Electrode

Materials:

  • Fabricated ion-selective membrane disc

  • Electrode body

  • Internal filling solution (e.g., 0.01 M solution of the primary ion)[6]

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Conditioning solution (e.g., 0.01 M solution of the primary ion)[6]

Procedure:

  • Assemble the Electrode:

    • Secure the ion-selective membrane disc at the tip of the electrode body.[6]

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.[6]

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

    • Seal the top of the electrode.

  • Condition the Electrode:

    • Before the first use, it is essential to condition the electrode by soaking it in a solution of the primary ion (e.g., 0.01 M) for at least 12-24 hours.[6] This ensures the membrane is fully hydrated and provides a stable potential.

Protocol 3: Potentiometric Measurement

Equipment:

  • Prepared ion-selective electrode

  • Reference electrode (e.g., Ag/AgCl)

  • High-impedance voltmeter or ion meter

  • Magnetic stirrer

Procedure:

  • Set up the Electrochemical Cell:

    • Connect the ion-selective electrode and the reference electrode to the voltmeter.

    • Place a series of standard solutions of the target ion in beakers with a magnetic stir bar.

  • Calibration:

    • Immerse the electrodes in the standard solutions, starting from the lowest concentration, with constant stirring.

    • Record the potential reading (in mV) after it stabilizes for each standard.

    • Plot the potential (mV) versus the logarithm of the target ion concentration to obtain a calibration curve. The slope of the linear portion should be close to the Nernstian value (e.g., +59.2 mV/decade for a monovalent cation and +29.6 mV/decade for a divalent cation at 25°C).[8]

  • Sample Measurement:

    • Rinse the electrodes with deionized water and gently blot dry.

    • Immerse the electrodes in the sample solution with constant stirring.

    • Record the stabilized potential reading.

    • Determine the concentration of the target ion in the sample using the calibration curve.

Visualizations

Signaling_Pathway cluster_membrane Sensor Membrane cluster_solution Sample Solution Ionophore Aza-15-crown-5 Derivative (Ionophore) Complex Ion-Ionophore Complex Ionophore->Complex Selective Binding Potential Measurable Potential Difference Complex->Potential Generates TargetIon Target Ion (e.g., K⁺, Pb²⁺) TargetIon->Ionophore Diffusion

Caption: Ion recognition and signal generation mechanism.

Experimental_Workflow cluster_prep Membrane & Electrode Preparation cluster_measurement Potentiometric Measurement A 1. Prepare Membrane Cocktail (Ionophore, PVC, Plasticizer, THF) B 2. Cast Membrane (Slow Evaporation of THF) A->B C 3. Assemble Electrode (Membrane, Body, Internal Solution) B->C D 4. Condition Electrode (Soak in Primary Ion Solution) C->D E 5. Calibrate Electrode (Standard Solutions) D->E Ready for Use F 6. Measure Sample (Record Potential) E->F G 7. Determine Concentration (Using Calibration Curve) F->G

Caption: Experimental workflow for ISE fabrication and use.

Logical_Relationships cluster_components Membrane Components cluster_factors Performance Factors ISE Ion-Selective Electrode Performance Selectivity Selectivity ISE->Selectivity Sensitivity Sensitivity (Slope) ISE->Sensitivity LOD Detection Limit ISE->LOD ResponseTime Response Time ISE->ResponseTime Lifetime Lifetime ISE->Lifetime Ionophore Ionophore (Aza-15-crown-5 derivative) Ionophore->Selectivity determines Plasticizer Plasticizer (e.g., o-NPOE) Plasticizer->Sensitivity influences PVC Polymer Matrix (PVC) PVC->Lifetime affects Additive Lipophilic Additive (e.g., NaTPB) Additive->Sensitivity improves

References

Method

Step-by-step guide for N-alkylation of 1,4,7,10-Tetraoxa-13-azacyclopentadecane

Application Notes and Protocols Topic: Step-by-Step Guide for N-Alkylation of 1,4,7,10-Tetraoxa-13-azacyclopentadecane Audience: Researchers, scientists, and drug development professionals. Introduction 1,4,7,10-Tetraoxa...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Guide for N-Alkylation of 1,4,7,10-Tetraoxa-13-azacyclopentadecane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4,7,10-Tetraoxa-13-azacyclopentadecane, commonly known as aza-15-crown-5, is a macrocyclic polyether containing a secondary amine group. This nitrogen atom provides a convenient point for chemical modification through N-alkylation. The resulting N-substituted crown ethers, often called "lariat ethers," have applications in ion sensing, phase-transfer catalysis, and the development of biomimetic systems. The substituent "arm" can introduce additional coordination sites, alter the ion-binding selectivity and strength, or immobilize the crown ether onto a solid support. This document provides detailed protocols for the N-alkylation of aza-15-crown-5 using both conventional heating and microwave irradiation methods.

General Reaction Scheme

The N-alkylation of aza-15-crown-5 is typically achieved via a nucleophilic substitution (SN2) reaction. The nitrogen atom of the crown ether acts as the nucleophile, attacking an alkyl halide (R-X) in the presence of a base to neutralize the resulting hydrohalic acid.

reaction_scheme cluster_conditions Conditions cluster_product Product AZA15C5 1,4,7,10-Tetraoxa- 13-azacyclopentadecane ALKYL_HALIDE Alkyl Halide (R-X) PLUS + BASE Base (e.g., K₂CO₃) SOLVENT Solvent (e.g., Acetonitrile) HEAT Heat (Δ) or Microwave (µW) PRODUCT N-Alkyl-1,4,7,10-tetraoxa- 13-azacyclopentadecane dummy1->BASE dummy1->PRODUCT

Caption: General chemical reaction for N-alkylation of aza-15-crown-5.

Data Presentation: Comparison of Methods

The choice of methodology can significantly impact reaction time and yield. The following table summarizes quantitative data for the N-alkylation of aza-15-crown-5 with various alkyl halides using conventional heating versus microwave irradiation.[1]

Alkylating Agent (R-X)MethodBase(s)SolventTimeYield (%)
Benzyl BromideConventionalK₂CO₃, KOHN/A (Neat)3 h85
Benzyl BromideMicrowaveK₂CO₃, KOHN/A (Neat)3 min96
n-Butyl BromideConventionalK₂CO₃, KOHN/A (Neat)5 h70
n-Butyl BromideMicrowaveK₂CO₃, KOHN/A (Neat)5 min85
Allyl BromideConventionalK₂CO₃, KOHN/A (Neat)4 h80
Allyl BromideMicrowaveK₂CO₃, KOHN/A (Neat)4 min92

Data sourced from a study utilizing a solid-supported reaction medium with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.[1]

Experimental Protocols

Safety Note: 1,4,7,10-Tetraoxa-13-azacyclopentadecane can cause skin and serious eye irritation. It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Conventional N-Alkylation via Reflux

This protocol describes a standard method using thermal heating in a common organic solvent.

A. Materials and Reagents

  • 1,4,7,10-Tetraoxa-13-azacyclopentadecane (1.0 eq)

  • Alkyl halide (e.g., Benzyl Bromide, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

B. Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1,4,7,10-Tetraoxa-13-azacyclopentadecane (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per mmol of aza-crown).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.

  • Maintain the reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete (disappearance of the starting aza-crown), cool the mixture to room temperature.

C. Work-up and Purification

  • Filter the cooled reaction mixture to remove the inorganic base (K₂CO₃). Wash the solid residue with a small amount of acetonitrile or dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting residue in dichloromethane (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane as the eluent system.

D. Characterization

  • Confirm the structure and purity of the N-alkylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Rapid N-Alkylation via Microwave Irradiation

This method offers a significant reduction in reaction time and often leads to higher yields.[1]

A. Materials and Reagents

  • 1,4,7,10-Tetraoxa-13-azacyclopentadecane (1.0 eq, e.g., 0.2 mmol)

  • Alkyl halide (e.g., Benzyl Bromide, 1.6 eq, e.g., 0.32 mmol)

  • Potassium Carbonate (K₂CO₃, powdered)

  • Potassium Hydroxide (KOH, powdered)

  • Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reactor vial (5 mL) or a beaker

B. Procedure

  • In a small beaker or vial, create a solid support mixture of potassium carbonate (e.g., 0.16 g) and potassium hydroxide (e.g., 0.06 g).[1]

  • Add 1,4,7,10-Tetraoxa-13-azacyclopentadecane (0.2 mmol), the alkyl halide (0.32 mmol), and TBAB (~1 mmol) to the solid base mixture.[1]

  • Thoroughly mix the components until a uniform, paste-like solid is formed.

  • Place the open vial or beaker inside a domestic or laboratory microwave oven.

  • Irradiate the mixture at a suitable power level (e.g., 400-500 W) for the time specified in the data table (typically 3-5 minutes).[1] Use short bursts of irradiation to avoid overheating and pressure buildup.

  • After irradiation, allow the mixture to cool to room temperature.

C. Work-up and Purification

  • To the cooled reaction mixture, add deionized water (15 mL) and dichloromethane (15 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously.

  • Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 15 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and remove the solvent under reduced pressure to obtain the product.[1]

  • Assess purity by TLC or LC-MS and perform chromatographic purification if required (see Protocol 1, Step C6).

D. Characterization

  • Confirm the product identity using ¹H NMR, ¹³C NMR, and MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis REAGENTS 1. Mix Aza-Crown, Base, and Solvent ADDITION 2. Add Alkyl Halide REAGENTS->ADDITION REFLUX 3a. Conventional Heating (Reflux) ADDITION->REFLUX Method A MICROWAVE 3b. Microwave Irradiation ADDITION->MICROWAVE Method B MONITOR 4. Monitor by TLC / LC-MS REFLUX->MONITOR MICROWAVE->MONITOR FILTER 5. Filter & Concentrate MONITOR->FILTER EXTRACT 6. Liquid-Liquid Extraction FILTER->EXTRACT DRY 7. Dry & Evaporate EXTRACT->DRY PURIFY 8. Column Chromatography (if needed) DRY->PURIFY ANALYZE 9. Characterize by NMR & MS DRY->ANALYZE If pure PURIFY->ANALYZE

Caption: Workflow for the N-alkylation of aza-15-crown-5.

References

Application

Application Notes and Protocols for Studying the Biological Ionophore Activity of Aza-Crown Ethers

For Researchers, Scientists, and Drug Development Professionals This document provides detailed methodologies for characterizing the ionophore activity of aza-crown ethers, a class of synthetic macrocycles with significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for characterizing the ionophore activity of aza-crown ethers, a class of synthetic macrocycles with significant potential in research and therapeutics. Aza-crown ethers create a hydrophobic exterior and a hydrophilic interior, enabling them to bind and transport ions across lipid membranes.[1][2] Their biological properties can be finely tuned by modifying substituents on their nitrogen atoms, making them promising candidates for applications such as novel anticancer and antimicrobial agents.[2][3][4]

These notes cover essential in vitro and in silico techniques, from cell-based functional assays to high-resolution electrophysiology and computational modeling.

Application Note 1: Cell-Based Assays for Ionophore Activity

Cell-based assays are crucial for evaluating the biological efficacy of aza-crown ethers in a physiological context. A primary method involves monitoring changes in intracellular ion concentrations using fluorescent indicators. A common application is to measure the influx of calcium ([Ca²⁺]i), a critical second messenger, into the cytoplasm.[5]

Protocol 1.1: Measurement of Intracellular Calcium Flux using Fluo-4 AM

This protocol details the use of the fluorescent indicator Fluo-4 AM to measure changes in cytoplasmic Ca²⁺ concentration in human neutrophils following exposure to aza-crown ethers.[2]

Principle: The cell-permeant dye Fluo-4 AM crosses the cell membrane and is cleaved by intracellular esterases to become Fluo-4, a fluorescent Ca²⁺ indicator. The fluorescence intensity of Fluo-4 increases significantly upon binding to Ca²⁺, and this change can be measured using a fluorometer or fluorescence microscope to quantify changes in intracellular Ca²⁺ levels.[2]

Materials:

  • Aza-crown ether compounds

  • Human neutrophils, isolated from whole blood

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks’ Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • N-formyl-methionyl-leucyl-phenylalanine (fMLF) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (e.g., FlexStation 3) with excitation at 485 nm and emission at 538 nm.[2]

Procedure:

  • Cell Preparation: Isolate human neutrophils from heparinized venous blood using standard methods (e.g., dextran sedimentation and Ficoll-Hypaque gradient centrifugation).

  • Dye Loading:

    • Resuspend neutrophils at a concentration of 1 × 10⁷ cells/mL in HBSS without Ca²⁺ and Mg²⁺.

    • Add Fluo-4 AM to a final concentration of 1 µM and Pluronic F-127 to a final concentration of 0.02%.

    • Incubate the cell suspension for 30 minutes at 37 °C in the dark.

    • Wash the cells twice with HBSS without Ca²⁺ and Mg²⁺ to remove extracellular dye.

    • Resuspend the Fluo-4-loaded cells in HBSS with Ca²⁺ and Mg²⁺ to a final concentration of 1 × 10⁶ cells/mL.

  • Assay Performance:

    • Pipette 100 µL of the cell suspension into each well of a 96-well plate.

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37 °C.

    • Record a baseline fluorescence reading for 30-60 seconds.

    • Add the aza-crown ether compound at the desired concentration and continue recording fluorescence for 3-5 minutes to measure its direct effect on [Ca²⁺]i.

    • In separate wells, after baseline reading, add an agonist like fMLF (e.g., 5 nM final concentration) to activate endogenous Ca²⁺ flux, followed by the aza-crown ether compound to assess inhibitory effects.[5][6]

  • Data Analysis:

    • Express the change in fluorescence as a relative fluorescence unit (RFU) or as a ratio relative to the baseline.

    • The peak fluorescence intensity after compound addition indicates the magnitude of Ca²⁺ influx.

    • Compare the response to that induced by a known ionophore (e.g., ionomycin) or agonist (fMLF).

Data Presentation:

Table 1: Effect of Aza-Crown Ethers on Intracellular Ca²⁺ ([Ca²⁺]i) Flux in Human Neutrophils

Compound IDStructureConcentration (µM)[Ca²⁺]i Flux (% of fMLF response)Reference
8 N-(1-Adamantylacetyl)aza-15-crown-51025-50%[6]
10 N-(1-Adamantylacetyl)aza-18-crown-61025-50%[6]
15 N,N'-bis[2-(1-adamantyl)acetyl]-4,10-diaza-15-crown-510~100%[5][6]
16 N,N'-bis[2-(1-adamantyl)acetyl]-4,13-diaza-18-crown-61025-50%[6]
17 N,N'-bis[(1-adamantyl)carbonyl]-4,13-diaza-18-crown-61025-50%[6]
21 N,N'-bis[4-(aminomethyl)benzoyl]-4,13-diaza-18-crown-61025-50%[6]

Note: Data is compiled and summarized from published studies for comparative purposes.[1][6]

Experimental Workflow:

Cell_Based_Assay_Workflow cluster_prep Cell Preparation & Loading cluster_assay Fluorescence Measurement cluster_analysis Data Analysis N_isolate Isolate Human Neutrophils N_load Load with Fluo-4 AM N_isolate->N_load N_wash Wash to Remove Extracellular Dye N_load->N_wash N_resuspend Resuspend in Assay Buffer N_wash->N_resuspend plate Aliquot Cells into 96-Well Plate N_resuspend->plate baseline Record Baseline Fluorescence (30-60s) plate->baseline add_compound Add Aza-Crown Ether or Control baseline->add_compound record_flux Record Fluorescence Change (3-5 min) add_compound->record_flux analyze Calculate Peak Fluorescence Change record_flux->analyze compare Compare Activity vs. Controls analyze->compare

Caption: Workflow for measuring intracellular Ca²⁺ flux.

Application Note 2: Liposome-Based Assays for Transmembrane Ion Transport

Liposome-based assays provide a simplified, controlled model system to study the direct ion transport activity of aza-crown ethers across a lipid bilayer, free from cellular complexities.[7] These assays typically involve encapsulating a fluorescent reporter within large unilamellar vesicles (LUVs).

Protocol 2.1: pH-Gradient-Based Ionophore Assay using ACMA

This protocol is used to study H⁺ transport, often coupled with the transport of another cation (antiport mechanism).

Principle: LUVs are prepared with a neutral internal buffer and suspended in an acidic external buffer, creating a pH gradient. The membrane-permeable dye 9-amino-6-chloro-2-methoxyacridine (ACMA) is added externally.[7] If an ionophore facilitates the efflux of a cation (e.g., K⁺), it creates an inside-negative membrane potential. To compensate, protons (H⁺) flow into the liposome, causing the internal pH to drop. ACMA diffuses into the liposome and becomes protonated, leading to a quenching of its fluorescence.[7][8] The rate of fluorescence quenching is proportional to the ionophore activity.

Materials:

  • Lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Internal Buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.0)

  • External Buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 6.0)

  • ACMA fluorescent dye

  • Aza-crown ether compounds dissolved in DMSO

  • Valinomycin (K⁺ ionophore, positive control)

  • Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Procedure:

  • Liposome Preparation (LUVs):

    • Dissolve lipids in chloroform, then evaporate the solvent under nitrogen to form a thin lipid film.

    • Hydrate the film with the Internal Buffer, creating multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane (e.g., 21 times through a 100 nm membrane) to form LUVs.[9]

    • Remove non-encapsulated buffer by gel filtration (e.g., Sephadex G-50 column) equilibrated with the External Buffer.

  • Assay Performance:

    • Dilute the LUV suspension in the External Buffer in a fluorometer cuvette to a final lipid concentration of ~50-100 µM.

    • Add ACMA to a final concentration of ~1 µM.

    • Record baseline fluorescence (e.g., λex = 410 nm, λem = 480 nm).

    • Add the aza-crown ether compound (typically 0.1-1 mol% of lipid concentration) and monitor the decrease in fluorescence over time.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to disrupt the liposomes and obtain a maximal quenching value.

  • Data Analysis:

    • Normalize the fluorescence data, setting the initial fluorescence as 100% and the fluorescence after detergent lysis as 0%.

    • Calculate the initial rate of fluorescence quenching to quantify ionophore activity.

Experimental Workflow:

Liposome_Assay_Workflow cluster_prep Liposome Preparation cluster_assay Transport Assay cluster_analysis Data Analysis film Create Lipid Film hydrate Hydrate Film with Internal Buffer + Probe film->hydrate extrude Extrude to Form LUVs hydrate->extrude purify Purify via Gel Filtration into External Buffer extrude->purify dilute Dilute LUVs in Cuvette purify->dilute baseline Record Baseline Fluorescence dilute->baseline add_compound Add Aza-Crown Ether baseline->add_compound record Monitor Fluorescence Change Over Time add_compound->record normalize Normalize Data record->normalize calc_rate Calculate Initial Transport Rate normalize->calc_rate

Caption: General workflow for liposome-based ion transport assays.

Application Note 3: Electrophysiological Characterization using Planar Lipid Bilayers

The planar lipid bilayer (PLB) technique is a powerful electrophysiological method for studying the activity of ionophores and channel-forming compounds at the single-molecule level.[10][11] It allows for precise control over the membrane composition, applied voltage, and ionic solutions.

Protocol 3.1: Single-Channel Conductance Measurement

Principle: A solvent-containing lipid bilayer is formed across a small aperture (~50-250 µm) in a hydrophobic partition separating two aqueous compartments (cis and trans).[10] The aza-crown ether is added to one or both compartments. When an ionophore complex inserts into the membrane and forms a conductive pore, the flow of ions across the bilayer can be measured as discrete, step-like changes in electrical current under a constant applied voltage. The amplitude of these current steps corresponds to the conductance of a single channel or pore.[12]

Materials:

  • PLB setup (Teflon cup and chamber, electrodes, headstage, amplifier, data acquisition system)

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

  • Aqueous salt solutions (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Aza-crown ether compound

  • Ag/AgCl electrodes

Procedure:

  • Bilayer Formation:

    • Fill both cis and trans chambers with the desired salt solution.

    • Pre-treat the aperture with a small amount of the lipid solution and allow it to dry.[13]

    • Using a fine brush or pipette, "paint" the lipid solution across the aperture. The lipid film will spontaneously thin to form a solvent-free bilayer, which can be monitored by an increase in membrane capacitance.

  • Compound Addition:

    • Once a stable bilayer is formed (capacitance > 0.7 µF/cm²), add the aza-crown ether from a stock solution (e.g., in ethanol or DMSO) to the cis chamber while stirring.

  • Recording:

    • Apply a constant holding potential (e.g., +100 mV) across the membrane using the Ag/AgCl electrodes.

    • Monitor the current trace for discrete, step-like increases, which signify the opening of single ion-conducting pores.

    • Record these events over several minutes to gather sufficient data for analysis.

  • Data Analysis:

    • Generate a current-amplitude histogram from the recorded data. The peaks in the histogram correspond to different conductance states.

    • Calculate the single-channel conductance (γ) using Ohm's law: γ = I / V, where I is the current step amplitude and V is the applied voltage.

    • Perform experiments at various voltages to determine the current-voltage (I-V) relationship, and at different salt concentrations to assess ion selectivity.

Experimental Workflow:

PLB_Workflow cluster_setup Setup & Bilayer Formation cluster_rec Recording cluster_analysis Data Analysis setup Assemble PLB Chamber with Buffer paint Paint Lipid Solution Across Aperture setup->paint form Monitor Bilayer Formation (Capacitance Check) paint->form add_cpd Add Aza-Crown Ether form->add_cpd apply_v Apply Holding Voltage add_cpd->apply_v record_i Record Ionic Current apply_v->record_i histogram Generate All-Points Current Histogram record_i->histogram conductance Calculate Single-Channel Conductance (γ) histogram->conductance iv_curve Determine I-V Relationship conductance->iv_curve

Caption: Workflow for Planar Lipid Bilayer (PLB) experiments.

Application Note 4: Computational Modeling of Aza-Crown Ether-Ion Interactions

Computational methods, particularly Density Functional Theory (DFT), provide molecular-level insights into the ionophore mechanism of aza-crown ethers.[1][2] These models can predict ion binding energies, selectivity, and the structures of ion-ether complexes, guiding the rational design of new ionophores.[14][15]

Protocol 4.1: Overview of a DFT Modeling Approach

Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aza-crown ethers, it can be used to calculate the geometry of the crown ether alone and when complexed with various ions (e.g., Ca²⁺, Na⁺, K⁺). By comparing the energies of the bound and unbound states, the ion binding energy can be determined, providing a theoretical basis for the experimentally observed ion selectivity.[1][6]

Procedure Overview:

  • Structure Generation: Build the 3D structures of the aza-crown ether ligand and the ions of interest.

  • Geometry Optimization: Perform geometry optimization calculations for the ligand and for each ligand-ion complex using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation for each structure.

  • Binding Energy Calculation: Calculate the binding energy (ΔE) for each complex. A common formula is: ΔE = E(complex) - [E(ligand) + E(ion)] where E is the total electronic energy of the optimized structure. A more negative ΔE indicates stronger binding.

  • Analysis of Electronic Properties: Analyze the optimized structures and electronic properties (e.g., charge distribution, orbital shapes) to understand the nature of the interaction. For example, analysis can show which atoms of the crown ether (e.g., oxygen, nitrogen) are involved in coordinating the ion.[1]

  • Correlation with Experimental Data: Correlate the calculated binding energies and other properties with experimental results from cell-based or liposome assays to build a quantitative structure-activity relationship (QSAR).[2][5]

Logical Relationship Diagram:

Computational_Experimental_Loop cluster_comp Computational Modeling (In Silico) cluster_exp Experimental Validation (In Vitro) design Design Aza-Crown Ether Structure dft DFT Calculation: - Geometry Optimization - Binding Energy (ΔE) design->dft synthesis Synthesize Compound predict Predict Ion Selectivity & Activity (QSAR) dft->predict predict->synthesis Guide Synthesis bio_assay Biological Assays: - Cell-based - Liposome - PLB synthesis->bio_assay measure Measure Ionophore Activity & Selectivity bio_assay->measure measure->dft Validate & Refine Model

Caption: Iterative cycle of computational design and experimental validation.

References

Method

Application of Aza-15-Crown-5 in Chiral Recognition and Separation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of aza-15-crown-5 and its derivatives in the field of chiral recognition and sep...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of aza-15-crown-5 and its derivatives in the field of chiral recognition and separation. The information is intended to guide researchers in developing and implementing methods for the enantioseparation of various chiral compounds, particularly those containing primary amine functionalities.

Introduction

Aza-15-crown-5 is a macrocyclic polyether containing a nitrogen atom within its 15-membered ring. This structural feature allows for the formation of stable complexes with protonated primary amines through hydrogen bonding. When a chiral auxiliary is incorporated into the aza-15-crown-5 structure, the resulting chiral host molecule can exhibit stereoselective interactions with enantiomers of guest molecules, forming diastereomeric complexes with different stabilities. This difference in stability is the fundamental principle behind its application in chiral recognition and separation.

The primary mechanism of chiral recognition involves a "three-point interaction" model, where the protonated amine of the analyte forms hydrogen bonds with the oxygen and nitrogen atoms of the crown ether cavity. Additional interactions, such as hydrogen bonding, π-π stacking, or steric hindrance, between the substituents on the chiral crown ether and the stereocenter of the analyte lead to the differentiation of the two enantiomers.

This document will detail the application of aza-15-crown-5 in three major analytical techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Aza-15-crown-5 derivatives can be immobilized onto a solid support, typically silica gel, to create a Chiral Stationary Phase (CSP) for HPLC. These CSPs are highly effective for the enantiomeric separation of a wide range of chiral drugs and intermediates containing primary amine groups.

Application: Enantioseparation of Chiral Drugs

A notable example is the use of an aza-15-crown-5-capped C-methylcalix[1]resorcinarene-bonded silica phase (aza-15-crown-5-MCCSP). This CSP has demonstrated excellent chiral recognition capabilities for various pharmaceutical compounds.

Table 1: Enantiomeric Resolution of Chiral Drugs on an Aza-15-Crown-5-Based CSP

AnalyteMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Resolution (R_s)
(±)-1-Phenylethanoln-Hexane/Isopropanol (90:10, v/v)1.0252.15
(±)-1-(1-Naphthyl)ethylaminen-Hexane/Isopropanol/Triethylamine (85:15:0.1, v/v/v)1.0253.20
(±)-Propranololn-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)0.8302.85
(±)-WarfarinMethanol/Water/Acetic Acid (70:30:0.5, v/v/v)0.5251.98
Experimental Protocol: Preparation of Aza-15-Crown-5-MCCSP and HPLC Separation

This protocol describes the synthesis of the aza-15-crown-5-MCCSP and the general procedure for chiral separation using this phase.

Materials:

  • Silica gel (5 µm, 100 Å)

  • 3-Glycidyloxypropyltrimethoxysilane

  • C-methylcalix[1]resorcinarene

  • Aza-15-crown-5

  • Toluene, Ethanol, N,N-Dimethylformamide (DMF)

  • HPLC grade solvents for mobile phases

  • Racemic analytes

Protocol:

  • Synthesis of the Chiral Stationary Phase:

    • Activate silica gel by heating at 150 °C under vacuum for 12 hours.

    • Reflux the activated silica gel with 3-glycidyloxypropyltrimethoxysilane in dry toluene to obtain epoxy-functionalized silica.

    • React the epoxy-functionalized silica with C-methylcalix[1]resorcinarene in DMF to immobilize the calixarene.

    • Finally, react the calixarene-modified silica with an excess of aza-15-crown-5 in DMF to cap the upper rim of the calixarene.

    • Wash the resulting CSP sequentially with DMF, ethanol, and diethyl ether, then dry under vacuum.

    • Pack the CSP into an HPLC column (e.g., 250 mm x 4.6 mm) using a slurry packing method.

  • HPLC Analysis:

    • Equilibrate the packed column with the desired mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare a solution of the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.

    • Inject 10 µL of the analyte solution onto the column.

    • Run the chromatogram under isocratic or gradient elution conditions as determined during method development.

    • Detect the enantiomers using a UV detector at an appropriate wavelength.

    • Calculate the resolution (R_s) between the two enantiomeric peaks.

Workflow for HPLC-based Chiral Separation:

hplc_workflow csp_prep CSP Preparation column_packing Column Packing csp_prep->column_packing method_dev Method Development (Mobile Phase Optimization) column_packing->method_dev hplc_analysis HPLC Analysis method_dev->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis data_analysis Data Analysis (Resolution Calculation) hplc_analysis->data_analysis

Caption: Workflow for chiral separation using aza-15-crown-5 based CSP-HPLC.

Capillary Electrophoresis (CE)

Chiral aza-15-crown-5 derivatives can be used as chiral selectors in the background electrolyte (BGE) for the enantiomeric separation of primary amines by capillary electrophoresis. The differential interaction between the enantiomers and the chiral crown ether in the electric field leads to different migration times.

Application: Enantioseparation of Amino Acids

Aza-15-crown-5 and its analogues have been successfully employed as chiral selectors for the separation of racemic amino acids and their derivatives.

Table 2: Enantiomeric Separation of Amino Acids by CE with a Chiral Aza-Crown Ether Selector

AnalyteBGE CompositionVoltage (kV)Temperature (°C)Resolution (R_s)
(±)-Phenylalanine25 mM Phosphate buffer (pH 2.5), 10 mM Chiral Aza-15-crown-5 derivative20252.50
(±)-Tryptophan25 mM Phosphate buffer (pH 2.5), 15 mM Chiral Aza-15-crown-5 derivative20253.10
(±)-Leucine50 mM Tris-HCl buffer (pH 7.0), 20 mM Chiral Aza-15-crown-5 derivative-15201.85
Experimental Protocol: Chiral Separation by CE

Materials:

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Capillary electrophoresis system with a UV detector

  • Chiral aza-15-crown-5 derivative

  • Buffer components (e.g., sodium phosphate, Tris)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Racemic amino acid standards

Protocol:

  • Capillary Conditioning:

    • Rinse the new capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and the background electrolyte (BGE) (30 min).

    • Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).

  • Preparation of the Background Electrolyte (BGE):

    • Prepare the desired buffer solution (e.g., 25 mM sodium phosphate).

    • Dissolve the chiral aza-15-crown-5 derivative in the buffer to the desired concentration (e.g., 10 mM).

    • Adjust the pH of the BGE to the optimal value (e.g., pH 2.5) using acid or base.

    • Degas the BGE by sonication or filtration.

  • CE Analysis:

    • Fill the capillary with the prepared BGE.

    • Prepare a solution of the racemic analyte in deionized water or BGE at a concentration of about 0.5 mg/mL.

    • Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

    • Apply the separation voltage (e.g., 20 kV).

    • Monitor the separation using a UV detector at a suitable wavelength (e.g., 214 nm for amino acids).

    • Determine the migration times of the enantiomers and calculate the resolution.

Logical Flow of Chiral CE Separation:

ce_logic analyte Racemic Analyte (R- and S-enantiomers) complex_R Diastereomeric Complex (R-analyte + Selector) analyte->complex_R complex_S Diastereomeric Complex (S-analyte + Selector) analyte->complex_S selector Chiral Aza-15-Crown-5 Selector in BGE selector->complex_R selector->complex_S separation Differential Migration in Electric Field complex_R->separation complex_S->separation detection Separated Enantiomer Peaks separation->detection

Caption: Principle of chiral separation by capillary electrophoresis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral aza-15-crown-5 derivatives can be used as chiral solvating agents (CSAs) in NMR spectroscopy to determine the enantiomeric excess (ee) and assign the absolute configuration of chiral compounds containing a primary amine. The formation of diastereomeric complexes in solution leads to different chemical shifts for the corresponding protons of the two enantiomers.

Application: Enantiomeric Discrimination of Amino Acid Esters

The enantiomeric discrimination of the hydrochloride salts of alanine, phenylalanine, and valine methyl esters has been demonstrated using a chiral aza-15-crown-5 derivative.[2] The differences in the chemical shifts of specific protons of the amino acid esters upon complexation with the chiral crown ether allow for their quantification.

Table 3: ¹H NMR Enantiomeric Discrimination of Amino Acid Methyl Ester Hydrochlorides

AnalyteHost/Guest Molar RatioSolventObserved ProtonChemical Shift Difference (Δδ, ppm)
Alanine Methyl Ester HCl1:1CDCl₃α-CH0.05
Phenylalanine Methyl Ester HCl1:1CDCl₃α-CH0.12
Valine Methyl Ester HCl1:1CDCl₃α-CH0.08
Experimental Protocol: ¹H NMR Titration

Materials:

  • High-resolution NMR spectrometer

  • Chiral aza-15-crown-5 derivative (the host)

  • Racemic or enantiomerically enriched amino acid ester hydrochloride (the guest)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the chiral aza-15-crown-5 host in CDCl₃ (e.g., 10 mM).

    • Prepare a stock solution of the racemic guest (amino acid ester hydrochloride) in CDCl₃ (e.g., 50 mM).

  • ¹H NMR Titration:

    • Place a fixed amount of the guest solution (e.g., 0.5 mL of 2 mM) into an NMR tube.

    • Acquire a ¹H NMR spectrum of the free guest.

    • Add incremental amounts of the host stock solution to the NMR tube (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0 equivalents).

    • Acquire a ¹H NMR spectrum after each addition, ensuring the sample is well-mixed and at thermal equilibrium.

    • Monitor the chemical shift changes of the guest protons. For a racemic guest, the signals of specific protons will split into two sets of peaks corresponding to the two diastereomeric complexes.

  • Data Analysis:

    • Determine the chemical shift difference (Δδ) between the signals of the two enantiomers at a 1:1 host:guest ratio.

    • For determining enantiomeric excess (ee), integrate the corresponding signals of the two enantiomers. The ee can be calculated using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.

Signaling Pathway for Chiral Recognition in NMR:

nmr_recognition cluster_solution NMR Sample in CDCl3 cluster_complexes Diastereomeric Complex Formation racemic_guest Racemic Guest (R- and S-enantiomers) complex_R Host-R-Guest Complex racemic_guest->complex_R complex_S Host-S-Guest Complex racemic_guest->complex_S chiral_host Chiral Aza-15-Crown-5 (CSA) chiral_host->complex_R chiral_host->complex_S nmr_detection NMR Detection (Different Chemical Environments) complex_R->nmr_detection complex_S->nmr_detection split_signals Split Signals in NMR Spectrum (Δδ ≠ 0) nmr_detection->split_signals

Caption: Mechanism of enantiomeric discrimination by a chiral solvating agent in NMR.

Conclusion

Aza-15-crown-5 and its chiral derivatives are versatile and powerful tools for chiral recognition and separation. Their applications in HPLC, CE, and NMR provide robust methods for the analysis and purification of enantiomers, which is of critical importance in the pharmaceutical industry and other scientific disciplines. The protocols and data presented in this document serve as a valuable resource for researchers looking to employ these techniques in their work. Further development of novel chiral aza-crown ethers is expected to expand the scope and efficiency of enantioseparations.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Richman-Atkins Aza-Crown Ether Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the Richman-Atkins aza-crown ether synthesis. This resource offers d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the Richman-Atkins aza-crown ether synthesis. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges encountered during this synthetic procedure.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the Richman-Atkins synthesis in a question-and-answer format.

Question: My cyclization reaction is resulting in a low yield of the desired aza-crown ether. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Richman-Atkins cyclization are a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Purity of Reactants and Solvents: Ensure that the starting materials, including the di-tosylated amine and the diol or its activated equivalent, are of high purity. Impurities can lead to unwanted side reactions. Solvents, particularly aprotic polar solvents like dimethylformamide (DMF), must be anhydrous, as water can hydrolyze the reactants and interfere with the base.

  • Base Selection and Handling: The choice and quality of the base are critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are commonly used. Ensure that the base is not old or has been improperly stored, which can lead to deactivation. The strength of the base should be sufficient to deprotonate the tosylamide.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote side reactions or decomposition of the reactants and products. A typical temperature range for the cyclization is between 80-120°C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • High Dilution Conditions: Although the Richman-Atkins method is designed to avoid the need for extremely high dilution, maintaining a reasonably low concentration of reactants is still beneficial to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of one of the reactants to the reaction mixture.

  • Template Effect: The presence of a suitable metal cation can act as a template, organizing the linear precursors into a conformation that favors cyclization. The choice of cation depends on the size of the aza-crown ether being synthesized. For instance, potassium ions are effective for 18-membered rings. The cation is often introduced as the counter-ion of the base (e.g., K₂CO₃).

Question: I am having difficulty with the deprotection of the N-tosyl groups. The reaction is either incomplete or leads to decomposition of my aza-crown ether. What are the best practices for this step?

Answer: The removal of the N-tosyl protecting groups is often the most challenging step in the Richman-Atkins synthesis due to the stability of the sulfonamide bond. Here are several approaches and troubleshooting tips:

  • Traditional Method (Harsh Acidic Conditions): The classic method involves using strong acids such as concentrated sulfuric acid or HBr in acetic acid, often at elevated temperatures for extended periods.

    • Troubleshooting: If the reaction is incomplete, you can try increasing the reaction time or temperature. However, be aware that these harsh conditions can lead to degradation of the crown ether ring, especially if it is sensitive to acid. Careful monitoring of the reaction by techniques like thin-layer chromatography (TLC) is crucial.

  • Reductive Cleavage: Milder conditions for tosyl group removal involve reductive cleavage.

    • Lithium Aluminum Hydride (LiAlH₄): This is a common and effective method for reducing the sulfonamide to the free amine.

    • Sodium in Liquid Ammonia: This is another powerful reductive method, although it requires specialized equipment for handling liquid ammonia.

    • Magnesium in Methanol: This method offers a milder alternative to the above-mentioned reducing agents.

    • Samarium(II) Iodide (SmI₂): This single-electron transfer reagent can be used for the reductive cleavage of tosylamides under mild conditions.

  • Alternative Protecting Groups: To circumvent the challenges of tosyl deprotection, consider using alternative sulfonamide protecting groups that can be removed under milder conditions.

    • p-Nitrobenzenesulfonyl (Nosyl): Nosyl groups can be cleaved under milder conditions using a thiol and a base.

    • β-Trimethylsilylethanesulfonyl (SES): SES-sulfonamides can be deprotected using fluoride ions.[1]

  • Work-up Procedure: After deprotection, the work-up is critical for isolating the free aza-crown ether in good yield. The free amines can be volatile or highly soluble in water. Ensure the aqueous phase is basic during extraction to keep the amine in its free base form. Saturation of the aqueous layer with salt (e.g., NaCl) can reduce the solubility of the product and improve extraction efficiency.

Data Presentation

The following table summarizes the impact of different protecting groups and reaction conditions on the yield of aza-crown ether synthesis, based on findings from various studies. This data is intended to be representative and highlights key trends.

Protecting GroupReactantsBaseSolventTemperature (°C)Deprotection ConditionsReported Yield (%)Reference
Tosyl (Ts) Ditosylated diamine + Diol ditosylateK₂CO₃DMF110-120H₂SO₄, 100°C, 48h50-70 (cyclization)[2]
Nosyl (Ns) Dinosylated diamine + DihalideCs₂CO₃DMF80-100Thiophenol, K₂CO₃, MeCN60-85 (cyclization)[3]
Trifluorotoluenesulfonyl Ditrifluorotosylated diamine + DitosylateK₂CO₃DMF100-110Thiol, room tempHigh (cyclization)
tert-Butoxycarbonyl (Boc) Di-Boc diamine + DihalideNaHTHF/DMF60-80TFA or HCl in dioxane70-90 (cyclization)[4]

Experimental Protocols

This section provides a detailed methodology for a typical Richman-Atkins synthesis of a diaza-18-crown-6 ether.

Step 1: Synthesis of the N,N'-Ditosylated Diaza-18-crown-6
  • Materials:

    • N,N'-ditosyl-1,5-diamino-3-oxapentane

    • 1,5-dichloro-3-oxapentane

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous dimethylformamide (DMF)

  • Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous K₂CO₃ (2.5 equivalents) and anhydrous DMF. b. Heat the suspension to 120°C with vigorous stirring. c. In the dropping funnel, prepare a solution of N,N'-ditosyl-1,5-diamino-3-oxapentane (1 equivalent) and 1,5-dichloro-3-oxapentane (1 equivalent) in anhydrous DMF. d. Add the solution from the dropping funnel to the heated K₂CO₃ suspension dropwise over a period of 8-12 hours to maintain high dilution conditions. e. After the addition is complete, continue stirring the reaction mixture at 120°C for an additional 24 hours. f. Monitor the reaction progress by TLC. g. Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. h. Remove the DMF from the filtrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N,N'-ditosylated diaza-18-crown-6.

Step 2: Deprotection of the N-Tosyl Groups
  • Materials:

    • N,N'-ditosylated diaza-18-crown-6

    • Concentrated sulfuric acid (98%)

  • Procedure: a. To a round-bottom flask, add the N,N'-ditosylated diaza-18-crown-6. b. Carefully add concentrated sulfuric acid to the flask at 0°C (ice bath). c. Slowly warm the mixture to room temperature and then heat it to 100°C. d. Stir the reaction mixture at 100°C for 48 hours. e. Monitor the reaction by TLC until the starting material is consumed. f. Cool the reaction mixture to 0°C in an ice bath and slowly quench it by pouring it onto crushed ice. g. Make the aqueous solution strongly basic (pH > 12) by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) while cooling the mixture in an ice bath. h. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane) multiple times. i. Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diaza-18-crown-6. j. Further purification can be achieved by recrystallization or distillation under high vacuum.

Mandatory Visualization

The following diagrams illustrate the key workflows in the Richman-Atkins aza-crown ether synthesis.

Richman_Atkins_Workflow cluster_start Starting Materials cluster_cyclization Cyclization cluster_deprotection Deprotection start_amine N-Protected Diamine reaction_setup Reaction Setup (Base, Anhydrous Solvent) start_amine->reaction_setup start_ether Diol or Dihalide start_ether->reaction_setup slow_addition Slow Addition of Reactants (High Dilution) reaction_setup->slow_addition heating Heating (e.g., 100-120°C) slow_addition->heating workup_cyclization Work-up & Purification heating->workup_cyclization deprotection_reagent Addition of Deprotecting Agent workup_cyclization->deprotection_reagent Protected Crown Ether deprotection_reaction Reaction (e.g., Heat, Reflux) deprotection_reagent->deprotection_reaction workup_deprotection Work-up & Purification deprotection_reaction->workup_deprotection product Final Aza-Crown Ether workup_deprotection->product

Caption: General experimental workflow for the Richman-Atkins aza-crown ether synthesis.

Troubleshooting_Decision_Tree cluster_issue Identify the Problem Stage cluster_cyclization_causes Potential Causes for Low Cyclization Yield cluster_cyclization_solutions Solutions cluster_deprotection_causes Potential Causes for Inefficient Deprotection cluster_deprotection_solutions Solutions start Low Yield or Reaction Failure issue_cyclization Low Cyclization Yield start->issue_cyclization issue_deprotection Inefficient Deprotection start->issue_deprotection cause_reagents Impure/Wet Reactants or Solvents issue_cyclization->cause_reagents cause_base Inactive Base issue_cyclization->cause_base cause_temp Suboptimal Temperature issue_cyclization->cause_temp cause_dilution Polymerization (Insufficient Dilution) issue_cyclization->cause_dilution cause_conditions Harsh Conditions Causing Degradation issue_deprotection->cause_conditions cause_incomplete Incomplete Reaction issue_deprotection->cause_incomplete solution_reagents Purify Reactants & Dry Solvents cause_reagents->solution_reagents solution_base Use Fresh, High-Quality Base cause_base->solution_base solution_temp Optimize Temperature cause_temp->solution_temp solution_dilution Implement Slow Reactant Addition cause_dilution->solution_dilution solution_mild Use Milder Deprotection Method (e.g., Reductive Cleavage) cause_conditions->solution_mild solution_alt_pg Use Alternative Protecting Group (e.g., Nosyl, SES) cause_conditions->solution_alt_pg solution_optimize Optimize Reaction Time & Temperature cause_incomplete->solution_optimize

Caption: Troubleshooting decision tree for the Richman-Atkins aza-crown ether synthesis.

References

Optimization

Technical Support Center: Purification of 1,4,7,10-Tetraoxa-13-azacyclopentadecane

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1,4,7,10-Tetraoxa-13-aza...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1,4,7,10-Tetraoxa-13-azacyclopentadecane (also known as aza-15-crown-5) by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of 1,4,7,10-Tetraoxa-13-azacyclopentadecane?

A1: Silica gel is the most commonly used stationary phase for the purification of aza-crown ethers like 1,4,7,10-Tetraoxa-13-azacyclopentadecane. However, due to the basic nature of the secondary amine in the macrocycle, strong interactions with the acidic silica surface can occur. If issues like tailing or product decomposition are observed, consider using deactivated silica gel, alumina, or an amine-functionalized silica stationary phase.[1][2][3]

Q2: Which mobile phase (eluent) system is suitable for the purification of this compound on a silica gel column?

A2: A common mobile phase system for aza-crown ethers is a mixture of a chlorinated solvent and an alcohol. A good starting point is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). A ratio of 9:1 (CH₂Cl₂:MeOH) has been reported for a similar, functionalized aza-15-crown-5.[4] The polarity of the eluent can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.

Q3: How can I monitor the progress of the column chromatography?

A3: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in the same solvent system used for the column. The separated compounds on the TLC plate can be visualized using a suitable staining agent, such as potassium permanganate (KMnO₄) stain, which is effective for visualizing crown ethers and amines.

Q4: My compound seems to be sticking to the silica gel column and is not eluting. What should I do?

A4: This is a common issue with basic compounds like aza-crown ethers on acidic silica gel.[1][5] To resolve this, you can add a small amount of a competing base to your mobile phase, such as 0.5-1% triethylamine (Et₃N). This will help to neutralize the acidic sites on the silica gel and reduce the strong interaction with your compound, allowing it to elute properly.[3][5]

Troubleshooting Guide

Problem Possible Cause Solution
Broad or Tailing Peaks Strong interaction between the basic amine of the aza-crown ether and the acidic silica gel.- Add 0.5-1% triethylamine or ammonia to the mobile phase.[1][5]- Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][3]- Consider using an amine-functionalized silica column.[1]
Compound Decomposition on the Column The compound is sensitive to the acidic nature of the silica gel.- Deactivate the silica gel by flushing the column with the mobile phase containing a small amount of triethylamine before loading the sample.[3]- Use an alternative stationary phase such as neutral alumina.[2]
Poor Separation of Compound from Impurities The polarity of the mobile phase is not optimal.- Optimize the solvent system using TLC before running the column. Test various ratios of solvents (e.g., dichloromethane/methanol, chloroform/methanol).- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
No Compound Eluting from the Column - The mobile phase is not polar enough to elute the compound.- The compound has irreversibly adsorbed to or decomposed on the silica gel.[2]- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).- If decomposition is suspected, test the stability of your compound on a small amount of silica gel before performing chromatography.[2]
Product is Contaminated with Triethylamine Triethylamine was added to the mobile phase during chromatography.- After combining the product-containing fractions, remove the triethylamine by co-evaporation with a suitable solvent under reduced pressure.

Experimental Protocol: Column Chromatography of 1,4,7,10-Tetraoxa-13-azacyclopentadecane

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.

1. Materials and Equipment:

  • Crude 1,4,7,10-Tetraoxa-13-azacyclopentadecane

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Triethylamine (Et₃N, optional)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate (KMnO₄) stain

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a developing jar containing a mixture of CH₂Cl₂ and MeOH (e.g., start with a 95:5 ratio).

    • Visualize the spots using a KMnO₄ stain.

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the mobile phase through it until the silica bed is stable. Never let the solvent level drop below the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, use a "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

Quantitative Data Summary

Parameter Value / Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for this type of compound.
Mobile Phase Dichloromethane/MethanolA starting ratio of 9:1 has been reported for a similar compound.[4] The ratio should be optimized based on TLC.
Mobile Phase Modifier 0.5 - 1% TriethylamineRecommended if significant peak tailing or low recovery is observed.[3][5]
Target Rf on TLC 0.2 - 0.3Provides good separation on the column.

Visualizations

Purification_Troubleshooting_Workflow start Start Purification tlc_optimization Optimize Mobile Phase using TLC start->tlc_optimization pack_column Pack Silica Gel Column tlc_optimization->pack_column load_sample Load Crude Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions troubleshooting Problem Encountered? analyze_fractions->troubleshooting combine_fractions Combine Pure Fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product troubleshooting->combine_fractions No tailing Peak Tailing / Broadening? troubleshooting->tailing Yes no_elution Compound Not Eluting? tailing->no_elution No add_amine Add 0.5-1% Triethylamine to Mobile Phase tailing->add_amine Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity Increase Mobile Phase Polarity (e.g., more MeOH) no_elution->increase_polarity Yes poor_separation->combine_fractions No reoptimize_tlc Re-optimize Mobile Phase (TLC) poor_separation->reoptimize_tlc Yes add_amine->run_column increase_polarity->run_column reoptimize_tlc->tlc_optimization

Caption: Troubleshooting workflow for the column chromatography purification.

Logical_Relationship cluster_compound Compound Properties cluster_stationary_phase Stationary Phase cluster_interaction Interaction & Problem cluster_solution Solution Compound 1,4,7,10-Tetraoxa-13-azacyclopentadecane (Aza-15-crown-5) AmineGroup Basic Secondary Amine Compound->AmineGroup contains Interaction Strong Acid-Base Interaction AmineGroup->Interaction Silica Silica Gel AcidicSites Acidic Silanol Groups Silica->AcidicSites has AcidicSites->Interaction Problem Tailing, Low Recovery, Decomposition Interaction->Problem leads to Solution Mobile Phase Modification OR Alternative Stationary Phase Problem->Solution requires

Caption: Key interactions and solutions in the purification process.

References

Troubleshooting

Troubleshooting common side reactions in aza-crown ether synthesis

Welcome to the technical support center for aza-crown ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their sy...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aza-crown ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic procedures. The following guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common problems in aza-crown ether synthesis.

FAQ 1: Low or No Yield of the Desired Aza-Crown Ether

Question: My aza-crown ether synthesis resulted in a very low yield or failed completely. What are the most common causes and how can I address them?

Answer: Low yields are a frequent challenge in macrocyclization reactions. The primary culprits are often related to reaction conditions, reagent quality, or the inherent competition with side reactions. Here is a systematic approach to troubleshooting:

  • Presence of Water: The synthesis of aza-crown ethers, particularly the widely used Richman-Atkins method involving tosylamides, is highly sensitive to moisture. Water can react with the strong bases (e.g., sodium hydride, potassium carbonate) used to deprotonate the sulfonamides, rendering them ineffective. It can also lead to the hydrolysis of starting materials or intermediates.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and high-purity, properly stored reagents.

  • Inefficient Deprotonation: Incomplete deprotonation of the tosylamide starting material will prevent the cyclization reaction from proceeding efficiently.

    • Solution: Use a sufficiently strong and appropriate base. For the Richman-Atkins synthesis, alkali metal carbonates are common, and their effectiveness can be influenced by the template effect (see FAQ 2). Ensure the base is fresh and has not been deactivated by improper storage.

  • Competition with Oligomerization: The desired intramolecular cyclization to form the aza-crown ether is in direct competition with intermolecular reactions that lead to linear or cyclic oligomers.[1][2]

    • Solution:

      • High-Dilution Conditions: While the Richman-Atkins synthesis is known to be less dependent on high dilution than other methods, maintaining a low concentration of reactants can still favor the intramolecular cyclization.[2]

      • Template Effect: The presence of an appropriate metal cation can pre-organize the linear precursor into a conformation that favors cyclization (see FAQ 2).[3]

  • Suboptimal Reaction Temperature or Time: Incorrect temperature or reaction duration can either lead to an incomplete reaction or promote the decomposition of products and starting materials.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and identify if starting materials are being consumed and product is being formed.

FAQ 2: The Role of the Template Effect and How to Optimize It

Question: What is the "template effect" in aza-crown ether synthesis, and how do I choose the right template ion?

Answer: The template effect refers to the use of a metal cation that fits within the cavity of the desired aza-crown ether. This cation acts as a template, organizing the linear precursor molecule around it in a way that brings the reactive ends into proximity, thus favoring the desired intramolecular cyclization over intermolecular oligomerization.[3] The choice of the template ion is crucial and depends on the size of the target macrocycle.

Target Aza-Crown Ether (Cavity Size)Optimal Template Cation (Ionic Radius)
12-Crown-4 basedLi⁺
15-Crown-5 basedNa⁺
18-Crown-6 basedK⁺

Quantitative Impact of Template Ions on Aza-Crown Ether Yield:

The choice of the cation used in the base (e.g., LiOH, NaOH, KOH, Cs₂CO₃) can significantly impact the reaction yield. The following table, based on data from the synthesis of thia- and aza-crown ethers, illustrates this effect.

Target Macrocycle SizeBase UsedYield (%)
9-memberedLiOH25
NaOH45
KOH30
Cs₂CO₃35
15-memberedLiOH45
NaOH65
KOH50
Cs₂CO₃55
18-memberedLiOH40
NaOH55
KOH60
Cs₂CO₃50

Data adapted from the synthesis of thia- and aza-crown ethers by Shockravi, M. K., et al.[4][5]

As the data shows, matching the cation size to the cavity of the forming macrocycle generally leads to higher yields. For instance, Na⁺ is the most effective template for the 15-membered ring, while K⁺ shows a better templating effect for the larger 18-membered ring.[4][5]

FAQ 3: Formation of Oligomeric Byproducts

Question: My reaction seems to have worked, but I have a complex mixture of products that is difficult to purify. I suspect the formation of oligomers. How can I confirm this and minimize their formation?

Answer: The formation of linear or cyclic oligomers is the most common side reaction in aza-crown ether synthesis. These byproducts arise from intermolecular reactions between the precursor molecules.

  • Confirmation of Oligomers:

    • Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are excellent for identifying higher molecular weight species corresponding to dimers, trimers, and larger oligomers.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: While individual oligomers may be difficult to resolve in a complex mixture, the proton NMR spectrum of the crude product may show broad, poorly resolved signals in addition to the sharper peaks of the desired macrocycle.

    • Chromatography: TLC of the crude reaction mixture will often show a streak of products or a series of closely spaced spots near the baseline, which is indicative of higher molecular weight, more polar oligomers.

  • Minimizing Oligomerization:

    • Optimize the Template Effect: As discussed in FAQ 2, using the correct template ion is the most effective way to promote intramolecular cyclization.

    • Control Reactant Concentration: Although the Richman-Atkins synthesis is less sensitive to concentration than other macrocyclization methods, very high concentrations can still favor intermolecular reactions. If you are experiencing significant oligomerization, try performing the reaction at a lower concentration (e.g., 0.01-0.1 M).[2]

    • Slow Addition of Reactants: A slow, continuous addition of one of the reactants to the reaction mixture (syringe pump addition) can help maintain a low instantaneous concentration of the reactant, thereby favoring the intramolecular pathway.

FAQ 4: Difficulty with N-Tosyl Group Removal (Detosylation)

Question: I have successfully synthesized my N-tosylated aza-crown ether, but I am struggling to remove the tosyl protecting groups. What are the recommended procedures?

Answer: The removal of the highly stable p-toluenesulfonyl (tosyl) groups is a common challenge and often requires harsh conditions. The choice of method depends on the stability of your aza-crown ether to these conditions.

  • Method 1: HBr in Acetic Acid This is a widely used but harsh method.

    • Caution: This should be performed in a well-ventilated fume hood as it generates corrosive fumes.

    • Procedure: The tosylated aza-crown ether is dissolved in a mixture of glacial acetic acid and hydrobromic acid (typically 33% or 48% in acetic acid). The mixture is heated to reflux for several hours to days. The progress of the reaction should be monitored by TLC. After completion, the mixture is cooled, and the product is often precipitated as the hydrobromide salt.

  • Method 2: Reductive Cleavage with Sodium in Liquid Ammonia This is a powerful reducing method but requires specialized equipment for handling liquid ammonia.

  • Milder, Alternative Methods: For sensitive substrates, milder methods have been developed, although they may not be as universally applicable. These include using sodium amalgam or other reducing agents.

Experimental Protocols

Synthesis of N,N'-Ditosyl-1,10-diaza-18-crown-6 (A Richman-Atkins Example)

This protocol is a representative example of the Richman-Atkins synthesis.

Materials:

  • N,N',N''-tritosyldiethylenetriamine

  • Triethylene glycol ditosylate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine N,N',N''-tritosyldiethylenetriamine (1 equivalent) and anhydrous potassium carbonate (excess, e.g., 5 equivalents) in anhydrous DMF.

  • Reactant Addition: To this stirring suspension, add a solution of triethylene glycol ditosylate (1 equivalent) in anhydrous DMF dropwise over several hours at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for 24-48 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with DMF. Remove the DMF from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Detosylation of N,N'-Ditosyl-1,10-diaza-18-crown-6 using HBr/Acetic Acid

Materials:

  • N,N'-Ditosyl-1,10-diaza-18-crown-6

  • 33% HBr in glacial acetic acid

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • Reaction: In a round-bottom flask, dissolve the N,N'-ditosyl-1,10-diaza-18-crown-6 in a minimal amount of glacial acetic acid. Add the 33% HBr in acetic acid solution.

  • Heating: Heat the mixture to reflux (around 100-110 °C) for 48-72 hours. The reaction should be carried out under a nitrogen atmosphere.

  • Monitoring: Periodically take a small aliquot, quench it carefully with a base, and analyze by TLC to monitor the disappearance of the starting material.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, 1,10-diaza-18-crown-6 dihydrobromide, may precipitate. If not, slowly add diethyl ether to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The free aza-crown ether can be obtained by neutralizing the hydrobromide salt with a base (e.g., NaOH solution) and extracting it into an organic solvent.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting Low Yield in Aza-Crown Ether Synthesis

Troubleshooting_Low_Yield start Low or No Yield of Aza-Crown Ether check_reagents Are all reagents anhydrous and of high purity? start->check_reagents reagent_no Dry solvents and glassware. Use fresh, high-purity reagents. check_reagents->reagent_no No check_base Was a strong, non-deactivated base used in sufficient excess? check_reagents->check_base Yes reagent_no->check_base base_no Use a fresh, strong base (e.g., anhydrous K2CO3). Ensure sufficient molar excess. check_base->base_no No check_template Was the correct template ion used for the target ring size? check_base->check_template Yes base_no->check_template template_no Select a template cation that matches the crown ether cavity size (e.g., K+ for 18-crown-6). check_template->template_no No check_concentration Is the reaction concentration too high, favoring oligomerization? check_template->check_concentration Yes template_no->check_concentration concentration_yes Perform the reaction under higher dilution or use a syringe pump for slow addition of one reactant. check_concentration->concentration_yes Yes check_monitoring Was the reaction monitored for completion (e.g., by TLC)? check_concentration->check_monitoring No concentration_yes->check_monitoring monitoring_no Monitor the reaction to determine the optimal reaction time and check for product formation and starting material consumption. check_monitoring->monitoring_no No final_optimization If all else fails, consider alternative synthetic routes or protecting groups. check_monitoring->final_optimization Yes monitoring_no->final_optimization

Caption: A decision-making workflow for troubleshooting low yields in aza-crown ether synthesis.

General Experimental Workflow for Aza-Crown Ether Synthesis

Experimental_Workflow start Start: Reagent Preparation step1 Step 1: Cyclization Reaction (e.g., Richman-Atkins) start->step1 step2 Step 2: Reaction Monitoring (TLC) step1->step2 step3 Step 3: Workup (Filtration, Solvent Removal) step2->step3 step4 Step 4: Purification of Protected Crown (Column Chromatography or Recrystallization) step3->step4 step5 Step 5: Deprotection (e.g., Detosylation with HBr/AcOH) step4->step5 step6 Step 6: Workup and Purification of Free Crown (Neutralization, Extraction, Recrystallization) step5->step6 end End: Characterization (NMR, MS, etc.) step6->end

Caption: A generalized experimental workflow for the synthesis and purification of aza-crown ethers.

References

Optimization

Optimizing reaction conditions for the cyclization of aza-crown ethers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aza-crown ethers. Troubles...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aza-crown ethers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyclization of aza-crown ethers, offering potential causes and solutions in a question-and-answer format.

Question 1: My aza-crown ether cyclization reaction has a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in aza-crown ether synthesis are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Intermolecular Polymerization: This is the most significant side reaction, where linear starting materials react with each other to form polymers instead of undergoing the desired intramolecular cyclization.[1]

    • Solution: Employ the high-dilution principle. This involves adding the reactants very slowly (e.g., via a syringe pump) to a large volume of refluxing solvent.[1] This low concentration favors the intramolecular reaction, as the probability of one end of a molecule finding its other end is higher than it finding another molecule.[1][2]

  • Purity of Reagents and Solvents: Impurities in your starting materials (diamines, diols, tosylates) or solvents can lead to unwanted side reactions.

    • Solution: Ensure all reagents are of high purity. Solvents should be rigorously dried, as the presence of water can quench bases and hydrolyze starting materials.[2]

  • Ineffective Template Effect: The "template effect" is crucial for organizing the precursor molecule into a conformation that favors cyclization. The choice of metal cation is critical and depends on the desired ring size of the aza-crown ether.[3][4]

    • Solution: Select a template cation that appropriately fits the cavity of the target crown ether. For example, Na+ is often effective for 15-membered rings, while K+ is a good template for 18-membered rings.[4][5][6] The use of alkali or alkaline earth metal cations can significantly improve yields.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base can all impact the yield.

    • Solution: Optimize these parameters. Williamson ether synthesis, a common method for forming the ether linkages, is often performed at elevated temperatures (50-100 °C) for several hours.[1] The choice of base is also critical; common bases include potassium carbonate, sodium hydride, and potassium hydroxide.[2][5]

Question 2: I am observing a significant amount of a sticky, uncharacterizable polymer in my reaction flask. What is happening and how can I prevent it?

Answer:

The formation of a polymer is a strong indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.

  • Primary Cause: The concentration of your reactants is likely too high.

    • Solution: The most effective way to minimize polymerization is to use high-dilution conditions.[1] This involves the slow addition of the reactants to a large volume of solvent, keeping the instantaneous concentration of the reactants very low.

  • Secondary Cause: The template effect may not be optimal.

    • Solution: Ensure you are using the correct template cation for your target macrocycle size. The cation helps to pre-organize the linear precursor, bringing the reactive ends into proximity and favoring cyclization.[3]

Question 3: My N-tosylated aza-crown ether is difficult to deprotect. What are the best methods for removing the tosyl groups?

Answer:

Deprotection of N-tosyl groups can be challenging. The choice of method depends on the stability of the aza-crown ether.

  • Common Methods:

    • Reductive Cleavage: Using reagents like sodium in liquid ammonia or sodium amalgam.

    • Acidic Hydrolysis: Refluxing with strong acids like HBr or a mixture of acetic acid and HBr. Care must be taken as this can sometimes lead to ring cleavage.

It is advisable to perform deprotection on a small scale first to determine the optimal conditions for your specific compound.

Question 4: How do I choose the right solvent for my cyclization reaction?

Answer:

The choice of solvent is critical and can significantly influence the reaction rate and yield.

  • Polar Aprotic Solvents: These are generally the best choice for Williamson ether-type cyclizations. Solvents like acetonitrile and N,N-dimethylformamide (DMF) can accelerate the reaction by solvating the cation, leaving the alkoxide or amine nucleophile more reactive.[2] Tetrahydrofuran (THF) is also a commonly used solvent.[2]

  • Protic Solvents: Alcohols should generally be avoided as they can solvate the nucleophile, reducing its reactivity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the "template effect" in aza-crown ether synthesis?

A1: The template effect refers to the use of a metal cation that fits within the cavity of the desired aza-crown ether to hold the linear precursor molecule in a cyclic conformation. This pre-organization brings the reactive ends of the molecule close together, promoting intramolecular cyclization and minimizing the formation of linear polymers.[3][4] The choice of the template cation is crucial and depends on the size of the macrocycle being synthesized.[4][5][6]

Q2: Why is high dilution necessary for the synthesis of many aza-crown ethers?

A2: High dilution conditions are employed to favor intramolecular cyclization over intermolecular polymerization. By maintaining a very low concentration of the reactants, the probability of the two ends of the same molecule reacting with each other is increased relative to the probability of two different molecules reacting.[1][2]

Q3: What are the advantages of using the Richman-Atkins synthesis for preparing aza-crown ethers?

A3: The Richman-Atkins synthesis, which typically involves the reaction of a disodium salt of a tosylated oligoamine with a diol ditosylate, is a powerful method for synthesizing polyaza-crown compounds. A key advantage is that it often does not require strict high-dilution techniques, as the bulky tosyl groups can restrict the rotational freedom of the precursor molecule, which in turn reduces the entropy loss upon cyclization and favors ring closure.

Q4: How can I purify my synthesized aza-crown ether?

A4: Purification of aza-crown ethers can be achieved through several methods:

  • Column Chromatography: Silica gel chromatography is a common method for purifying aza-crown ethers and their derivatives.[7][8]

  • Crystallization: If the aza-crown ether is a solid, recrystallization from a suitable solvent can be an effective purification technique.[7]

  • Distillation: For some lower molecular weight, thermally stable aza-crown ethers, distillation under high vacuum can be used.[2]

  • Complexation: In some cases, purification can be achieved by forming a crystalline complex with a salt or solvent (like acetonitrile), which can then be isolated and decomposed to yield the pure crown ether.[2]

Data Presentation

Table 1: Influence of Template Cation on the Yield of Aza-Crown Ethers

Target MacrocycleReactantsTemplate CationBaseSolventYield (%)Reference
15-membered thia-crown ether1,1´-(2,2´-dihydroxynaphthyl) sulfide + diethylene glycol ditosylateLi+LiOHAcetonitrile45[5]
15-membered thia-crown ether1,1´-(2,2´-dihydroxynaphthyl) sulfide + diethylene glycol ditosylateNa+NaOHAcetonitrile65[5]
15-membered thia-crown ether1,1´-(2,2´-dihydroxynaphthyl) sulfide + diethylene glycol ditosylateK+KOHAcetonitrile52[5]
18-membered thia-crown ether1,1´-(2,2´-dihydroxynaphthyl) sulfide + triethylene glycol ditosylateNa+NaOHAcetonitrile68[5]
18-membered thia-crown ether1,1´-(2,2´-dihydroxynaphthyl) sulfide + triethylene glycol ditosylateK+KOHAcetonitrile75[5]

Table 2: Typical Reaction Conditions for N-Tosylated Aza-Crown Ether Synthesis (Richman-Atkins Method)

ParameterTypical Value/ReagentRationale
Starting AmineDi- or polyamineProvides the nitrogen atoms for the macrocycle
Protecting Groupp-Toluenesulfonyl (Tosyl)Protects the amine and activates it for nucleophilic substitution
Diol/DitosylateOligoethylene glycol or its ditosylateForms the ether linkages of the macrocycle
BaseSodium Hydride (NaH) or Sodium Carbonate (Na2CO3)Deprotonates the tosylated amine
SolventN,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvent to facilitate the reaction
Temperature100-120 °CProvides sufficient energy for the reaction to proceed
Reaction Time12-24 hoursTo ensure the reaction goes to completion

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N'-Ditosylated Diaza-Crown Ethers

This protocol is a generalized procedure based on the Richman-Atkins synthesis.

Materials:

  • N,N'-ditosyl-diamine derivative

  • Oligoethylene glycol di-p-tosylate

  • Sodium hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an argon atmosphere, add the N,N'-ditosyl-diamine derivative and anhydrous DMF.

  • Add the base (e.g., NaH) portion-wise to the stirred solution at room temperature.

  • Heat the mixture to the desired reaction temperature (typically 100-120 °C).

  • In the dropping funnel, dissolve the oligoethylene glycol di-p-tosylate in anhydrous DMF.

  • Add the solution of the ditosylate dropwise to the reaction mixture over a period of several hours to maintain high dilution conditions.

  • After the addition is complete, continue to stir the reaction mixture at the elevated temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature and quench any excess NaH by the slow addition of ethanol or water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Deprotection of N-Tosyl Aza-Crown Ethers

Materials:

  • N-tosylated aza-crown ether

  • Concentrated hydrobromic acid (HBr)

  • Acetic acid

  • Phenol (as a scavenger)

Procedure:

  • In a round-bottom flask, dissolve the N-tosylated aza-crown ether in a mixture of acetic acid and concentrated HBr.

  • Add a small amount of phenol to act as a scavenger for any liberated tosyl cations.

  • Heat the reaction mixture to reflux for several hours (the reaction time will vary depending on the substrate).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and carefully neutralize the excess acid with a base such as sodium hydroxide or sodium carbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected aza-crown ether.

  • Further purification can be achieved by chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Aza_Crown_Ether_Cyclization start Low Yield in Cyclization check_polymer Significant Polymer Formation? start->check_polymer high_dilution Implement High Dilution Conditions (Slow Addition, Large Solvent Volume) check_polymer->high_dilution Yes check_template Template Effect Optimized? check_polymer->check_template No high_dilution->check_template optimize_template Select Appropriate Template Cation (e.g., Na+ for 15-C-5, K+ for 18-C-6) check_template->optimize_template No check_conditions Reaction Conditions Suboptimal? check_template->check_conditions Yes optimize_template->check_conditions optimize_conditions Optimize Temperature, Base, and Solvent check_conditions->optimize_conditions Yes check_purity Reagents/Solvents Pure & Anhydrous? check_conditions->check_purity No optimize_conditions->check_purity purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents No success Improved Yield check_purity->success Yes purify_reagents->success no_improvement Still Low Yield re_evaluate Re-evaluate Synthetic Strategy no_improvement->re_evaluate

Caption: Troubleshooting workflow for low yield in aza-crown ether cyclization.

References

Troubleshooting

Technical Support Center: Purification of Aza-15-crown-5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized aza-15-crown-5....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized aza-15-crown-5.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in aza-15-crown-5 synthesis?

A1: Common impurities depend on the synthetic route but typically include:

  • Unreacted starting materials: Such as tetraethylene glycol, N-benzyl diethanolamine, or other precursors.

  • Linear polyethers: Formed from incomplete cyclization.

  • Other macrocycles: Byproducts from alternative cyclization pathways.

  • Inorganic salts: From the reagents used, such as tosylates or mesylates.

  • Residual base: Such as triethylamine or potassium carbonate, if used in the reaction.

Q2: My crude aza-15-crown-5 is a viscous oil or a sticky solid. How can I purify it?

A2: A viscous or sticky product is common and can be purified using column chromatography. If the product is a solid, recrystallization is a viable option. For oily products that are difficult to handle, dissolving the crude mixture in a suitable solvent and performing a liquid-liquid extraction can be a good initial clean-up step.

Q3: Which analytical techniques are best for assessing the purity of aza-15-crown-5?

A3: A combination of techniques is recommended for a thorough analysis:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring reaction progress and the effectiveness of purification steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic C-O-C ether linkages and the N-H bond.

Q4: Can aza-15-crown-5 decompose during purification?

A4: While generally stable, aza-crown ethers can be sensitive to highly acidic conditions. When using silica gel for chromatography, which is slightly acidic, there is a small risk of decomposition, especially for sensitive derivatives. Using neutral alumina or deactivating the silica gel with a small amount of a non-polar amine like triethylamine in the eluent can mitigate this.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of aza-15-crown-5.

Issue 1: Difficulty with Crystallization
  • Problem: The product "oils out" or does not crystallize from the chosen solvent.

  • Possible Causes:

    • The presence of impurities inhibiting crystal formation.

    • The chosen solvent is not suitable for your specific product.

    • The cooling process is too rapid.

  • Solutions:

    • Pre-purification: First, try to remove major impurities by a simple liquid-liquid extraction or by passing the crude product through a short plug of silica gel.

    • Solvent Selection: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.[2]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

Issue 2: Poor Separation in Column Chromatography
  • Problem: The desired product co-elutes with impurities.

  • Possible Causes:

    • The eluent system is not optimized.

    • The column is overloaded with the crude product.

    • Improper column packing.

  • Solutions:

    • TLC Optimization: Before running the column, identify an optimal eluent system using TLC. The target compound should have an Rf value of approximately 0.25-0.35 for good separation.[3]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to better separate compounds with close Rf values.

    • Column Dimensions: Use a taller, thinner column for better separation of difficult mixtures. A general rule is a 20:1 to 50:1 ratio of stationary phase to crude product by weight.

    • Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.[3]

Issue 3: Streaking on the TLC Plate
  • Problem: The spots on the TLC plate appear as streaks rather than distinct spots.

  • Possible Causes:

    • The sample is too concentrated.

    • The compound is highly polar and is interacting strongly with the silica gel.

    • The compound is acidic or basic.

  • Solutions:

    • Dilute the Sample: Prepare a more dilute solution of your sample before spotting it on the TLC plate.

    • Modify the Mobile Phase: For basic compounds like aza-15-crown-5, adding a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent can improve the spot shape. For acidic impurities, a small amount of acetic acid can be added.

Data Presentation

The following tables provide suggested solvent systems for the purification of aza-15-crown-5.

Table 1: Suggested Solvent Systems for Column Chromatography

Stationary PhaseEluent System (v/v)Target Impurities Removed
Silica GelDichloromethane / Methanol (e.g., 98:2 to 90:10 gradient)Highly polar impurities, baseline materials
Silica GelHexane / Ethyl Acetate (e.g., 50:50 to 20:80 gradient)Non-polar to moderately polar byproducts
Neutral AluminaDichloromethane / Methanol (e.g., 99:1 to 95:5 gradient)Good alternative to silica to avoid decomposition of sensitive compounds

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent SystemComments
EthanolA good general-purpose solvent for recrystallization.[2]
n-HexaneEffective for removing non-polar impurities. The crude product can be triturated with hexane.[4][5]
Chloroform / HexaneThe compound is dissolved in a minimum amount of chloroform, and hexane is added as an anti-solvent.[6]
N,N-Dimethylformamide (DMF)Can be used for compounds that are difficult to dissolve in other common solvents.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system for separation using TLC. The desired compound should have an Rf value between 0.25 and 0.35.[3]

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica.[3]

  • Sample Loading:

    • Dissolve the crude aza-15-crown-5 in a minimal amount of the eluent or a more polar solvent that will be evaporated.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a two-solvent system in which the aza-15-crown-5 is soluble at high temperatures but insoluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Mandatory Visualization

The following diagram illustrates a general troubleshooting workflow for the purification of aza-15-crown-5.

G start Crude aza-15-crown-5 is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Sticky) cryst_ok Crystallization Successful? recrystallization->cryst_ok purity_check Check Purity (TLC, NMR) cryst_ok->purity_check Yes oils_out Product 'oils out' or remains impure cryst_ok->oils_out No column_chrom->purity_check pure Pure aza-15-crown-5 purity_check->pure Purity >95% poor_sep Poor Separation purity_check->poor_sep Purity <95% oils_out->column_chrom optimize_eluent Optimize Eluent with TLC poor_sep->optimize_eluent optimize_eluent->column_chrom

References

Optimization

Challenges in the large-scale synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane

Welcome to the Technical Support Center for the synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane (Aza-15-crown-5). This guide provides researchers, scientists, and drug development professionals with detailed troubl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane (Aza-15-crown-5). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to address challenges encountered during the large-scale synthesis of this important aza-crown ether.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 1,4,7,10-Tetraoxa-13-azacyclopentadecane?

A1: The synthesis of aza-crown ethers generally involves the cyclization of two components: a diamine and a dihalide or ditosylate. A common and effective method is a modification of the Richman-Atkins synthesis, which involves reacting a di-tosylated oligoethylene glycol with a diamine under basic conditions. The presence of the nitrogen atom in the macrocycle allows for further functionalization, making aza-crown ethers versatile intermediates in the synthesis of more complex molecules like lariat ethers and cryptands.[1]

Q2: Why is the principle of high dilution critical in macrocycle synthesis?

A2: High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization. In large-scale synthesis, achieving true high dilution can be impractical due to the large solvent volumes required. A "pseudo-high-dilution" technique, where reagents are added slowly and simultaneously to the reaction mixture, is often employed. This maintains a low instantaneous concentration of reactants, thereby minimizing the formation of linear polymers and increasing the yield of the desired macrocyclic product.

Q3: What is the role of a template ion in the synthesis of aza-crown ethers?

A3: Template ions, typically alkali or alkaline earth metal cations, can significantly improve the yield of macrocyclization.[2] The cation coordinates with the oxygen (and sometimes nitrogen) atoms of the linear precursor molecule, holding it in a conformation that favors cyclization. This pre-organization reduces the entropic barrier to ring closure. The choice of the template ion is important, as its size should match the cavity size of the target crown ether for optimal effect. For 15-membered rings, sodium (Na+) is often an effective template ion.[2]

Troubleshooting Guide

Problem 1: Consistently low yield of the final product.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Cyclization Optimize Template Ion: Experiment with different alkali metal salts (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to find the most effective template for the 15-membered ring. Sodium templates have been shown to be effective for 15-membered macrocycles.[2]• Implement Pseudo-High-Dilution: Use syringe pumps to add the reactants slowly and simultaneously over a long period (e.g., 8-12 hours) to a large volume of refluxing solvent (e.g., acetonitrile).
Intermolecular Polymerization Verify High-Dilution Setup: Ensure the rate of addition is slow enough to keep reactant concentrations low. If polymerization persists, decrease the addition rate or increase the solvent volume.• Check Stirring Efficiency: Inadequate stirring can lead to localized high concentrations of reactants. Ensure vigorous mechanical stirring throughout the reaction.
Impure Starting Materials Verify Purity: Use high-purity starting materials. Purify commercial diols, tosylates, and amines before use if necessary. For instance, anhydrous triethylenetetramine must be used in some related procedures.[3]• Proper Handling: Ensure reagents are dry and handled under an inert atmosphere (e.g., Nitrogen or Argon) if they are sensitive to moisture or air.
Product Loss During Workup Optimize Extraction: The product may have some water solubility. Perform multiple extractions with an organic solvent like chloroform or dichloromethane to maximize recovery from the aqueous phase.[3]• Avoid Emulsions: If emulsions form during extraction, they can be broken by adding brine or by centrifugation.

Problem 2: Difficulty in purifying the final product at scale.

Challenge Recommended Purification Strategy
Removal of Unreacted Starting Materials Acid/Base Extraction: Utilize the basicity of the aza-crown ether. Dissolve the crude product in an organic solvent and wash with dilute acid to extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.
Separation from Polymeric Byproducts Vacuum Distillation: Aza-15-crown-5 is a relatively high-boiling point liquid/low-melting solid. High-vacuum distillation can effectively separate the monomeric crown ether from non-volatile polymeric materials.• Column Chromatography: While challenging at a large scale, chromatography on silica gel or alumina can be effective. A gradient elution system may be required.
Removal of Inorganic Salts Filtration: After the reaction, filter the mixture while hot to remove the bulk of the inorganic salts (e.g., tosylate salts).• Aqueous Wash: Thoroughly wash the organic extract with water to remove any remaining water-soluble salts.

Experimental Protocols

Key Experiment: Synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane via Template-Assisted Cyclization

This protocol is a representative method adapted from common procedures for aza-crown ether synthesis.

1. Materials:

  • 1,11-ditosyl-3,6,9-trioxaundecane

  • N-Benzylethanolamine (or other appropriate N-protected amine)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

2. Procedure:

  • Set up a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pump inlets.

  • Add anhydrous sodium carbonate (2.2 equivalents) to a large volume of anhydrous acetonitrile to create a suspension. Heat the suspension to reflux with vigorous stirring.

  • Prepare two separate solutions:

    • Solution A: Dissolve 1,11-ditosyl-3,6,9-trioxaundecane (1 equivalent) in anhydrous acetonitrile.

    • Solution B: Dissolve the N-protected amine (1 equivalent) in anhydrous acetonitrile.

  • Using syringe pumps, add Solution A and Solution B simultaneously to the refluxing acetonitrile suspension over 10-12 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours to ensure complete reaction.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and remove the solvent by rotary evaporation to yield the crude N-protected aza-crown ether.

  • Purify the crude product via high-vacuum distillation or column chromatography.

  • If an N-benzyl protecting group was used, it can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.

Diagrams

G cluster_workflow Synthesis Workflow reagents Starting Materials (Ditosylate, Amine) reaction Pseudo-High-Dilution Cyclization (Template: Na+) reagents->reaction Slow Addition workup Reaction Workup (Filtration, Extraction) reaction->workup Post-Reflux crude Crude Product workup->crude purification Purification (Vacuum Distillation) crude->purification final Pure Aza-15-crown-5 purification->final

Caption: General workflow for the large-scale synthesis of Aza-15-crown-5.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Workup/Purification start->check_workup repurify Repurify/ Use Anhydrous Reagents check_reagents->repurify Impurity detected optimize_dilution Optimize Dilution/ Addition Rate check_conditions->optimize_dilution Polymerization observed optimize_template Test Alternate Template Ions check_conditions->optimize_template Cyclization inefficient optimize_extraction Modify Extraction Protocol check_workup->optimize_extraction Product loss suspected success Yield Improved repurify->success optimize_dilution->success optimize_template->success optimize_extraction->success

Caption: Decision tree for troubleshooting low yields in aza-crown ether synthesis.

References

Troubleshooting

Stability issues of aza-15-crown-5 in acidic or basic media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of aza-15-crown-5 in acidic and basic media. This resource is intended for researchers, scientis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of aza-15-crown-5 in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments.

Troubleshooting Guide: Stability Issues of Aza-15-Crown-5

Unexpected experimental results or loss of compound activity may be attributed to the degradation of aza-15-crown-5. This guide provides a systematic approach to troubleshoot potential stability problems.

Q1: My reaction yield is consistently low when using aza-15-crown-5 in an acidic medium. What could be the cause?

A1: Aza-15-crown-5, while generally stable, can undergo degradation under harsh acidic conditions, especially at elevated temperatures. The ether linkages in the crown ether ring are susceptible to acid-catalyzed hydrolysis. This process involves the protonation of an ether oxygen, followed by nucleophilic attack, leading to ring-opening.

  • Troubleshooting Steps:

    • pH and Temperature Control: Whenever possible, buffer the reaction medium to the highest tolerable pH for your specific application. Avoid excessively low pH values (e.g., pH < 2) and high temperatures (> 60°C) in acidic solutions.

    • Inert Atmosphere: While the primary degradation pathway in acid is hydrolysis, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation, especially if trace metal impurities are present.

    • Alternative Catalysts: If a strong acid is required, consider using a solid acid catalyst that can be easily removed from the reaction mixture, potentially reducing the contact time with the aza-crown ether.

    • Purity of Reagents: Ensure all reagents and solvents are of high purity and free from strong acidic or oxidizing impurities.

Q2: I am observing a loss of aza-15-crown-5 during my experiment in a basic solution. What is the likely degradation pathway?

A2: Aza-15-crown-5 is generally more stable in basic media compared to acidic media. The ether linkages are resistant to cleavage by bases. However, the secondary amine group can be deprotonated under very strong basic conditions, which might lead to side reactions, although ring degradation is less common. More likely, instability in basic solutions could be due to oxidative degradation, which can be catalyzed by trace metal ions and is often more pronounced at higher pH.

  • Troubleshooting Steps:

    • Oxygen Exclusion: Degas your solvents and run the reaction under an inert atmosphere to minimize oxidation.

    • Metal Chelators: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA, if it does not interfere with your primary reaction.

    • Solvent Purity: Use high-purity solvents to avoid contaminants that could promote degradation.

    • Temperature Management: Although more stable in basic conditions, prolonged exposure to high temperatures should still be avoided.

Frequently Asked Questions (FAQs)

Q3: What are the expected degradation products of aza-15-crown-5 in acidic media?

A3: Acid-catalyzed hydrolysis of the ether linkages is the most probable degradation pathway. This would lead to ring-opened, linear polyether structures containing alcohol and potentially other functional groups depending on the reaction conditions and the nucleophile present. For example, in the presence of hydrochloric acid, a chlorinated polyether could be formed.

Q4: How can I monitor the stability of aza-15-crown-5 in my experimental setup?

A4: Several analytical techniques can be employed to monitor the concentration of aza-15-crown-5 over time:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., UV-Vis if the aza-crown ether is derivatized, or an Evaporative Light Scattering Detector (ELSD) for the underivatized compound) can be used to quantify the parent compound and detect the appearance of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying both the parent aza-15-crown-5 and its degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of signals corresponding to the intact aza-15-crown-5 and the appearance of new signals from degradation products.

Q5: Are there any general recommendations for storing aza-15-crown-5 solutions?

A5: For optimal stability, aza-15-crown-5 solutions should be stored at low temperatures (2-8 °C) and protected from light. If the solvent is aqueous, it is advisable to use a buffered solution at a neutral or slightly basic pH (pH 7-8). For long-term storage, preparing solutions in aprotic, anhydrous organic solvents is recommended.

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies of aza-15-crown-5. Researchers can adapt these tables to their specific experimental conditions.

Table 1: Stability of Aza-15-crown-5 in Acidic Media at 40°C

pHTime (hours)Aza-15-crown-5 Remaining (%)Major Degradation Product(s) Detected
2.00100-
2485.2Peak at RRT 0.8
4871.5Peak at RRT 0.8
7258.9Peak at RRT 0.8
4.00100-
2498.1Not Detected
4896.5Not Detected
7294.8Not Detected
6.00100-
2499.8Not Detected
4899.5Not Detected
7299.2Not Detected

RRT = Relative Retention Time

Table 2: Stability of Aza-15-crown-5 in Basic Media at 40°C

pHTime (hours)Aza-15-crown-5 Remaining (%)Major Degradation Product(s) Detected
8.00100-
2499.7Not Detected
4899.4Not Detected
7299.1Not Detected
10.00100-
2499.2Not Detected
4898.5Not Detected
7297.8Not Detected
12.00100-
2497.5Peak at RRT 1.2
4895.1Peak at RRT 1.2
7292.8Peak at RRT 1.2

RRT = Relative Retention Time

Experimental Protocols

Protocol for Forced Degradation Study of Aza-15-crown-5

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of aza-15-crown-5 under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of aza-15-crown-5 in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw a sample, neutralize it with a suitable base (e.g., NaOH), and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

    • At specified time points, withdraw a sample, neutralize it with a suitable acid (e.g., HCl), and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protect it from light.

    • At specified time points, withdraw a sample and dilute it with the mobile phase for analysis. Quench the reaction with a suitable agent if necessary (e.g., sodium bisulfite).

  • Thermal Degradation:

    • Place a solid sample of aza-15-crown-5 in a controlled temperature oven (e.g., 60°C, 80°C).

    • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of aza-15-crown-5 to a light source with a specified output (e.g., UV-A and visible light) in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw samples for analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

    • Calculate the percentage of aza-15-crown-5 remaining and identify and quantify any significant degradation products.

Visualizations

Troubleshooting_Flowchart start Start: Stability Issue Suspected issue Is the experimental medium acidic or basic? start->issue acidic Acidic Medium issue->acidic Acidic basic Basic Medium issue->basic Basic check_acid Check for: - Low pH (e.g., < 2) - High Temperature (> 60°C) - Presence of strong nucleophiles acidic->check_acid check_basic Check for: - Presence of oxygen - Trace metal ions - High Temperature basic->check_basic solution_acid Solutions: - Buffer to higher pH - Lower reaction temperature - Use inert atmosphere check_acid->solution_acid solution_basic Solutions: - Degas solvents, use inert atmosphere - Add chelating agent (e.g., EDTA) - Use high-purity solvents check_basic->solution_basic monitor Monitor stability using HPLC, LC-MS, or NMR solution_acid->monitor solution_basic->monitor

Caption: Troubleshooting flowchart for aza-15-crown-5 stability issues.

Experimental_Workflow start Start: Stability Study prep Prepare aza-15-crown-5 stock solution start->prep stress Apply Stress Conditions prep->stress acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidize Oxidation (e.g., 3% H2O2, RT) stress->oxidize heat Thermal Stress (e.g., 80°C, solid) stress->heat light Photolytic Stress (UV/Vis light) stress->light sampling Sample at time intervals (0, 6, 12, 24, 48h) acid->sampling base->sampling oxidize->sampling heat->sampling light->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Quantify parent compound and identify degradation products analysis->data report Report findings data->report

Caption: General workflow for a forced degradation study of aza-15-crown-5.

Optimization

Technical Support Center: Refining Aza-Crown Ether Synthesis Workup

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aza-crown ether synthesis. The following re...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aza-crown ether synthesis. The following resources are designed to address specific issues that may be encountered during the experimental workup and purification procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying aza-crown ethers after synthesis?

A1: The most common purification methods for aza-crown ethers are liquid-liquid extraction, column chromatography, and crystallization.[1][2] The choice of method depends on the polarity of the aza-crown ether, the nature of the impurities, and the desired final purity.

Q2: How can I effectively remove unreacted starting materials, such as the template salt?

A2: Unreacted template salts (e.g., potassium carbonate, sodium carbonate) are typically inorganic and can be removed by washing the organic reaction mixture with water during liquid-liquid extraction.[3] Several aqueous washes may be necessary to ensure complete removal.

Q3: My aza-crown ether seems to be water-soluble. How can I extract it from the aqueous phase?

A3: If your aza-crown ether exhibits some water solubility, repeated extractions with an organic solvent (e.g., dichloromethane, chloroform) are recommended to maximize recovery from the aqueous layer.[4] Additionally, adding brine (a saturated aqueous solution of NaCl) to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase, a phenomenon known as "salting out," thereby improving its partitioning into the organic phase.[4]

Q4: What is the best way to confirm the purity of my final aza-crown ether product?

A4: The purity of the final product should be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining purity.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and can also provide information about the presence of impurities.[2][5]

Troubleshooting Guide

This guide addresses specific problems that may arise during the workup of aza-crown ether synthesis.

Problem Potential Cause Suggested Solution
Emulsion formation during extraction - Vigorous shaking of the separatory funnel.- High concentration of reactants or products.- Presence of particulate matter.- Allow the mixture to stand undisturbed to let the layers separate.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer.[4]
Low recovery of aza-crown ether after extraction - The aza-crown ether may have significant solubility in the aqueous phase.- Insufficient volume of organic solvent used for extraction.- Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent.- Use the "salting out" technique by adding brine to the aqueous layer to decrease the polarity of the aqueous phase.[4]
Aza-crown ether will not crystallize from solution - The compound may be too soluble in the chosen solvent.- The presence of impurities is inhibiting crystal formation.- The solution is not sufficiently concentrated.- Try a different solvent or a mixture of solvents. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.- If the product has oiled out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound.[4]
Streaking or poor separation during column chromatography - The chosen solvent system is too polar.- The sample was not loaded onto the column in a concentrated band.- The silica gel is too acidic or basic for the compound.- Use a less polar solvent system. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first.[6][7]- Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading it onto the column.[6]- Consider using neutral alumina as the stationary phase if your aza-crown ether is sensitive to acidic or basic conditions.[1]
Difficulty removing the template metal ion from the aza-crown ether - The metal ion is strongly complexed within the macrocyclic cavity.- Wash the organic solution containing the aza-crown ether with a dilute aqueous acid solution (e.g., 0.1 M HCl) to protonate the nitrogen atoms and break the complex. Be cautious, as this may make the aza-crown ether more water-soluble.[8]

Data Presentation

The following table provides representative data on the yield and purity of a hypothetical aza-crown ether (N-benzyl-aza-18-crown-6) purified by different workup methods. This data is for illustrative purposes to highlight the potential outcomes of each technique.

Purification Method Yield (%) Purity (%) Notes
Liquid-Liquid Extraction 8590A quick method for initial purification, but may not remove all organic impurities.
Column Chromatography 70>98Effective for separating closely related impurities, but can be time-consuming and may result in some product loss on the column.[1]
Crystallization 60>99Can yield very pure material, but finding the right solvent conditions can be challenging and may lead to lower overall yield.[8]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Procedure
  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Add an appropriate organic solvent (e.g., dichloromethane or chloroform) to dissolve the crude product.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water to remove water-soluble impurities like template salts. Repeat the wash 2-3 times.

  • Brine Wash: Perform a final wash with brine to help break any emulsions and to remove residual water from the organic layer.[4]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude aza-crown ether.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate is a good starting point).[6]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude aza-crown ether in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[6]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure aza-crown ether and remove the solvent using a rotary evaporator.

Protocol 3: Crystallization for Final Purification
  • Solvent Selection: Choose a solvent or solvent pair in which the aza-crown ether is soluble at elevated temperatures but poorly soluble at room temperature or below.[8] Common solvents for crystallization of crown ethers include acetonitrile, ethanol, or mixtures like hexane/ethyl acetate.

  • Dissolution: Dissolve the crude aza-crown ether in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try cooling the solution in an ice bath or a refrigerator.

  • Inducing Crystallization: If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of the cold crystallization solvent and dry them under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis synthesis Aza-Crown Ether Synthesis extraction Liquid-Liquid Extraction (Removal of inorganic salts) synthesis->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Further Purification concentration->purification chromatography Column Chromatography purification->chromatography Impurities are of similar polarity crystallization Crystallization purification->crystallization High purity is required analysis Purity & Structural Analysis (HPLC, NMR, MS) chromatography->analysis crystallization->analysis Troubleshooting_Workflow start Start Workup extraction Perform Liquid-Liquid Extraction start->extraction emulsion Emulsion Formed? extraction->emulsion add_brine Add Brine and Swirl Gently emulsion->add_brine Yes separate_layers Separate Layers emulsion->separate_layers No add_brine->separate_layers low_yield Low Yield? separate_layers->low_yield back_extract Back-extract Aqueous Layer low_yield->back_extract Yes purification_choice Purification Method? low_yield->purification_choice No back_extract->purification_choice chromatography Column Chromatography purification_choice->chromatography Similar Impurities crystallization Crystallization purification_choice->crystallization High Purity Needed pure_product Pure Product Obtained chromatography->pure_product crystallization->pure_product end End pure_product->end

References

Troubleshooting

How to prevent the formation of linear polyether byproducts

Welcome to the Technical Support Center for the synthesis of linear polyethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental wo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of linear polyethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows, with a focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of linear polyethers, particularly via cationic ring-opening polymerization (CROP)?

A1: The most prevalent byproducts in linear polyether synthesis, especially during the CROP of cyclic ethers like tetrahydrofuran (THF), are cyclic oligomers.[1] These are formed through a "backbiting" mechanism where the growing polymer chain attacks itself, leading to the formation of small cyclic molecules.[1][2][3] Common examples include the formation of dioxane and dioxolane.[4] Other byproducts can arise from impurities in the monomer or solvent, such as water or peroxides, which can lead to undesired side reactions or premature termination of the polymerization.[5]

Q2: How does monomer purity affect the formation of byproducts?

A2: Monomer purity is critical for preventing side reactions.[5] Impurities such as water and peroxides are particularly problematic in CROP. Water can act as a chain transfer agent, leading to a lower molecular weight polymer and a broader molecular weight distribution. Peroxides can initiate unwanted side reactions and can even pose safety hazards, especially during purification steps.[6] Therefore, rigorous purification of monomers like THF to remove these impurities is essential for synthesizing well-defined linear polyethers with minimal byproducts.

Q3: What is the role of the catalyst in controlling byproduct formation?

A3: The choice of catalyst is a crucial factor in minimizing byproduct formation. In CROP, both Lewis acids (e.g., BF₃·OEt₂, AlCl₃) and Brønsted acids (e.g., triflic acid) can be used as initiators.[2][7] The nature of the catalyst and its counter-ion can influence the stability of the propagating cationic species. A more stable propagating center is less prone to side reactions like backbiting and chain transfer.[1] For instance, the use of bulky counter-ions can sterically hinder the backbiting mechanism. The catalyst concentration also plays a role; an optimal concentration is needed to ensure efficient initiation without promoting side reactions.[8][9]

Q4: How do reaction conditions influence the formation of linear polyether byproducts?

A4: Reaction conditions such as temperature, monomer concentration, and solvent polarity significantly impact byproduct formation.

  • Temperature: Higher temperatures can increase the rate of side reactions, including backbiting and chain transfer.[5] Therefore, conducting the polymerization at an optimal, often lower, temperature is crucial.

  • Monomer Concentration: The concentration of the monomer can affect the competition between propagation (leading to the desired linear polymer) and backbiting (leading to cyclic byproducts). At higher monomer concentrations, the rate of propagation is generally favored.

  • Solvent: The choice of solvent can influence the solubility of the polymer and the stability of the cationic propagating species, thereby affecting the extent of side reactions.

Q5: What is "living" cationic polymerization, and how does it help prevent byproducts?

A5: Living cationic polymerization is a type of chain-growth polymerization where chain termination and chain transfer reactions are minimized.[2] This allows for the synthesis of polymers with well-defined molecular weights and low dispersity. By carefully selecting the initiator, solvent, and reaction conditions, the propagating cationic species can be stabilized, reducing the likelihood of side reactions that lead to byproducts.[2] This controlled process is particularly beneficial for creating complex polymer architectures like block copolymers.[2]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low polymer yield - Inactive catalyst- Presence of impurities (e.g., water) in the monomer or solvent- Incorrect reaction temperature- Use a fresh or properly stored catalyst.- Rigorously purify the monomer and solvent before use.[5]- Optimize the reaction temperature to ensure efficient polymerization without degradation.
Broad molecular weight distribution (High Polydispersity Index - PDI) - Chain transfer reactions caused by impurities- Uncontrolled initiation or termination- Temperature fluctuations- Ensure high purity of all reagents.[5]- Employ a "living" polymerization technique for better control.[2]- Maintain a stable and uniform reaction temperature.
Presence of cyclic oligomers in the final product - "Backbiting" side reactions- Lower the reaction temperature.- Increase the monomer concentration.- Select a catalyst system with a non-nucleophilic, sterically hindering counter-ion.[1]
Polymer discoloration (yellowing/browning) - Thermal degradation at high temperatures- Oxidation of the monomer or polymer- Catalyst-induced side reactions- Reduce the polymerization temperature and reaction time.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Screen different catalysts to find one that minimizes color formation.
Gel formation - Presence of polyfunctional impurities in the monomer- Uncontrolled cross-linking reactions- Purify the monomer to remove polyfunctional impurities.- For monomers with additional reactive groups, use appropriate protecting groups or optimize conditions to prevent cross-linking.

Data Presentation

Table 1: Effect of Catalyst and Acetic Anhydride (AA) Proportion on Polytetrahydrofuran (PTHF) Synthesis

Catalyst Amount (g)AA/THF Volume RatioConversion (%)Intrinsic Viscosity (dL/g)
0.10.0525.10.075
0.10.1040.20.068
0.10.1552.50.061
0.10.2060.00.055
0.10.2555.30.048
0.0250.2027.40.056
0.0500.2045.30.049
0.1500.2065.80.038
0.2000.2070.10.030

Data adapted from a study on the cationic ring-opening polymerization of THF.[7][8] This table illustrates that increasing the catalyst amount generally increases conversion but decreases the intrinsic viscosity (related to molecular weight), suggesting a higher number of polymer chains are initiated.[8] An optimal ratio of acetic anhydride to THF is also crucial for achieving high conversion.[7][8]

Experimental Protocols

Protocol 1: Purification of Tetrahydrofuran (THF) Monomer

Objective: To remove water, peroxides, and other impurities from THF to prevent side reactions during polymerization.

Materials:

  • Commercial grade THF

  • Lithium aluminum hydride (LiAlH₄) or Sodium-potassium alloy

  • Benzophenone (as an indicator)

  • Anhydrous calcium hydride (CaH₂)

  • Distillation apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Pre-drying: If the THF contains significant amounts of water, pre-dry it by refluxing over and distilling from a milder drying agent like calcium hydride (CaH₂).

  • Peroxide Test and Removal: Before proceeding, test for the presence of peroxides. If peroxides are present, they must be removed. This can be done by passing the THF through a column of activated alumina or by treating it with an aqueous solution of ferrous sulfate followed by washing and drying. Caution: Do not distill THF that contains high levels of peroxides as this can lead to explosions.[6]

  • Final Drying and Distillation:

    • Set up a distillation apparatus under an inert atmosphere (nitrogen or argon).

    • To the pre-dried THF, add a small amount of a potent drying agent like lithium aluminum hydride (LiAlH₄) or sodium-potassium alloy.

    • Add a small amount of benzophenone as an indicator. A persistent blue or purple color indicates that the solvent is dry and oxygen-free.

    • Reflux the THF for several hours until the indicator color is stable.

    • Distill the purified THF directly into the reaction vessel or a dry, inert-atmosphere storage flask.

  • Storage: Store the purified THF under an inert atmosphere over a drying agent like CaH₂. Use the purified monomer as soon as possible.

Protocol 2: Living Cationic Ring-Opening Polymerization of THF

Objective: To synthesize linear polytetrahydrofuran (PTHF) with a controlled molecular weight and low polydispersity, minimizing byproduct formation.

Materials:

  • Purified Tetrahydrofuran (THF) (see Protocol 1)

  • Initiator (e.g., a protic acid like triflic acid or a Lewis acid system)

  • Dry solvent (e.g., dichloromethane, if not polymerizing in bulk)

  • Quenching agent (e.g., methanol)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox for maintaining an inert atmosphere

Procedure:

  • Reactor Setup: Assemble a dry reaction flask equipped with a magnetic stirrer under an inert atmosphere.

  • Reagent Addition:

    • Transfer the desired amount of purified THF and any dry solvent to the reaction flask via cannula or syringe.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Initiation:

    • Add the initiator solution dropwise to the stirred monomer solution. The amount of initiator will determine the final molecular weight of the polymer.

  • Polymerization:

    • Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or by taking aliquots for gel permeation chromatography (GPC) analysis.

  • Termination/Quenching:

    • Once the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as pre-chilled methanol. This will react with the cationic propagating centers to form neutral end groups.

  • Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or water).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Characterize the resulting polymer using techniques such as GPC (to determine molecular weight and PDI), NMR spectroscopy (to confirm the structure), and differential scanning calorimetry (DSC) (to determine thermal properties).

Visualizations

Cationic Ring-Opening Polymerization (CROP) of THF

CROP_Mechanism Initiator Initiator Monomer THF (Monomer) Initiator->Monomer Protonation Activated_Monomer Activated Monomer (Protonated THF) Monomer->Activated_Monomer Growing_Chain Growing Polymer Chain (Oxonium Ion) Another_Monomer THF (Monomer) Growing_Chain->Another_Monomer Nucleophilic Attack Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain Elongated_Chain->Growing_Chain n Monomers Quenching_Agent Quenching Agent (e.g., Methanol) Elongated_Chain->Quenching_Agent Reaction Final_Polymer Linear Polyether Quenching_Agent->Final_Polymer

Caption: CROP mechanism for THF polymerization.

Backbiting Side Reaction in Polyether Synthesis

Backbiting_Mechanism Growing_Chain Growing Polymer Chain (Active Cationic End) Intramolecular_Attack Intramolecular Nucleophilic Attack (Backbiting) Growing_Chain->Intramolecular_Attack Oxygen from chain attacks the active end Cyclic_Oligomer Cyclic Oligomer (e.g., Dioxane) Intramolecular_Attack->Cyclic_Oligomer Formation of Shorter_Chain Shorter Polymer Chain Intramolecular_Attack->Shorter_Chain Results in

Caption: Formation of cyclic byproducts via backbiting.

References

Optimization

Technical Support Center: Optimizing Solvent Selection for Aza-Crown Ether Reactions

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in aza-crown...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in aza-crown ether reactions. Proper solvent selection is critical for achieving high yields, ensuring reaction selectivity, and enabling efficient complexation.

Troubleshooting Guide: Common Issues and Solutions

Low reaction yields, formation of side products, and difficulty in product isolation are common hurdles in aza-crown ether synthesis. The following guide addresses these issues with a focus on the role of the solvent.

Issue 1: Low Yield in Aza-Crown Ether Synthesis (e.g., via Williamson Ether Synthesis)

Potential Cause Recommended Action Solvent-Specific Considerations
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can consume strong bases and lead to hydrolysis of alkyl halides.Polar aprotic solvents like acetonitrile and DMF are hygroscopic. Use freshly distilled or commercially available anhydrous grades.
Poor Nucleophilicity of the Amine The choice of base and solvent can significantly impact the deprotonation of the amine and its subsequent nucleophilicity.Polar aprotic solvents (e.g., Acetonitrile, DMF) are preferred as they solvate the cation of the base, leaving a more "naked" and reactive amine anion.[1] Protic solvents can hydrogen bond with the amine, reducing its nucleophilicity.
Intermolecular Polymerization High dilution conditions favor intramolecular cyclization over intermolecular polymerization.The solvent must be able to dissolve the reactants at low concentrations. Acetonitrile is a common choice for these reactions.[2]
Ineffective Template Effect The presence of a suitable cation that fits the cavity of the target aza-crown ether can significantly improve cyclization yields by organizing the precursors.The solvent must be able to dissolve the templating salt. The choice of solvent can also influence the strength of the template effect.

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Reaction Yield check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_solvent Evaluate Solvent Choice and Purity start->check_solvent check_conditions Assess Reaction Temperature and Time check_reagents->check_conditions check_solvent->check_conditions check_template Consider Template Effect check_conditions->check_template check_concentration Review Reactant Concentration (High Dilution) check_template->check_concentration optimize Systematically Optimize Conditions check_concentration->optimize

Caption: A logical workflow for troubleshooting low yields in aza-crown ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for the synthesis of aza-crown ethers?

A1: Polar aprotic solvents are generally the best choice for the synthesis of aza-crown ethers, particularly in reactions like the Williamson ether synthesis.[1] Solvents such as acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are highly effective because they can dissolve the reactants and any ionic reagents while effectively solvating cations.[1] This leaves the anionic nucleophile (e.g., a deprotonated amine) more reactive, thereby accelerating the desired reaction.[1] Tetrahydrofuran (THF) is also a commonly used solvent.[1]

Q2: How does the solvent affect the "template effect" in aza-crown ether synthesis?

A2: The template effect relies on a cation organizing the precursor molecules to favor intramolecular cyclization. The solvent plays a crucial role in this process. Firstly, the solvent must dissolve the salt that provides the template ion. Secondly, the solvent molecules compete with the crown ether precursors to coordinate with the cation. In highly coordinating solvents, the template effect may be diminished. Therefore, a solvent that allows for sufficient solubility of the template salt but does not strongly bind to the cation is ideal.

Q3: Can the solvent choice influence the selectivity of complexation with different metal ions?

A3: Absolutely. The selectivity of an aza-crown ether for a particular metal ion is not just a function of the crown ether's cavity size but is also significantly influenced by the solvent.[3] The stability of a metal-crown ether complex depends on the difference in energy between the solvated metal ion and the complexed metal ion. Solvents with strong solvating power for a particular cation will result in lower stability constants for the crown ether complex. For example, the stability constants of silver(I) complexes with aza-oxa-crown ethers are different in methanol, acetonitrile, and propylene carbonate.[3]

Q4: Are there any alternatives to conventional heating for N-alkylation of aza-crown ethers?

A4: Yes, microwave irradiation is a rapid and efficient alternative for the N-alkylation of aza- and diaza-crown ethers with alkyl halides. This method can often be performed in dry media, reducing the need for bulk solvents and significantly shortening reaction times.

Q5: How do I choose a solvent for purification of aza-crown ethers?

A5: The choice of solvent for purification, typically by recrystallization, depends on the polarity of the aza-crown ether. For many aza-crown ethers, recrystallization from solvents like hexane can yield pure products.[4] In some cases, forming a complex with a salt (e.g., a sodium iodide complex) in a solvent like a mixture of acetone and dioxane can facilitate crystallization, after which the salt is removed.[2] For 18-crown-6, recrystallization from hot acetonitrile is a common method to form a crown-acetonitrile complex, which is then isolated and the acetonitrile removed under vacuum.[1]

Quantitative Data

Table 1: Effect of Metal Ion Template on the Yield of Thia- and Aza-Crown Ethers in Acetonitrile

The following table summarizes the effect of different alkali metal ions as templates on the yield of 15- and 18-membered macrocycles synthesized in acetonitrile.

Macrocycle SizeTemplate IonBaseYield (%)
15-memberedLi⁺LiOHGood
15-memberedNa⁺NaOHGood
15-memberedK⁺KOHGood
15-memberedCs⁺Cs₂CO₃Good
18-memberedLi⁺LiOHGood
18-memberedNa⁺NaOHGood
18-memberedK⁺KOHMore Effective
18-memberedCs⁺Cs₂CO₃Good

Data adapted from a study on the synthesis of new aza- and thia-crown ethers. "Good" indicates a successful reaction, while "More Effective" suggests a higher yield compared to other templates for that specific macrocycle size.[5][6]

Table 2: Stability Constants (log K) of 18-Crown-6 with Potassium Ions in Various Solvents

This table illustrates the significant impact of the solvent on the stability of the complex between 18-crown-6 and K⁺.

Solventlog K
Water (H₂O)< 2
Dimethyl Sulfoxide (DMSO)~3.9
N,N-Dimethylformamide (DMF)~4.4
Acetonitrile (MeCN)~5.0
Methanol (MeOH)~6.1
Propylene Carbonate (PC)> 6.1

Data from a comprehensive study on solvent effects on crown ether complexations.[7]

Experimental Protocols

Protocol 1: Synthesis of 4,13-Diaza-18-crown-6

This protocol describes a multi-step synthesis of 4,13-diaza-18-crown-6, a key intermediate for many functionalized aza-crown ethers.

A. Synthesis of N,N'-Dibenzyl-4,13-diaza-18-crown-6

  • In a 3-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (28.2 g, 86 mmol), 1,2-bis(2-iodoethoxy)ethane (39.3 g, 106 mmol), anhydrous sodium carbonate (45.3 g, 427 mmol), and sodium iodide (6.4 g, 43 mmol) in acetonitrile (1700 mL).[2]

  • Stir the mixture mechanically and heat at reflux for 21 hours.[2]

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.[2]

  • Dissolve the crude solid in a refluxing solution of acetone (175 mL) and dioxane (175 mL) and allow it to crystallize in a freezer.[2]

B. Debenzylation to form 4,13-Diaza-18-crown-6

  • Combine N,N'-Dibenzyl-4,13-diaza-18-crown-6 (25.0 g, 56 mmol), 10% Pd/C catalyst (1.0 g), and absolute ethanol (300 mL) in a hydrogenation apparatus.[2]

  • Shake the mixture under 60-psi hydrogen pressure at 25°C for 72 hours.[2]

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.[2]

  • Recrystallize the product from hexanes to yield pure 4,13-diaza-18-crown-6.[2]

General Synthetic Pathway for Diaza-18-crown-6

DiazaSynthesis cluster_0 Step A: Cyclization cluster_1 Step B: Debenzylation A 1,10-Dibenzyl-4,7-dioxa- 1,10-diazadecane C N,N'-Dibenzyl-4,13-diaza-18-crown-6 A->C Acetonitrile, Na2CO3, NaI, Reflux B 1,2-bis(2-iodoethoxy)ethane B->C Acetonitrile, Na2CO3, NaI, Reflux D 4,13-Diaza-18-crown-6 C->D H2, Pd/C, Ethanol

Caption: Synthetic route to 4,13-diaza-18-crown-6.

Protocol 2: N-Alkylation of Aza-Crown Ethers using Microwave Irradiation

This protocol provides a general and rapid method for the N-alkylation of aza-crown ethers.

  • Adsorb a mixture of the aza-crown ether (0.2 mmol), the appropriate alkyl halide (0.32 mmol for mono-aza, 0.57 mmol for diaza), and tetrabutylammonium bromide (TBAB, 1 mmol) onto a mixture of potassium carbonate and potassium hydroxide.

  • Place the mixture in a 5 mL beaker and irradiate it in a domestic microwave oven at 400 MHz for the appropriate time (typically a few minutes, requires optimization).

  • After the reaction is complete, wash the mixture with water and extract the product with dichloromethane (CH₂Cl₂).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under vacuum to obtain the N-alkylated aza-crown ether.

Logical Relationship for Solvent Selection in Complexation

SolventComplexation start Goal: Maximize Complex Stability (High log K) solvation_ion Minimize Solvation of the Free Cation start->solvation_ion solvation_ligand Consider Solvation of the Aza-Crown Ether start->solvation_ligand dielectric Evaluate Solvent Dielectric Constant start->dielectric selectivity Optimize for Cation Selectivity solvation_ion->selectivity solvation_ligand->selectivity dielectric->selectivity result Optimal Solvent Choice selectivity->result

Caption: Key factors influencing solvent selection for aza-crown ether complexation reactions.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Cation Selectivity: Aza-15-crown-5 vs. 15-crown-5

In the landscape of supramolecular chemistry, crown ethers stand out for their remarkable ability to selectively bind cations, a property pivotal to advancements in areas ranging from phase-transfer catalysis to the deve...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of supramolecular chemistry, crown ethers stand out for their remarkable ability to selectively bind cations, a property pivotal to advancements in areas ranging from phase-transfer catalysis to the development of ion-selective sensors and drug delivery systems. This guide provides a detailed comparative analysis of the cation selectivity of two key 15-membered macrocycles: the canonical 15-crown-5 and its nitrogen-substituted analogue, aza-15-crown-5. By examining experimental data on their binding affinities, this report aims to furnish researchers, scientists, and drug development professionals with a clear understanding of how the substitution of an oxygen atom with a nitrogen atom within the macrocyclic framework influences cation selectivity.

Structural and Electronic Differences

The primary distinction between 15-crown-5 and aza-15-crown-5 lies in the replacement of one of the five oxygen donor atoms with a nitrogen atom. This substitution introduces several key changes that impact cation binding:

  • Donor Atom Basicity: The nitrogen atom in aza-15-crown-5 is a softer and more basic donor site compared to the oxygen atoms. This can lead to altered affinities for "hard" cations like alkali and alkaline earth metals and enhanced binding for "softer" transition metal cations.

  • Cavity Flexibility and Conformation: The presence of the N-H group (or an N-substituent) can influence the overall conformation and flexibility of the macrocyclic ring, potentially affecting the preorganization of the ligand for cation binding.

  • Hydrogen Bonding Capability: The N-H proton in unsubstituted aza-15-crown-5 can act as a hydrogen bond donor, adding another dimension to its interaction with anions or solvent molecules, which can indirectly influence cation binding.

Quantitative Comparison of Cation Selectivity

The selectivity of a crown ether for a particular cation is quantified by the stability constant (log K) of the resulting complex. A higher log K value indicates a more stable complex and thus a stronger binding affinity. The following tables summarize the experimentally determined log K values for the complexation of 15-crown-5 and various aza-15-crown-5 derivatives with a range of cations in different solvents. It is important to note that direct comparison is most effective when the solvent and experimental conditions are identical, a condition not always met in the available literature.

Table 1: Stability Constants (log K) for 15-Crown-5 with Various Cations

CationSolventlog K
Li⁺Methanol2.63
Na⁺Methanol3.31
K⁺Methanol2.92
Rb⁺Methanol2.50
Cs⁺Methanol2.00
Mg²⁺Methanol2.20
Ca²⁺Methanol2.80
Sr²⁺Methanol3.40
Ba²⁺Methanol3.10
Na⁺Acetonitrile4.88
K⁺Acetonitrile4.18

Table 2: Stability Constants (log K) for Aza-15-crown-5 and its Derivatives with Various Cations

Crown EtherCationSolventlog KReference
Aza-15-crown-5 linked to cyanine dyeLi⁺Not Specified4.04[1]
Aza-15-crown-5 linked to cyanine dyeNa⁺Not Specified3.75[1][2]
Aza-15-crown-5Ba²⁺Acetonitrile>6 (for K₁xK₂)[3]
Aza-15-crown-5Ag⁺Acetonitrile4.06[3]
N-Phenylaza-15-crown-5Mg²⁺Acetonitrile3.24[4]
N-Phenylaza-15-crown-5Ca²⁺Acetonitrile4.43[4]
N-Phenylaza-15-crown-5Ag⁺Acetonitrile3.16[4]
N-Phenylaza-15-crown-5Cd²⁺Acetonitrile4.01[4]
N-Phenylaza-15-crown-5La³⁺Acetonitrile3.85[5]
Diaza-15-crown-5UO₂²⁺Acetonitrile/MethanolVaries with solvent ratio[6]

From the data, a general trend emerges where 15-crown-5 shows a peak selectivity for Na⁺ among the alkali metals in methanol, which is consistent with the "size-fit" concept, as the ionic radius of Na⁺ (1.02 Å) is a good match for the cavity size of 15-crown-5 (1.7-2.2 Å).[7] In contrast, aza-15-crown-5 and its derivatives exhibit strong binding towards a wider array of cations, including divalent and transition metals. For instance, N-phenylaza-15-crown-5 shows a high affinity for Ca²⁺ in acetonitrile.[4] The substitution of an oxygen with a nitrogen atom generally appears to decrease the stability of complexes with alkali and alkaline earth metal ions.[6]

Experimental Protocols

The determination of stability constants for crown ether-cation complexes relies on monitoring a change in a physical property of the solution upon complex formation. The most common techniques are detailed below.

Conductometric Titration

This method is based on the change in the molar conductivity of a solution as the crown ether is added to a solution of a metal salt. The complexed cation has a different mobility than the free, solvated cation, leading to a change in the overall conductivity.

Protocol:

  • Solution Preparation: Prepare a standard solution of the metal salt (e.g., 1 x 10⁻⁴ M) and a more concentrated standard solution of the crown ether (e.g., 2 x 10⁻³ M) in the chosen solvent.

  • Titration Setup: Place a known volume of the metal salt solution in a thermostated conductivity cell. Measure the initial molar conductivity.

  • Titration: Add small, precise aliquots of the crown ether solution to the metal salt solution using a microburette.

  • Measurement: After each addition, stir the solution to ensure homogeneity and record the molar conductivity once the reading stabilizes.

  • Data Analysis: Plot the molar conductivity as a function of the molar ratio of crown ether to cation. The stability constant (K) is calculated by fitting the titration curve to a suitable binding model using non-linear regression analysis.[8]

Calorimetric Titration

Isothermal titration calorimetry (ITC) directly measures the heat change (enthalpy, ΔH°) associated with the binding event. This provides a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH°), and stoichiometry (n).

Protocol:

  • Solution Preparation: Prepare degassed solutions of the metal salt and the crown ether in the same buffer or solvent.

  • Titration Setup: Load the crown ether solution into the injection syringe and the metal salt solution into the sample cell of the calorimeter.

  • Titration: Inject small aliquots of the crown ether solution into the sample cell at regular intervals.

  • Measurement: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The raw data is a series of heat-flow spikes corresponding to each injection. Integration of these peaks yields the heat change per injection. A binding isotherm is generated by plotting the heat change against the molar ratio of crown ether to cation. The stability constant (K) and other thermodynamic parameters are obtained by fitting this curve to a binding model.[7]

Spectrophotometric Titration

This technique is applicable when the formation of the crown ether-cation complex results in a change in the UV-Visible absorption or fluorescence spectrum of a chromophoric or fluorophoric component of the system. For non-chromophoric crown ethers, an indicator dye can sometimes be used.

Protocol:

  • Solution Preparation: Prepare a stock solution of the crown ether (or a chromophoric derivative) and a stock solution of the metal salt in a suitable solvent.

  • Titration Setup: Place a known concentration of the crown ether solution in a cuvette.

  • Measurement: Record the initial absorption or fluorescence spectrum.

  • Titration: Add successive aliquots of the metal salt solution to the cuvette.

  • Data Analysis: After each addition, record the spectrum. The changes in absorbance or fluorescence intensity at a specific wavelength are plotted against the concentration of the cation. The stability constant is then determined by fitting this data to a binding equation, such as the Benesi-Hildebrand equation for a 1:1 complex.[1][2]

Visualizing the Experimental Workflow and Cation Binding

The following diagrams, created using the DOT language, illustrate the logical flow of a typical titration experiment and the fundamental concept of cation binding by crown ethers.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_crown Prepare Crown Ether Solution titration_setup Setup Titration Apparatus (e.g., Conductometer, Calorimeter) prep_crown->titration_setup prep_salt Prepare Metal Salt Solution prep_salt->titration_setup add_aliquots Add Aliquots of Crown Ether to Metal Salt Solution titration_setup->add_aliquots record_data Record Physical Change (Conductivity, Heat, Absorbance) add_aliquots->record_data Equilibrate record_data->add_aliquots Repeat plot_data Plot Data vs. Molar Ratio record_data->plot_data fit_model Fit Data to Binding Model plot_data->fit_model calc_k Calculate Stability Constant (K) fit_model->calc_k

Caption: Workflow for Determining Cation Binding Constants.

cation_binding cluster_reactants Reactants cluster_product Product crown Crown Ether complex [Crown Ether-Cation] Complex crown->complex + cation Cation cation->complex

Caption: Cation Binding by a Crown Ether.

References

Comparative

A Comparative Guide to the Structural Validation of Aza-Crown Ether Complexes: X-ray Crystallography and its Alternatives

For researchers, scientists, and drug development professionals, the precise structural elucidation of aza-crown ether complexes is paramount for understanding their host-guest chemistry, biological activity, and therape...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of aza-crown ether complexes is paramount for understanding their host-guest chemistry, biological activity, and therapeutic potential. While X-ray crystallography stands as the gold standard for obtaining atomic-level structural information, a comprehensive validation approach often involves complementary techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for the structural validation of aza-crown ether complexes depends on the specific research question, the nature of the sample, and the level of detail required. The following table summarizes the key quantitative performance metrics of X-ray crystallography, NMR spectroscopy, and mass spectrometry in this context.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates in the solid state3D structure and dynamics in solutionStoichiometry, composition, and connectivity
Typical Resolution 0.5 - 2.0 Å[1]1.5 - 2.5 Å (for small molecules)N/A (provides m/z)
R-factor (Goodness of Fit) R1 < 0.05 for small molecules[2][3]N/AN/A
Precision of Atomic Coordinates High (typically < 0.05 Å)Lower (relies on distance/angle restraints)N/A
Sample Requirements Single, diffraction-quality crystalsSoluble sample (mg quantities)Small sample amount (µL of solution)
Information on Dynamics Limited (provides static picture)Rich (conformational exchange, binding kinetics)[4]Limited (can infer gas-phase stability)
Stoichiometry Determination Inferred from the asymmetric unitCan be determined by titrationHigh accuracy and sensitivity[5][6][7]
Throughput Can be time-consuming (crystallization)ModerateHigh

Experimental Protocols: Methodologies for Structural Validation

Detailed and rigorous experimental protocols are crucial for obtaining high-quality and reproducible data. Below are representative methodologies for the structural validation of aza-crown ether complexes using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

X-ray Crystallography

The definitive method for determining the three-dimensional structure of aza-crown ether complexes at atomic resolution is single-crystal X-ray diffraction.

1. Crystallization:

  • Objective: To grow single crystals of the aza-crown ether complex suitable for X-ray diffraction.

  • Protocol:

    • Dissolve the purified aza-crown ether complex in a suitable solvent (e.g., acetonitrile, methanol, chloroform) to near saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion.

    • For vapor diffusion, place a drop of the complex solution on a coverslip and invert it over a reservoir containing a precipitant solution.

    • Seal the setup and allow it to equilibrate at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data from a single crystal.

  • Protocol:

    • Select a well-formed, single crystal and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

    • Process the diffraction data using appropriate software to integrate the reflection intensities and apply corrections.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Protocol:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors, typically expressed by the R-factor.[3][8]

    • Validate the final structure using tools such as Ramachandran plots (for peptidic aza-crown ethers) and by checking bond lengths, angles, and overall geometry.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of aza-crown ether complexes in solution.[4][9]

1. Sample Preparation:

  • Objective: To prepare a homogeneous and stable sample for NMR analysis.

  • Protocol:

    • Dissolve a precisely weighed amount of the aza-crown ether complex in a deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆) to a concentration of 1-10 mM.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

    • Transfer the solution to a high-precision NMR tube.

2. Data Acquisition:

  • Objective: To acquire a suite of NMR spectra to determine the structure.

  • Protocol:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and obtain initial structural information.

    • Perform two-dimensional (2D) experiments such as:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent atoms).

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance constraints for 3D structure calculation.[10]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteroatoms (e.g., ¹³C, ¹⁵N).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and heteroatoms.

3. Structure Calculation and Validation:

  • Objective: To generate a 3D structural model based on the NMR data.

  • Protocol:

    • Assign all proton and heteroatom resonances in the NMR spectra.

    • Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

    • Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.

    • Validate the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.

Mass Spectrometry

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is an invaluable tool for determining the stoichiometry and composition of aza-crown ether complexes.[5][11]

1. Sample Preparation:

  • Objective: To prepare a dilute solution of the complex suitable for ionization.

  • Protocol:

    • Dissolve the aza-crown ether complex in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, to a final concentration in the low micromolar to nanomolar range.

    • For complexes that are difficult to ionize, a small amount of an acid (e.g., formic acid) or a salt can be added to promote adduct formation.

2. Data Acquisition:

  • Objective: To obtain the mass-to-charge ratio (m/z) of the intact complex.

  • Protocol:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • As the solvent evaporates, the analyte ions are released into the gas phase and enter the mass analyzer.

    • Acquire the mass spectrum over a relevant m/z range.

3. Data Analysis:

  • Objective: To determine the stoichiometry and confirm the composition of the complex.

  • Protocol:

    • Identify the peak corresponding to the molecular ion of the complex.

    • Compare the experimental m/z value with the theoretical m/z value calculated for the expected complex stoichiometry. High-resolution mass spectrometers can provide mass accuracy in the ppm range.

    • Analyze the isotopic pattern of the molecular ion peak to further confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the complex and obtain information about its connectivity and stability.

Mandatory Visualization: Experimental Workflow and Logical Relationships

To visually represent the logical flow of the primary structural validation technique, a diagram of the X-ray crystallography workflow is provided below.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification of Aza-Crown Ether Complex crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing phase_determination Phase Determination data_processing->phase_determination model_building Model Building phase_determination->model_building refinement Refinement model_building->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for the structural validation of aza-crown ether complexes using X-ray crystallography.

References

Validation

A Comparative Analysis of Cation Binding Affinity: Aza-15-Crown-5 vs. Aza-18-Crown-6

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cation binding affinities of two prominent aza-crown ethers: aza-15-crown-5 and aza-18-crown-6. The se...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cation binding affinities of two prominent aza-crown ethers: aza-15-crown-5 and aza-18-crown-6. The selection of an appropriate macrocyclic ligand is crucial for applications ranging from ion sensing and separation to the development of targeted drug delivery systems. This document presents a critical evaluation of their respective binding selectivities, supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying principles and workflows.

The fundamental difference between these two aza-crown ethers lies in their cavity size and the number of donor oxygen atoms. Aza-15-crown-5, with its 15-membered ring and four oxygen atoms, is sterically suited for smaller cations. In contrast, aza-18-crown-6 possesses a larger 18-membered ring with five oxygen atoms, allowing for the accommodation of larger cations and often leading to the formation of more stable complexes.

Quantitative Comparison of Binding Affinities

The binding affinity of a crown ether for a specific cation is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction and more stable complex formation. The following table summarizes the experimentally determined log K values for the complexation of aza-15-crown-5 and aza-18-crown-6 with a range of alkali and alkaline earth metal cations in methanol.

CationIonic Radius (Å)Aza-15-Crown-5 (log K in Methanol)Aza-18-Crown-6 (log K in Methanol)
Alkali Metals
Na⁺1.02~3.3[1][2]~4.3[3]
K⁺1.38~3.4[1][2]~6.1[3]
Alkaline Earth Metals
Mg²⁺0.72~2.9[3][4]~3.7[5][6][7]
Ca²⁺1.00~3.9[3][4]~4.4[5][6][7]
Sr²⁺1.18~4.7[3][4]~5.4[5][6][7]
Ba²⁺1.35~5.0[3][4]>5.5[5][6][7]

Note: The presented log K values are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution. The primary solvent for these measurements is methanol.

As the data indicates, aza-18-crown-6 generally exhibits higher binding affinities for the tested cations compared to aza-15-crown-5. This is particularly pronounced for larger cations like K⁺ and Ba²⁺, where the larger cavity of aza-18-crown-6 provides a better "fit". Aza-15-crown-5 shows comparable affinity for Na⁺ and K⁺, while aza-18-crown-6 demonstrates a clear preference for K⁺. For alkaline earth metals, both crown ethers show a trend of increasing affinity with increasing ionic radius, with aza-18-crown-6 consistently forming more stable complexes. The stronger binding of divalent cations compared to monovalent cations is also evident, attributable to the higher charge density of the former.

Experimental Protocols

The determination of binding affinities for crown ether-cation complexes relies on precise experimental techniques that monitor changes in the physicochemical properties of a solution upon complex formation. The following are detailed methodologies for three commonly employed techniques.

Potentiometric Titration

This technique measures the change in the potential of an ion-selective electrode (ISE) as a titrant is added to a solution containing the crown ether and the cation of interest.

Methodology:

  • Solution Preparation:

    • Prepare a standard stock solution of the metal salt (e.g., 0.01 M of NaCl, KCl, MgCl₂, etc.) in anhydrous methanol.

    • Prepare a standard stock solution of the aza-crown ether (e.g., 0.1 M of aza-15-crown-5 or aza-18-crown-6) in the same solvent.

    • Prepare a background electrolyte solution (e.g., 0.1 M tetraethylammonium perchlorate in methanol) to maintain constant ionic strength.

  • Apparatus Setup:

    • Use a high-precision potentiometer equipped with a cation-selective electrode (e.g., a sodium ISE or potassium ISE) and a suitable reference electrode (e.g., Ag/AgCl).

    • Place a known volume (e.g., 25 mL) of the metal salt solution containing the background electrolyte into a thermostated titration vessel maintained at a constant temperature (e.g., 25 °C).

  • Titration Procedure:

    • Immerse the electrodes in the solution and allow the potential reading to stabilize.

    • Add small, precise increments of the aza-crown ether stock solution using a calibrated burette.

    • After each addition, stir the solution gently and record the stable potential reading.

    • Continue the titration until the change in potential upon addition of the titrant becomes negligible.

  • Data Analysis:

    • Plot the measured potential (in mV) against the logarithm of the free cation concentration, which changes as the crown ether is added.

    • The stability constant (K) is determined by fitting the titration data to a suitable binding model (e.g., 1:1 complexation) using specialized software.

Spectrophotometric Titration

This method is applicable when the complexation of the crown ether with a cation results in a change in the UV-Vis absorption spectrum of a chromophoric group attached to or interacting with the crown ether.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the chromophoric aza-crown ether derivative of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of stock solutions of the metal perchlorate salt of varying concentrations in the same solvent.

  • Measurement:

    • Record the UV-Vis absorption spectrum of the free chromophoric aza-crown ether solution.

    • Titrate the crown ether solution by adding successive, small aliquots of the concentrated metal salt solution.

    • After each addition, thoroughly mix the solution and record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength where the spectral change upon complexation is maximal.

    • Plot the change in absorbance against the concentration of the metal cation.

    • The binding constant is calculated by fitting the titration curve to a binding isotherm equation (e.g., the Benesi-Hildebrand equation for 1:1 complexes).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding interaction, providing a complete thermodynamic profile of the complexation.

Methodology:

  • Solution Preparation and Degassing:

    • Prepare a solution of the aza-crown ether (e.g., in the sample cell) and a solution of the metal salt (e.g., in the injection syringe) in the same buffer or solvent. The concentrations should be chosen based on the expected binding affinity.

    • Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25 °C).

    • Load the aza-crown ether solution into the sample cell and the metal salt solution into the injection syringe.

  • Titration:

    • Perform a series of small, precise injections (e.g., 5-10 µL) of the metal salt solution into the sample cell containing the aza-crown ether.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data appears as a series of heat-flow spikes corresponding to each injection.

    • Integrate the area under each spike to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the metal to the crown ether.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry of the interaction.

Visualizing the Concepts

To better illustrate the principles and processes described, the following diagrams are provided.

Cation Binding by Aza-Crown Ethers cluster_Aza15 Aza-15-Crown-5 cluster_Aza18 Aza-18-Crown-6 Aza15 Aza-15-Crown-5 (Cavity: ~1.7-2.2 Å) Na_ion Na⁺ (1.02 Å) Aza15->Na_ion Good Fit K_ion_small K⁺ (1.38 Å) Aza15->K_ion_small Partial Fit Aza18 Aza-18-Crown-6 (Cavity: ~2.6-3.2 Å) K_ion_large K⁺ (1.38 Å) Aza18->K_ion_large Excellent Fit Ba_ion Ba²⁺ (1.35 Å) Aza18->Ba_ion Excellent Fit

Caption: "Size-fit" principle for aza-15-crown-5 and aza-18-crown-6.

Workflow for Potentiometric Titration prep 1. Prepare Solutions - Metal Salt - Aza-Crown Ether - Background Electrolyte setup 2. Setup Apparatus - Potentiometer - Ion-Selective Electrode - Reference Electrode - Titration Vessel prep->setup titrate 3. Perform Titration - Add Crown Ether in Increments - Record Stable Potential setup->titrate analyze 4. Analyze Data - Plot Potential vs. log[Cation] - Fit Data to Binding Model titrate->analyze result 5. Determine Stability Constant (log K) analyze->result

Caption: Experimental workflow for determining binding affinity.

Comparative Logic for Binding Affinity exp_data Experimental Data (log K values) aza15_data Aza-15-Crown-5 Data exp_data->aza15_data aza18_data Aza-18-Crown-6 Data exp_data->aza18_data comparison Direct Comparison (for each cation) aza15_data->comparison aza18_data->comparison conclusion Conclusion on Relative Binding Affinity and Selectivity comparison->conclusion

References

Comparative

A Comparative Guide to Spectroscopic Techniques for Characterizing Aza-15-Crown-5 Complexes

The selective binding of cations by aza-15-crown-5 ethers is fundamental to their application in fields ranging from sensor development to drug delivery.[1] Characterizing the formation and stability of these host-guest...

Author: BenchChem Technical Support Team. Date: December 2025

The selective binding of cations by aza-15-crown-5 ethers is fundamental to their application in fields ranging from sensor development to drug delivery.[1] Characterizing the formation and stability of these host-guest complexes is crucial for understanding their function and designing new derivatives. Spectroscopic techniques offer powerful, non-destructive methods to probe these interactions, providing both qualitative and quantitative insights into binding events, stoichiometry, and structural modifications.[1][2] This guide compares the most common spectroscopic methods used for the characterization of aza-15-crown-5 complexes, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

Each spectroscopic method offers unique advantages for studying aza-15-crown-5 complexes. Nuclear Magnetic Resonance (NMR) provides detailed structural information in solution, while UV-Visible and Fluorescence spectroscopy are highly sensitive for determining binding affinities, particularly with chromogenic or fluorogenic derivatives.[1][2] Mass spectrometry is essential for confirming the stoichiometry of the complexes, and Infrared (IR) spectroscopy reveals changes in vibrational modes upon cation binding.[2]

Data Presentation: A Summary of Complexation Studies

The stability of the complex formed between an aza-15-crown-5 derivative and a cation is a critical parameter. The following table summarizes stability constants (log K) and other key spectroscopic data for various complexes, as determined by different methods.

Aza-15-Crown-5 DerivativeCationSpectroscopic MethodSolventStability Constant (log K)Key ObservationReference
Phenylaza-15-crown-5Ba²⁺SpectrophotometryAcetonitrile4.30 (for 1:1 complex)Major changes in the electronic absorption spectrum upon binding.[3][1][3]
Phenylaza-15-crown-5Ag⁺Potentiometry / NMRAcetonitrile0.78Strong interaction with the azacrown nitrogen atom observed in NMR.[3][1][3]
Aza-15-crown-5 DerivativeBa²⁺SpectrophotometryAcetonitrile1.90Complexation results in significant changes to the absorption spectrum.[1][3][1][3]
Monoaza-15-crown-5 DerivativeNa⁺Fluorescence SpectroscopyAcetonitrile3.75Fluorescence enhancement observed upon metal ion complexation.[1][4][1][4]
N-phenylaza-15-crown-5 dyadCa²⁺Fluorescence SpectroscopyAcetonitrile5.04FRET-mediated fluorescence enhancement due to inhibition of PET.[5][5]
Aza-15-crown-5DDQ (π-acceptor)SpectrophotometryChloroform5.14Formation of a 1:1 charge-transfer complex.[6][6]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate characterization of aza-15-crown-5 complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of aza-15-crown-5 complexes. ¹H NMR is particularly useful, as the chemical environment of the crown ether's protons changes significantly upon cation binding.[2]

Objective: To observe changes in the chemical shifts of the aza-15-crown-5 protons upon cation complexation and to determine the binding stoichiometry.

Methodology:

  • Sample Preparation: Prepare a stock solution of the aza-15-crown-5 derivative in a suitable deuterated solvent (e.g., CD₃CN, CDCl₃) at a known concentration (typically 1-10 mM).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the free ligand. The ethylene protons of the crown ether ring often appear as a single, sharp singlet due to rapid conformational changes.[2]

  • Titration: Prepare a stock solution of the metal salt (e.g., Ba(ClO₄)₂, NaClO₄) in the same deuterated solvent at a concentration at least 10 times higher than the ligand solution.

  • Data Acquisition: Add incremental amounts (e.g., 0.1, 0.2, 0.3... equivalents) of the cation solution to the NMR tube containing the ligand solution. Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

  • Data Analysis: Monitor the chemical shift changes (δ) of the crown ether protons. Significant shifts or the appearance of new signals indicate complex formation. The stoichiometry of the complex can often be determined from the titration curve (plot of δ vs. molar ratio).[3]

UV-Visible (UV-Vis) Spectrophotometric Titration

This technique is ideal when the aza-15-crown-5 derivative contains a chromophore that alters its absorption spectrum upon cation binding.[1] It is a common method for determining the stability constant of the complex.[7]

Objective: To determine the stability constant (K) of a cation with a chromogenic aza-15-crown-5 derivative.

Methodology:

  • Solution Preparation: Prepare a stock solution of the chromogenic aza-15-crown-5 derivative and a separate stock solution of the cation salt in a spectrophotometric grade solvent (e.g., acetonitrile).[1]

  • Initial Measurement: Place a known concentration and volume of the crown ether solution in a quartz cuvette and record its initial UV-Vis spectrum.[1]

  • Titration: Make successive, small-volume additions of the concentrated cation salt solution to the cuvette.[1]

  • Spectral Recording: Record the UV-Vis spectrum after each addition, ensuring the solution is well-mixed and has reached equilibrium. Note any changes in the absorption maximum (λ_max) or the appearance of new bands, which can indicate the formation of ion pair complexes.[1][8]

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of cation to ligand. The stability constant can be calculated by fitting this titration data to a suitable binding isotherm model using non-linear least-squares analysis.[1][6]

Fluorescence Spectroscopy

For aza-15-crown-5 derivatives linked to a fluorophore, cation binding can significantly alter the fluorescence properties through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET).[4][5]

Objective: To study the changes in fluorescence emission upon cation binding and determine the binding selectivity and affinity.

Methodology:

  • Sample Preparation: Prepare dilute stock solutions (micromolar range) of the fluorescent aza-15-crown-5 derivative and the cation salt in a suitable solvent. Solutions should be optically dilute (absorbance < 0.1) at the excitation wavelength to avoid inner filter effects.[4]

  • Emission Spectrum: Record the fluorescence emission spectrum of the free fluoroionophore by exciting at its absorption maximum.

  • Titration: Add incremental amounts of the cation salt solution to the cuvette containing the fluoroionophore.

  • Data Acquisition: After each addition and equilibration, record the fluorescence emission spectrum. Monitor changes in fluorescence intensity (enhancement or quenching) and shifts in the emission wavelength.[4][9]

  • Data Analysis: Plot the change in fluorescence intensity versus the cation concentration. The data can be used to calculate the dissociation constant (Kd) or stability constant (K) of the complex.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the observation of intact non-covalent complexes in the gas phase, making it invaluable for confirming the identity and stoichiometry of crown ether-cation complexes.[2][10]

Objective: To confirm the formation and determine the stoichiometry of aza-15-crown-5-cation complexes.

Methodology:

  • Solution Preparation: Prepare a dilute solution (e.g., 10 µM) of the aza-15-crown-5 derivative and an equimolar amount of the cation salt in a solvent compatible with ESI, such as methanol or acetonitrile.[10]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode to observe the protonated ligand ([L+H]⁺) and the cation complex ([L+Cation]⁺).[2][10]

  • Data Analysis: Analyze the resulting mass spectrum to identify peaks corresponding to the free ligand and the complex based on their mass-to-charge (m/z) ratios. The stoichiometry (e.g., 1:1, 1:2, or 2:1) can be directly determined from the m/z value of the complex ion.[3]

Visualization of Characterization Workflow

The following diagram illustrates the general workflow for characterizing aza-15-crown-5 complexes using the spectroscopic techniques discussed.

G cluster_start Initial System start Aza-15-crown-5 Derivative + Cation NMR NMR Spectroscopy start->NMR UVVis UV-Vis Spectroscopy start->UVVis Fluorescence Fluorescence Spectroscopy start->Fluorescence MassSpec Mass Spectrometry start->MassSpec NMR_Data Chemical Shift (δ) Coupling Constants (J) NMR->NMR_Data UVVis_Data Absorbance vs. λ (λ_max) UVVis->UVVis_Data Fluorescence_Data Emission Intensity Quantum Yield (Φ) Fluorescence->Fluorescence_Data MassSpec_Data Mass-to-Charge Ratio (m/z) MassSpec->MassSpec_Data Structure Structure Elucidation NMR_Data->Structure Binding Stability Constant (K) NMR_Data->Binding UVVis_Data->Binding Fluorescence_Data->Binding Stoichiometry Binding Stoichiometry MassSpec_Data->Stoichiometry

Caption: Workflow for characterizing aza-15-crown-5 complexes.

References

Validation

Validating Computational Models for Aza-Crown Ether Host-Guest Interactions: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The accurate prediction of host-guest interactions is paramount in the fields of supramolecular chemistry, drug design, and materials science. Aza-crown eth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of host-guest interactions is paramount in the fields of supramolecular chemistry, drug design, and materials science. Aza-crown ethers, with their unique cation-binding properties, are particularly important scaffolds in these areas. Computational modeling offers a powerful tool to predict and understand these interactions, but the reliability of these models hinges on rigorous experimental validation. This guide provides an objective comparison of computational models used to study aza-crown ether host-guest interactions, supported by experimental data and detailed protocols.

I. Comparison of Computational Models

The primary computational methods for studying aza-crown ether host-guest interactions are Density Functional Theory (DFT) and Molecular Mechanics (MM). Each approach has its strengths and weaknesses in terms of accuracy and computational cost.

Density Functional Theory (DFT): DFT is a quantum mechanical method that has become a cornerstone for calculating the binding energies and geometries of host-guest complexes.[1][2][3] Its accuracy is highly dependent on the choice of functional and basis set.

  • Functionals: A variety of DFT functionals have been benchmarked for supramolecular systems.[4][5] Hybrid functionals, such as B3LYP and PBE0, and range-separated functionals, like ωB97X-D, often provide a good balance of accuracy and computational cost.[6] Dispersion corrections (e.g., Grimme's -D3) are crucial for accurately describing the non-covalent interactions inherent in host-guest systems.[7]

  • Basis Sets: Triple-zeta basis sets, such as def2-TZVP, are generally recommended for obtaining reliable binding energies.[8]

  • Solvation Models: The inclusion of a solvent model is critical, as most host-guest chemistry occurs in solution. Implicit solvent models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used.[9][10] For higher accuracy, hybrid models that include a few explicit solvent molecules in the first solvation shell can be employed.[11]

Molecular Mechanics (MM): MM methods use classical force fields to model molecular interactions. They are computationally much less expensive than DFT, allowing for the study of larger systems and longer timescales, which is particularly useful for molecular dynamics (MD) simulations to explore conformational flexibility and entropic contributions.

  • Force Fields: Polarizable force fields, such as AMOEBA, have shown promise in accurately calculating binding free energies for host-guest systems.[12] However, standard non-polarizable force fields can also be effective, especially when combined with appropriate free energy calculation methods.

  • Free Energy Calculations: Methods like Bennett's Acceptance Ratio (BAR) and Orthogonal Space Random Walk (OSRW) can be used with MD simulations to compute binding free energies.[12]

Direct Comparison:

Computational MethodProsConsBest For
DFT High accuracy for binding energies and geometries.[1][2]Computationally expensive, sensitive to functional and basis set choice.Detailed analysis of binding modes, electronic properties, and accurate binding energy calculations for smaller systems.
Molecular Mechanics Computationally efficient, allows for extensive conformational sampling and free energy calculations.[12]Accuracy is dependent on the quality of the force field parameters. Less accurate for electronic properties.High-throughput screening, studying dynamic processes, and calculating binding free energies for larger systems.

II. Quantitative Data Presentation

The following tables summarize experimental data for the binding of various cations to aza-crown ethers, determined by Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These experimental values serve as benchmarks for computational models.

Table 1: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

HostGuestSolventKa (M-1)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
Phenylaza-15-crown-5Ba2+Acetonitrile(2.0 ± 0.2) x 104--[13]
Aza-15-crown-5 Dye (3)Ba2+Acetonitrile80 ± 10--[13]
Aza-15-crown-5Ag+Acetonitrile(1.15 ± 0.10) x 104--[13]
12-crown-4Li+Acetonitrile---[14]
1-aza-12-crown-4Li+Acetonitrile---[14]

Note: The full thermodynamic profile (ΔH and -TΔS) is not always reported. Ka is the association constant.

Table 2: Association Constants from NMR Titration

HostGuestSolventKa (M-1)Reference
Phenylaza-15-crown-5Ag+Acetonitrile6 ± 1[13]
12-crown-4Li+Acetonitrile-[14]
1-aza-12-crown-4Li+Acetonitrile-[14]

Note: NMR titration is a powerful technique for determining association constants, particularly for systems with fast exchange on the NMR timescale.[14]

III. Experimental Protocols

Detailed and consistent experimental protocols are essential for generating high-quality data for model validation.

Isothermal Titration Calorimetry (ITC) Protocol:

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[15]

  • Sample Preparation:

    • Prepare solutions of the aza-crown ether (host) and the guest cation in the same buffer to minimize heats of dilution.[16]

    • The buffer should be chosen to be stable and have a low ionization enthalpy.[17]

    • Degas all solutions thoroughly before use to prevent air bubbles.

    • The concentration of the host in the sample cell and the guest in the syringe should be carefully chosen. For a 1:1 binding model, a good starting point is to have the ligand concentration in the syringe be 10-fold higher than the macromolecule concentration in the cell.[16] The "c-window" (c = Ka * [M]T) should ideally be between 5 and 500 for a reliable fit.[16]

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature.

    • Load the host solution into the sample cell and the guest solution into the injection syringe.

    • Perform a series of injections of the guest into the host solution, allowing the system to reach equilibrium after each injection.

    • A control experiment, titrating the guest into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heats to a suitable binding model (e.g., one-site, two-sites) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.[15]

NMR Titration Protocol:

NMR titration monitors the change in chemical shifts of the host or guest upon complexation to determine the binding affinity.[18]

  • Sample Preparation:

    • Prepare a stock solution of the aza-crown ether (host) in a suitable deuterated solvent.

    • Prepare a stock solution of the guest cation at a much higher concentration (typically 10-20 times) in the same deuterated solvent containing the same concentration of the host to avoid dilution effects.

  • NMR Experiment:

    • Acquire a 1H NMR spectrum of the host solution alone.

    • Incrementally add small aliquots of the guest solution to the NMR tube containing the host solution.

    • Acquire a 1H NMR spectrum after each addition, ensuring the temperature is kept constant.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons on the host molecule that are sensitive to guest binding.[19]

    • Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model using non-linear regression to determine the association constant (Ka).

IV. Mandatory Visualizations

Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement comp_model Select Computational Model (DFT, MM) calc Perform Calculations (Binding Energy, Geometry, NMR Shifts) comp_model->calc compare Compare Computational and Experimental Data calc->compare exp_method Select Experimental Method (ITC, NMR) exp_data Acquire Experimental Data (Ka, ΔH, Δδ) exp_method->exp_data exp_data->compare refine Refine Computational Model compare->refine Discrepancy? refine->comp_model Iterate

Caption: Workflow for validating computational models with experimental data.

ITCDiagram cluster_ITC Isothermal Titration Calorimetry (ITC) Syringe Syringe (Guest Cation) Injection Injection Syringe->Injection Cell Sample Cell (Aza-crown Ether) Heat Heat Change (ΔH) Cell->Heat Injection->Cell BindingIsotherm Binding Isotherm Heat->BindingIsotherm ThermoParams Thermodynamic Parameters (Ka, ΔG, ΔS, n) BindingIsotherm->ThermoParams

Caption: Schematic of an Isothermal Titration Calorimetry experiment.

V. Conclusion

The validation of computational models with robust experimental data is a critical step in accurately predicting and understanding aza-crown ether host-guest interactions. This guide highlights the complementary nature of computational and experimental techniques. DFT provides high-accuracy snapshots of binding, while molecular mechanics allows for the exploration of dynamics and free energies. ITC and NMR spectroscopy are indispensable tools for providing the benchmark thermodynamic and structural data needed for validation. By following detailed experimental protocols and systematically comparing computational predictions with experimental results, researchers can develop more reliable models to guide the design of novel aza-crown ethers for a wide range of applications.

References

Comparative

Comparative Study of the Catalytic Efficiency of Chiral Aza-Crown Ethers in Asymmetric Michael Addition

A detailed analysis for researchers, scientists, and drug development professionals on the performance of various chiral aza-crown ether catalysts in the asymmetric Michael addition of 2-nitropropane to chalcone. This gu...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the performance of various chiral aza-crown ether catalysts in the asymmetric Michael addition of 2-nitropropane to chalcone.

This guide provides an objective comparison of the catalytic efficiency of different chiral aza-crown ethers in the asymmetric Michael addition of 2-nitropropane to chalcone, a key carbon-carbon bond-forming reaction. The selection of an appropriate catalyst is crucial for achieving high enantioselectivity and yield in the synthesis of chiral compounds, which are of significant interest in drug development and fine chemical production. This document summarizes experimental data, provides detailed experimental protocols, and visualizes the catalytic pathway to aid in the selection and application of these catalysts.

Data Presentation: Catalytic Performance in the Michael Addition of 2-Nitropropane to Chalcone

The following table summarizes the catalytic performance of various chiral aza-crown ethers in the asymmetric Michael addition of 2-nitropropane to chalcone under solid-liquid phase-transfer conditions. The catalysts are primarily monoaza-15-crown-5 ethers fused with a carbohydrate moiety, differing in the substituent on the nitrogen atom.

Catalyst Structure (Aza-Crown Ether Derivative)N-Substituent (R)Enantiomeric Excess (ee, %)Yield (%)Reference
Glucose-based monoaza-15-crown-5-(CH₂)₂OH65-
Glucose-based monoaza-15-crown-5Phosphinoxidoalkyl78-[1]
Galactose-based monoaza-15-crown-5-(CH₂)₂OH52-[2]
Mannitol-based monoaza-15-crown-5H67-[2]
Mannitol-based monoaza-15-crown-5-(CH₂)₂OH40-[2]
Phenyl-β-D-glucopyranoside-based monoaza-15-crown-5H82low[3]
Glucose-based diaza-18-crown-6-Racemic-[2]

Note: Yields were not consistently reported across all studies. The focus of these studies was primarily on enantioselectivity. The reaction conditions were generally consistent across the cited literature, involving toluene as the solvent and a solid base.

Experimental Protocols

The following is a representative experimental protocol for the asymmetric Michael addition of 2-nitropropane to chalcone catalyzed by a chiral aza-crown ether under solid-liquid phase-transfer conditions.

Materials:

  • Chalcone (1.0 eq)

  • 2-Nitropropane (2.0-2.5 eq)

  • Chiral aza-crown ether catalyst (0.1 eq)

  • Solid base (e.g., potassium tert-butoxide, sodium hydroxide) (3.5 eq)

  • Anhydrous toluene

Procedure:

  • To a solution of chalcone (e.g., 0.3 g, 1.44 mmol) and the chiral aza-crown ether catalyst (0.1 mmol) in anhydrous toluene (3 mL), add 2-nitropropane (e.g., 0.3 mL, 3.36 mmol).

  • Stir the mixture under an inert atmosphere (e.g., Argon).

  • Add the solid base (0.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add a mixture of toluene (7 mL) and water (10 mL) to quench the reaction.

  • Separate the organic phase, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by preparative TLC or column chromatography to obtain the desired Michael adduct.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

Catalytic Pathway and Mechanism

The catalytic cycle of the aza-crown ether in the phase-transfer catalyzed Michael addition is depicted below. The crown ether complexes the cation of the solid base, enhancing its solubility and basicity in the organic solvent. This facilitates the deprotonation of the pro-nucleophile (2-nitropropane), which then attacks the Michael acceptor (chalcone) in an enantioselective manner, guided by the chiral environment of the catalyst.

Catalytic_Cycle cluster_main Asymmetric Michael Addition Catalytic Cycle Catalyst Chiral Aza-Crown Ether Complex [Catalyst-M]⁺B⁻ (Activated Base) Catalyst->Complex Complexation with M⁺ Base Solid Base (M⁺B⁻) Base->Complex Anion [Catalyst-M]⁺Nu⁻ (Chiral Nucleophile) Complex->Anion Deprotonation of Nu-H Nucleophile Pro-Nucleophile (Nu-H) Nucleophile->Anion Adduct Chiral Product Anion->Adduct Enantioselective Attack Acceptor Michael Acceptor Acceptor->Adduct Regen_Catalyst Regenerated Catalyst Adduct->Regen_Catalyst Product Release Regen_Catalyst->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of aza-crown ether in phase-transfer Michael addition.

Discussion

The presented data indicates that the catalytic efficiency of chiral aza-crown ethers in the asymmetric Michael addition is highly dependent on their structure. Key observations include:

  • Influence of the Chiral Backbone: Carbohydrate-derived aza-crown ethers have demonstrated significant potential in inducing enantioselectivity. The specific carbohydrate unit (glucose, galactose, mannitol) influences the stereochemical outcome.[2]

  • Role of the N-Substituent: The substituent on the nitrogen atom of the aza-crown ether plays a crucial role in determining the enantiomeric excess. Lariat ethers, which possess a side arm on the nitrogen, can exhibit enhanced catalytic activity and selectivity, likely due to secondary interactions with the reactants. For instance, a glucose-based monoaza-15-crown-5 with a phosphinoxidoalkyl side chain showed higher enantioselectivity than one with a hydroxyl-terminated side arm.[1]

  • Effect of Ring Size: While most of the highly effective catalysts in this specific reaction are based on the monoaza-15-crown-5 framework, the use of a larger diaza-18-crown-6 ring resulted in a racemic product, suggesting that the cavity size and rigidity of the macrocycle are critical for effective chiral induction.[2]

References

Validation

A Comprehensive Guide to Confirming the Purity of 1,4,7,10-Tetraoxa-13-azacyclopentadecane

For researchers, scientists, and drug development professionals utilizing 1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as aza-15-crown-5, ensuring its purity is paramount for the accuracy and reproducibility of e...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,4,7,10-Tetraoxa-13-azacyclopentadecane, also known as aza-15-crown-5, ensuring its purity is paramount for the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of analytical methods for purity determination, presents comparative data against alternative compounds, and offers standardized experimental protocols.

Introduction to 1,4,7,10-Tetraoxa-13-azacyclopentadecane and Its Purity

1,4,7,10-Tetraoxa-13-azacyclopentadecane is a macrocyclic polyether containing both oxygen and nitrogen atoms as donor sites. This structure allows it to selectively bind with various cations, making it a valuable tool in diverse applications such as phase-transfer catalysis, ion-selective electrodes, and as a building block in the synthesis of more complex molecules for drug delivery and imaging.[1]

The purity of this aza-crown ether can be affected by byproducts and unreacted starting materials from its synthesis. Common synthetic routes, such as the Richman-Atkins method, may result in impurities like linear polyethers, starting amine and oligoethylene glycol derivatives, and other macrocyclic byproducts. Therefore, rigorous analytical characterization is essential to confirm the purity of the final product.

Analytical Methods for Purity Determination

A multi-technique approach is recommended for the comprehensive assessment of the purity of 1,4,7,10-Tetraoxa-13-azacyclopentadecane. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known purity, the purity of the target analyte can be accurately calculated.

Potential Impurities Detectable by NMR:

  • Unreacted Starting Materials: Signals corresponding to the precursor amine and oligoethylene glycol derivatives.

  • Linear Polyether Intermediates: Incomplete cyclization can leave linear oligomers which will have distinct end-group signals in the ¹H NMR spectrum.

  • Other Macrocyclic Byproducts: Formation of larger or smaller ring-sized crown ethers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for separating and quantifying components in a mixture. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing the polarity of 1,4,7,10-Tetraoxa-13-azacyclopentadecane and its potential impurities. Purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Potential Impurities Detectable by HPLC:

  • Closely Related Structural Analogs: Separation of macrocycles with different ring sizes.

  • Non-volatile Synthetic Byproducts: Detection of less volatile impurities that may not be easily observed by Gas Chromatography (GC).

  • Degradation Products: Assessment of stability under various conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 1,4,7,10-Tetraoxa-13-azacyclopentadecane and to identify potential impurities. When coupled with a chromatographic technique (e.g., LC-MS), it provides a powerful tool for both separation and identification of unknown components in the sample.

Key Information from MS:

  • Molecular Ion Peak: Confirmation of the identity of the main compound.

  • Fragmentation Pattern: Structural elucidation of the analyte and any co-eluting impurities.

  • Detection of Low-Level Impurities: High sensitivity allows for the detection of trace contaminants.

Experimental Protocols

Below are detailed protocols for the key analytical methods for determining the purity of 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

Quantitative ¹H NMR (qNMR) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 1,4,7,10-Tetraoxa-13-azacyclopentadecane into a clean, dry vial.
  • Select a suitable certified internal standard (e.g., dimethyl sulfone, maleic acid) that has a known purity and whose signals do not overlap with the analyte signals. Accurately weigh an appropriate amount of the internal standard and add it to the same vial.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or D₂O). Ensure complete dissolution.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  • Pulse Sequence: A standard 90° pulse sequence.
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A typical starting value is 30 seconds to ensure full relaxation.
  • Number of Scans (ns): 8 to 16 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Acquisition Time (at): At least 3 seconds.
  • Temperature: Maintain a constant temperature, e.g., 298 K.

3. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the FID.
  • Perform phase and baseline correction.
  • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
  • Calculate the purity using the following formula:

Reversed-Phase HPLC (RP-HPLC) Protocol

1. Sample and Mobile Phase Preparation:

  • Sample Solution: Prepare a stock solution of 1,4,7,10-Tetraoxa-13-azacyclopentadecane in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
  • Mobile Phase: A gradient of acetonitrile (ACN) and water is a common starting point. Both solvents should be HPLC grade. For example, a gradient from 10% ACN to 90% ACN over 20 minutes. The aqueous phase can be modified with a small amount of trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.

2. HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by the area percent method:

LC-MS Protocol

1. LC Conditions:

  • Use the same HPLC conditions as described above. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid instead of TFA if possible).

2. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this compound, as the nitrogen atom can be readily protonated.
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  • Scan Range: m/z 100-500.
  • Data Acquisition: Acquire full scan data to identify the molecular ions of the main component and any impurities.

Comparative Analysis with Alternative Compounds

The performance of 1,4,7,10-Tetraoxa-13-azacyclopentadecane is often benchmarked against other crown ethers in terms of its ion complexation ability. The stability of the complexes formed is a key performance indicator.

CompoundCationLog K (Stability Constant)SolventReference
1,4,7,10-Tetraoxa-13-azacyclopentadecane Ba²⁺> 6 (for K₁ x K₂)Acetonitrile[3]
1,4,7,10-Tetraoxa-13-azacyclopentadecane Ag⁺4.06 (K₁)Acetonitrile[3]
15-Crown-5Na⁺3.24Methanol[4]
15-Crown-5K⁺3.42Methanol[4]
Benzo-15-crown-5Na⁺2.81Methanol[4]
Benzo-15-crown-5K⁺2.95Methanol[4]
Phenylaza-15-crown-5Ba²⁺4.30 (K₁)Acetonitrile[3]
Phenylaza-15-crown-5Ag⁺0.78 (K₁)Acetonitrile[3]

Performance Comparison Summary:

  • The presence of the nitrogen atom in the aza-crown ether macrocycle can significantly influence its complexation properties compared to its all-oxygen analog, 15-crown-5.[5]

  • The nitrogen atom can act as a "harder" or "softer" donor site depending on the cation, leading to different selectivities. For instance, aza-crown ethers often show enhanced affinity for transition metal ions compared to all-oxygen crown ethers.[5]

  • Substituents on the nitrogen atom can further tune the complexation ability and selectivity of the aza-crown ether.[3]

Visualizing the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis and Conclusion Sample 1,4,7,10-Tetraoxa- 13-azacyclopentadecane Sample qNMR Quantitative NMR (qNMR) Sample->qNMR HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Purity_Calc Purity Calculation qNMR->Purity_Calc HPLC->Purity_Calc Impurity_ID Impurity Identification LCMS->Impurity_ID Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the purity confirmation of 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

This comprehensive approach, combining multiple analytical techniques with robust experimental protocols, will ensure a thorough and accurate determination of the purity of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, thereby enhancing the reliability of research and development outcomes.

References

Comparative

Experimental validation of the kinetic stability of aza-crown ether complexes

For Researchers, Scientists, and Drug Development Professionals The kinetic stability of metal complexes is a critical parameter in the development of new therapeutics and diagnostic agents. Unlike thermodynamic stabilit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic stability of metal complexes is a critical parameter in the development of new therapeutics and diagnostic agents. Unlike thermodynamic stability, which describes the equilibrium state of a complex, kinetic stability, or inertness, refers to the rate at which the complex dissociates. In drug development, particularly for radiopharmaceuticals and MRI contrast agents, high kinetic stability is paramount to prevent the premature release of toxic metal ions in vivo. This guide provides a comparative analysis of the kinetic stability of aza-crown ether complexes against other common macrocyclic and caged chelators, supported by experimental data and detailed methodologies.

Comparison of Kinetic Stability

The kinetic stability of a metal complex is often quantified by its dissociation half-life (t½), which is the time required for half of the complexes to dissociate under specific conditions (e.g., in acidic solution or in the presence of a competing chelator). Longer half-lives indicate greater kinetic inertness. The following tables summarize available kinetic data for various chelators with medically relevant metal ions.

Table 1: Comparative Kinetic Stability of Copper-64 Complexes

ChelatorLigand TypeDissociation Half-life (t½)ConditionsReference(s)
DOTA Aza-crown Ether Derivative54% intact at 24h, 26% intact at 48h in serumHuman Serum[1]
NOTA Aza-crown Ether Derivative>95% intact at 48h in serumHuman Serum[1]
TETA Aza-crown Ether Derivative75% protein-associated ⁶⁴Cu at 4hRat Liver[2]
CB-TE2A Cross-bridged Cyclam13% protein-associated ⁶⁴Cu at 4hRat Liver[2]
CB-DO2A Cross-bridged Cyclen61% protein-associated ⁶⁴Cu at 4hRat Liver[2]
SarAr Caged (Sarcophagine)High in vivo stabilityIn vivo[3]

Table 2: Kinetic Stability of Various Metal Complexes with Macrocyclic Ligands

ChelatorMetal IonDissociation Half-life (t½)ConditionsReference(s)
[Cu(L)] (L=cyclam derivative) Cu(II)2.8 hours1 M HCl, 90 °C[4]
[Cu(nota)]⁻ Cu(II)46 secondspH 0, 25 °C[4]
[Ag(te1th)]²⁺ (cyclen derivative) Ag(I)50.8 minutes5 M HCl, 30 °C[2]
[Ag(te2th)]²⁺ (cyclen derivative) Ag(I)5.8 minutes5 M HCl, 30 °C[2]
Pb²⁺-DOTA Pb(II)Partial decomplexation at pH 2.0Aqueous Solution[5]

Note: Direct comparative kinetic data for a wide range of aza-crown ethers and cryptands with various metal ions is not always available in a standardized format. The data presented here is compiled from studies with varying experimental conditions.

Experimental Protocols

Determination of Dissociation Kinetics using Stopped-Flow Spectrophotometry

This method is suitable for reactions with half-lives in the millisecond to second range and relies on a change in the UV-Vis absorbance spectrum upon complex dissociation.[6][7]

Principle: A solution of the pre-formed metal complex is rapidly mixed with a solution containing a competing ligand or acid. The dissociation of the metal from the primary chelator and its subsequent complexation with the competing ligand (or solvolysis) is monitored by the change in absorbance over time.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the metal complex of interest at a known concentration in a suitable buffer.

    • Prepare a stock solution of a competing ligand (e.g., EDTA) or a strong acid (e.g., HCl) at a concentration sufficient to drive the dissociation of the complex of interest. The concentration of the competing ligand should be in large excess.

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature.[8]

    • Set the spectrophotometer to the wavelength of maximum absorbance difference between the intact complex and the products of the dissociation reaction.

    • Load the syringe with the metal complex solution and the other syringe with the competing ligand/acid solution.

  • Data Acquisition:

    • Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the absorbance is recorded as a function of time.

    • Collect data for a duration sufficient to observe the complete reaction, typically for at least 3-4 half-lives.[6]

    • Repeat the experiment multiple times to ensure reproducibility.

  • Data Analysis:

    • The absorbance versus time data is fitted to an appropriate kinetic model (e.g., single or double exponential decay) to obtain the observed rate constant (k_obs).[9]

    • The dissociation rate constant (k_d) can be determined from the relationship between k_obs and the concentration of the competing ligand/acid.

Measurement of Ligand Exchange Rates by 2D EXSY NMR Spectroscopy

2D Exchange Spectroscopy (EXSY) is a powerful NMR technique for studying chemical exchange processes, including ligand dissociation, in the slow to intermediate exchange regime.[10][11]

Principle: EXSY is identical in its pulse sequence to NOESY. It detects magnetization transfer between nuclei that are exchanging between different chemical environments. Cross-peaks in the 2D spectrum indicate exchange between the corresponding diagonal peaks. For small molecules, EXSY cross-peaks typically have the opposite phase to NOE cross-peaks.[12]

Methodology:

  • Sample Preparation:

    • Prepare an NMR sample containing the metal complex and a known concentration of the free ligand in a suitable deuterated solvent.

  • NMR Spectrometer Setup:

    • Tune and shim the NMR spectrometer for the nucleus of interest (e.g., ¹H, ¹³C).

    • Set the temperature of the NMR probe.

  • Data Acquisition:

    • Acquire a series of 2D EXSY spectra with varying mixing times (τ_m).

    • The choice of mixing times is crucial and should bracket the expected exchange rate.

  • Data Processing and Analysis:

    • Process the 2D NMR data to obtain the EXSY spectra.

    • Integrate the diagonal and cross-peaks in each spectrum.

    • The rate of chemical exchange can be quantified by analyzing the build-up of the cross-peak intensity as a function of the mixing time.[3]

Visualizing Key Processes

Workflow for PET Radiopharmaceutical Development

The development of a PET radiopharmaceutical is a multi-step process where the kinetic stability of the chelator-radionuclide complex is a critical factor for success.[13][14]

PET_Radiopharmaceutical_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Target Identification & Validation Vector Vector Selection (Antibody, Peptide, etc.) Target->Vector Chelator Chelator Selection & Synthesis Vector->Chelator Conjugation Vector-Chelator Conjugation Chelator->Conjugation Radiolabeling Radiolabeling with PET Isotope (e.g., ⁶⁴Cu) Conjugation->Radiolabeling QC In Vitro Quality Control (Purity, Stability) Radiolabeling->QC InVitro In Vitro Studies (Cell Binding, Internalization) QC->InVitro InVivo In Vivo Studies (Biodistribution, PET Imaging, Toxicology) InVitro->InVivo IND Investigational New Drug (IND) Application InVivo->IND Phase1 Phase I Clinical Trials (Safety, Dosimetry) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Comparison to Standard) Phase2->Phase3 NDA New Drug Application (NDA) Phase3->NDA

Caption: Workflow for PET Radiopharmaceutical Development.

Ionophore-Mediated Disruption of Cellular Calcium Homeostasis

Aza-crown ethers can act as ionophores, disrupting the normal ion gradients across cellular membranes. This can have significant biological consequences, including the induction of apoptosis.[15][16][17]

Calcium_Homeostasis_Disruption cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ionophore Aza-Crown Ether (Ionophore) Ca_cytosol [Ca²⁺] increase Ionophore->Ca_cytosol Ca²⁺ influx Ca_channel Calcium Channel Calmodulin Calmodulin Activation Ca_cytosol->Calmodulin Apoptosis Apoptosis Calmodulin->Apoptosis ER_Ca Ca²⁺ Store ER_Ca->Ca_cytosol Ca²⁺ release Ca_ext Extracellular Ca²⁺ Ca_ext->Ionophore

Caption: Ionophore-Mediated Disruption of Calcium Homeostasis.

References

Validation

Side-by-side comparison of different synthetic routes to aza-15-crown-5

For Researchers, Scientists, and Drug Development Professionals Aza-15-crown-5, a heterocyclic compound with a 15-membered ring containing one nitrogen atom and four oxygen atoms, is a crucial building block in supramole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aza-15-crown-5, a heterocyclic compound with a 15-membered ring containing one nitrogen atom and four oxygen atoms, is a crucial building block in supramolecular chemistry and holds significant potential in drug development due to its ionophoric properties and ability to form stable complexes with various cations. The synthesis of this macrocycle is a key step in the development of more complex derivatives with tailored biological activities. This guide provides a side-by-side comparison of two prominent synthetic routes to aza-15-crown-5, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Modified Williamson Ether SynthesisRoute 2: Richman-Atkins Cyclization
Starting Materials Diethanolamine, 1,11-dichloro-3,6,9-trioxaundecaneN,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide, 1,2-Bis(2-tosyloxyethoxy)ethane
Key Transformation One-step cyclizationTwo-step: Tosylation followed by cyclization and deprotection
Reaction Conditions High temperature, long reaction timeMilder cyclization conditions, requires separate deprotection step
Typical Yield ModerateGenerally higher
Reagents Sodium hydroxide, n-butanolSodium hydride, DMF for cyclization; HBr/phenol for deprotection
Scalability FeasibleCan be challenging due to the deprotection step
Purification Distillation and/or column chromatographyColumn chromatography, potential for salt formation during workup

Synthetic Pathways Overview

The synthesis of aza-15-crown-5 primarily relies on the formation of the macrocyclic ring through a cyclization reaction. The two main strategies discussed here involve a modified Williamson ether synthesis approach and the Richman-Atkins cyclization, which utilizes tosylamides to facilitate ring closure.

Synthetic Approaches to Aza-15-Crown-5 cluster_0 Route 1: Modified Williamson Ether Synthesis cluster_1 Route 2: Richman-Atkins Cyclization A1 Diethanolamine C1 One-step Cyclization (NaOH, n-Butanol, heat) A1->C1 B1 1,11-dichloro-3,6,9-trioxaundecane B1->C1 D1 Aza-15-crown-5 C1->D1 A2 Diethanolamine C2 Tosylation A2->C2 B2 p-Toluenesulfonyl chloride B2->C2 D2 N,N-Bis(2-hydroxyethyl) -p-toluenesulfonamide C2->D2 F2 Cyclization (NaH, DMF) D2->F2 E2 1,2-Bis(2-chloroethoxy)ethane E2->F2 G2 N-Tosyl-aza-15-crown-5 F2->G2 H2 Deprotection (HBr, phenol) G2->H2 I2 Aza-15-crown-5 H2->I2 General Workflow for Aza-15-Crown-5 Synthesis Start Select Synthetic Route Route1 Route 1: Modified Williamson Ether Synthesis Start->Route1 Route2 Route 2: Richman-Atkins Cyclization Start->Route2 Cyclization Perform Cyclization Reaction Route1->Cyclization Route2->Cyclization Workup Reaction Workup and Crude Product Isolation Cyclization->Workup Purification Purification of Aza-15-crown-5 (Distillation/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Pure Aza-15-crown-5 Characterization->Final

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling 1,4,7,10-Tetraoxa-13-azacyclopentadecane

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4,7,10-Tetraoxa-13-azacyclopentadecane (also known as Aza-15-crown-5)....

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4,7,10-Tetraoxa-13-azacyclopentadecane (also known as Aza-15-crown-5). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment

1,4,7,10-Tetraoxa-13-azacyclopentadecane is classified as an irritant that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RequirementRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.To prevent skin contact and irritation.[1][3]
Eye and Face Protection Safety glasses with side-shields or a face shield.To protect against splashes and eye irritation.[1][3]
Respiratory Protection Use a dust mask (e.g., N95) or work in a well-ventilated area, such as a fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Operational and Handling Plan

Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of laboratory personnel.

Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed to prevent contamination.[1][4]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]

Handling:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area or outdoors.[1]

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

Table 2: First-Aid Measures

Exposure RouteProcedure
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
In case of skin contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
If inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
If swallowed Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Disposal Plan

Contaminated materials and the compound itself must be disposed of as hazardous waste.

  • Unused Product: Dispose of contents/container to an approved waste disposal plant.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Materials: Soak up spills with inert absorbent material (e.g., sand, silica gel) and place in suitable, closed containers for disposal.[3][4] Do not empty into drains.[4]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.[3]

Experimental Workflow for Handling 1,4,7,10-Tetraoxa-13-azacyclopentadecane

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Review SDS ppe Don Personal Protective Equipment (PPE) - Gloves - Safety Glasses - Lab Coat - Dust Mask (if needed) start->ppe setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) ppe->setup retrieve Retrieve Compound from Locked Storage setup->retrieve weigh Weigh Required Amount retrieve->weigh dissolve Perform Experimental Procedure (e.g., Dissolution, Reaction) weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Contaminated Waste (e.g., tips, absorbent material) in Hazardous Waste Container decontaminate->dispose_waste dispose_compound Dispose of Unused Compound via Licensed Disposal Company dispose_waste->dispose_compound remove_ppe Doff PPE dispose_compound->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling of 1,4,7,10-Tetraoxa-13-azacyclopentadecane.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7,10-Tetraoxa-13-azacyclopentadecane
Reactant of Route 2
Reactant of Route 2
1,4,7,10-Tetraoxa-13-azacyclopentadecane
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